Etofenamate
Description
Etofenamate is used to treat muscle and joint paint. It is a non-steroidal anti-inflammatory drug (NSAID).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILVEPYQJIOVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045448 | |
| Record name | Etofenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30544-47-9 | |
| Record name | Etofenamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofenamate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etofenamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etofenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofenamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFENAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etofenamate's Mechanism of Action on Cyclooxygenase-1 vs. Cyclooxygenase-2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. This technical guide provides a detailed examination of the mechanism of action of this compound with a focus on its activity towards the two main isoforms of cyclooxygenase: COX-1 and COX-2. While it is established that this compound is a non-selective inhibitor of both isoforms, this guide will delve into the nuances of this interaction, the broader anti-inflammatory profile of the drug, and the experimental methodologies employed to characterize its activity.
Introduction to this compound and the Cyclooxygenase Enzymes
This compound is a potent, non-steroidal anti-inflammatory agent used topically for the management of musculoskeletal pain and inflammation.[1] Its mechanism of action is centered on the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.[2]
The two primary isoforms of the COX enzyme, COX-1 and COX-2, play distinct physiological and pathophysiological roles.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes, including gastrointestinal mucosal protection, platelet aggregation, and renal blood flow.[2][3]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[3] Its activation leads to the production of prostaglandins that mediate inflammation and pain.[4]
The relative inhibition of COX-1 and COX-2 by an NSAID determines its efficacy and side-effect profile. While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, concurrent inhibition of COX-1 can lead to adverse effects such as gastrointestinal irritation and bleeding.[4]
This compound's Interaction with COX-1 and COX-2
This compound is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5] This non-selective action is a characteristic feature of many traditional NSAIDs. The inhibition of prostaglandin synthesis by this compound is a key contributor to its anti-inflammatory and analgesic properties.[1]
Quantitative Analysis of COX-1 and COX-2 Inhibition
A thorough review of the available scientific literature did not yield specific IC50 values for this compound's inhibition of COX-1 and COX-2. The IC50 value, or the half-maximal inhibitory concentration, is a critical parameter for quantifying the potency of an inhibitor. The ratio of IC50 values for COX-1 to COX-2 is used to determine the selectivity of an NSAID.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Ibuprofen | 12 | 80 | 0.15 | [6][7] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [6][7] |
| Celecoxib | 82 | 6.8 | 12 | [6][7] |
| Meloxicam | 37 | 6.1 | 6.1 | [6][7] |
| Piroxicam | 47 | 25 | 1.9 | [6][7] |
Table 1: Comparative IC50 values and COX-1/COX-2 selectivity ratios for various NSAIDs as determined in human peripheral monocytes.[6][7]
Broader Anti-inflammatory Mechanisms
Beyond its action on cyclooxygenases, this compound has been reported to exhibit a broader spectrum of anti-inflammatory activity. Unlike many other NSAIDs that exclusively inhibit cyclooxygenase, this compound may also inhibit lipoxygenase, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[1] Furthermore, some studies suggest that this compound may act on other inflammatory pathways, including the inhibition of histamine release and antagonism of bradykinin and serotonin.[1]
Prostaglandin Synthesis Pathway and this compound's Point of Intervention
The primary mechanism of action of this compound involves the blockade of the cyclooxygenase pathway of arachidonic acid metabolism. The following diagram illustrates this pathway and the inhibitory role of this compound.
Experimental Protocols for Determining COX-1 and COX-2 Inhibition
The determination of the inhibitory activity of NSAIDs on COX-1 and COX-2 is typically performed using in vitro assays. These assays are crucial for characterizing the potency and selectivity of new and existing drugs. Below are detailed methodologies for common experimental protocols.
In Vitro Cyclooxygenase (COX) Inhibition Assay Using Purified Enzymes
This method directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Method for detection of prostaglandin production (e.g., ELISA for PGE2, radioimmunoassay, or LC-MS/MS)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.
-
Incubation with Inhibitor: In a multi-well plate, combine the reaction buffer, heme, and the respective COX enzyme. Add various concentrations of the test compound (this compound) to the wells. A vehicle control (solvent only) must be included. Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the concentration of a specific prostaglandin (e.g., PGE2) in each well using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each COX isoform.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it utilizes whole blood, which contains both COX-1 (in platelets) and inducible COX-2 (in monocytes).[3]
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers, collected in heparinized tubes.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound (this compound).
-
Calcium ionophore (e.g., A23187) to stimulate prostaglandin and thromboxane production.
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Procedure for COX-1 Activity (Platelet-derived TXB2):
-
Aliquot whole blood into tubes containing various concentrations of the test compound.
-
Incubate for a specified time (e.g., 1 hour) at 37°C to allow for drug-enzyme interaction.
-
Induce clotting by adding a calcium ionophore or by allowing the blood to clot naturally. This stimulates platelets to produce Thromboxane A2 (TXA2), which is rapidly converted to the stable metabolite TXB2.
-
After incubation, centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
Procedure for COX-2 Activity (LPS-induced PGE2):
-
Aliquot whole blood into tubes.
-
Add LPS to each tube to induce the expression of COX-2 in monocytes.
-
Incubate for a prolonged period (e.g., 24 hours) at 37°C.
-
Add various concentrations of the test compound and incubate for a short period.
-
Add a calcium ionophore to stimulate PGE2 production from the LPS-treated cells.
-
Centrifuge to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an ELISA kit.
Data Analysis: Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-1/COX-2 selectivity ratio.
Conclusion
References
- 1. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pedworld.ch [pedworld.ch]
An In-depth Technical Guide to the Physicochemical Properties of Etofenamate for Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) derived from flufenamic acid, is widely utilized for the topical treatment of musculoskeletal disorders, joint pain, and soft tissue injuries.[1][2][3] Its efficacy is rooted in its ability to inhibit key enzymes in the inflammatory cascade.[4] The success of this compound, particularly in topical formulations, is intrinsically linked to its unique physicochemical properties. Its synthesis was specifically tailored to create a molecule with high lipophilicity and excellent skin penetration capabilities, while minimizing systemic exposure and associated side effects.[2][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanism and characterization workflow. This information is critical for formulation scientists and drug development professionals aiming to optimize existing drug delivery systems or develop novel formulations.
Core Physicochemical Properties
The formulation of an active pharmaceutical ingredient (API) like this compound is fundamentally guided by its intrinsic physical and chemical characteristics. This compound is a pale yellow, viscous oil at room temperature, a property that distinguishes it from many solid APIs and influences formulation strategies.[5][6]
General Properties
The general physicochemical properties of this compound are summarized in Table 1. These parameters are essential for the identification, characterization, and processing of the drug substance.
Table 1: Summary of General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid 2-(2-hydroxyethoxy)ethyl ester | [7][6][8] |
| Molecular Formula | C₁₈H₁₈F₃NO₄ | [7][5][9][10] |
| Molecular Weight | 369.33 g/mol | [3][5][9][10] |
| Appearance | Light yellow to yellow viscous oil | [5][6][11] |
| Melting Point | 25 °C | [5][9][10] |
| Boiling Point | 130-135 °C at 0.001 mmHg 451.1 ± 45.0 °C at 760 mmHg | [5][10] [9] |
| Density | ~1.3 g/cm³ | [3][9] |
| Refractive Index | nD25 1.564 | [5][6][10] |
| pKa (Predicted) | 14.32 ± 0.10 | [5] |
| LogP (Octanol/Water) | 4.14 (Experimental)4.7 (Computed) |[7] |
Solubility Profile
The solubility of an API is a critical determinant of its formulation design, dissolution characteristics, and bioavailability. This compound's high lipophilicity (LogP > 4) and ester/ether structure result in it being practically insoluble in water but highly soluble in various organic solvents and oils.[2][5] This profile is highly advantageous for developing topical formulations, such as gels, creams, and microemulsions, where partitioning into the lipid-rich stratum corneum is required for skin permeation.[12][13] The detailed solubility data is presented in Table 2.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | Practically insoluble (0.16 mg/100 mL at 22 °C) | [5][6] |
| Aqueous Buffer (PBS, pH 7.2) | ~0.1 mg/mL (in a 1:5 ethanol:PBS solution) | [11] |
| Ethanol | Miscible; ~50 mg/mL; 253.11 mg/mL | [5][11][14][15] |
| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL | [11] |
| Dimethyl Formamide (DMF) | ~40 mg/mL | [11] |
| Ethyl Acetate | Miscible | [5][10] |
| Transcutol HP | 243.12 mg/mL | [14][15] |
| Oleic Acid | 134.55 mg/mL | [14][15] |
| Other Solvents | Soluble in lower alcohols, acetone, chloroform, ether, benzene |[6] |
Stability and Polymorphism
Stability: this compound exhibits sensitivity to several environmental factors. It is noted to be light-sensitive and thermolabile at high temperatures (180 °C).[5][6] Forced degradation studies have confirmed its susceptibility to degradation under acidic, basic, oxidative (peroxide), and thermal stress conditions.[8][16] The primary degradation pathways involve the hydrolysis of the ester linkage.[8][16] This instability underscores the need for careful selection of excipients, control of pH, and appropriate packaging (e.g., light-protective containers) during formulation development and storage.[8] However, when incorporated into optimized formulations like microemulsions or solid lipid nanoparticles, this compound has demonstrated good stability for extended periods (e.g., 12 months) at refrigerated and room temperatures.[14][15][17]
Polymorphism: Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, which can significantly impact properties like solubility and stability.[18] As this compound exists as a viscous liquid at ambient temperatures, polymorphism is not a relevant consideration for the pure API under normal handling and storage conditions.[5][8] This simplifies the formulation process by eliminating the risk of polymorphic transitions that can affect the performance of solid dosage forms. It is worth noting, however, that other related fenamate drugs, such as mefenamic acid, which are solids, do exhibit polymorphism.[19]
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible characterization of an API is a cornerstone of robust formulation development.[20] The following section details the methodologies for determining the key physicochemical properties of this compound.
Solubility Determination (Equilibrium Method)
This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, ethanol, oil) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C and/or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed (e.g., 13,000 rpm for 30 min) to separate the undissolved API from the saturated supernatant.[15]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary with a suitable solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[14][17] The solubility is then calculated based on the measured concentration and the dilution factor.
Stability-Indicating RP-HPLC Method (Forced Degradation)
This protocol outlines a method to assess the stability of this compound under various stress conditions, as mandated by ICH guidelines.[8][16]
-
Chromatographic System:
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.0) and methanol in a 20:80 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detector: Photodiode Array (PDA) detector set at 286 nm.
-
Temperature: Ambient.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Dissolve this compound in an appropriate solvent and treat with an acid solution (e.g., 0.1 N HCl). Heat the solution (e.g., at 80 °C) for a specified time, then neutralize.
-
Base Hydrolysis: Treat the this compound solution with a basic solution (e.g., 0.1 N NaOH) at room temperature for a specified duration, then neutralize.
-
Oxidative Degradation: Treat the this compound solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid or liquid API to dry heat in a calibrated oven (e.g., 70 °C for 72 hours).[8]
-
Photodegradation: Expose the this compound solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
-
Analysis: Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak, allowing for accurate quantification of the remaining API.[8][16]
Determination of Lipophilicity (logP) and pKa
While traditional methods like shake-flask for logP and potentiometric titration for pKa exist, modern chromatographic techniques are often preferred for their speed, low sample consumption, and tolerance for impurities.[21]
-
RP-HPLC for logP/pKa: The pKa can be determined by measuring the retention time of this compound on a reverse-phase column using a series of isocratic mobile phases with varying pH values. A plot of retention time versus pH reveals an inflection point corresponding to the pKa. Similarly, lipophilicity (logP) can be estimated by correlating the retention factor (k') of this compound with that of a series of standard compounds with known logP values under specific isocratic RP-HPLC conditions.[21]
Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
This compound exerts its anti-inflammatory effect by acting on multiple points within the arachidonic acid metabolic pathway. Unlike many NSAIDs that only inhibit cyclooxygenase (COX), this compound also inhibits the lipoxygenase (LOX) pathway.[2][11] This dual inhibition prevents the synthesis of both pro-inflammatory prostaglandins and leukotrienes, contributing to its potent therapeutic activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound CAS#: 30544-47-9 [m.chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. This compound | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemigran.com [chemigran.com]
- 10. 30544-47-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. labinsights.nl [labinsights.nl]
- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Etofenamate: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenamate, a non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties, particularly in topical formulations for the treatment of musculoskeletal pain and inflammation.[1] Its efficacy is rooted in the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[1] The chemical structure of this compound, 2-(2-hydroxyethoxy)ethyl N-(α,α,α-trifluoro-m-tolyl)anthranilate, confers a lipophilic nature that enhances its penetration through the skin, making it well-suited for localized therapy.[2] This technical guide provides an in-depth overview of the synthesis and purification methods for high-purity this compound, drawing from established methodologies.
Synthesis of this compound
The primary route for this compound synthesis involves the esterification of flufenamic acid with diethylene glycol.[3][4][5] This process is typically carried out in a non-protic organic solvent in the presence of an activating agent.
General Reaction Scheme
The fundamental reaction for the synthesis of this compound is as follows:
Flufenamic Acid + Diethylene Glycol → this compound
This esterification is facilitated by an activating agent that reacts with the carboxylic acid group of flufenamic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of diethylene glycol.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols for Synthesis
Several variations of the synthesis protocol exist, primarily differing in the choice of activating agent and solvent. The progress of the reaction is typically monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting materials.[3][4][5]
Protocol 1: Using Trimethylchlorosilane (TMS) in Toluene [3][4]
-
Reaction Setup: Add 281.5 g of flufenamic acid to 1000 g of toluene in a suitable reaction vessel.
-
Cooling and Activation: Stir the mixture and cool to 10°C. Add 217.5 g of trimethylchlorosilane and continue stirring at this temperature for 1 hour.
-
Esterification: Add 1062 g of diethylene glycol and raise the temperature to 30°C. Maintain the reaction for 5 hours.
-
Hydrolysis: After completion of the reaction (monitored by TLC/HPLC), add 800 g of 10% dilute hydrochloric acid and stir at 30-40°C for 1 hour to hydrolyze the intermediate.
Protocol 2: Using Tert-butyldimethylsilyl chloride (TBDMS) in Toluene [3]
-
Reaction Setup: Add 281.5 g of flufenamic acid to 1000 g of toluene.
-
Cooling and Activation: Stir and cool to 10°C. Add 331.6 g of tert-butyldimethylsilyl chloride and continue stirring at 20°C for 1 hour.
-
Esterification: Add 1592 g of diethylene glycol and heat to 40°C for 5 hours.
-
Hydrolysis: Upon reaction completion, add 900 g of 10% dilute hydrochloric acid and stir at 30-40°C for 1 hour.
Protocol 3: Using p-Toluenesulfonyl chloride (TsCl) in DMF [3]
-
Reaction Setup: Add 281.5 g of flufenamic acid to 1200 g of N,N-Dimethylformamide (DMF).
-
Cooling and Activation: Stir and cool to 10°C. Add 381.5 g of p-toluenesulfonyl chloride and maintain stirring at 20°C for 1 hour.
-
Esterification: Add 1062 g of diethylene glycol and heat to 40°C for 5 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure at 50-60°C. Add 800 g of 10% dilute hydrochloric acid and stir at 30-40°C for 2 hours.
Quantitative Data for Synthesis Protocols
| Parameter | Protocol 1 (TMS/Toluene) | Protocol 2 (TBDMS/Toluene) | Protocol 3 (TsCl/DMF) |
| Flufenamic Acid (g) | 281.5 | 281.5 | 281.5 |
| Solvent | Toluene (1000 g) | Toluene (1000 g) | DMF (1200 g) |
| Activating Agent | Trimethylchlorosilane (217.5 g) | Tert-butyldimethylsilyl chloride (331.6 g) | p-Toluenesulfonyl chloride (381.5 g) |
| Diethylene Glycol (g) | 1062 | 1592 | 1062 |
| Activation Temperature (°C) | 10 | 20 | 20 |
| Esterification Temperature (°C) | 30 | 40 | 40 |
| Reaction Time (hours) | 5 | 5 | 5 |
| Hydrolysis | 10% HCl (800 g), 1 hr | 10% HCl (900 g), 1 hr | 10% HCl (800 g), 2 hrs |
| Yield | 89.2%[4] | Not specified | Not specified |
| Purity | >99%[4] | Not specified | Not specified |
Purification of this compound
Following synthesis and hydrolysis, a series of purification steps are necessary to obtain high-purity this compound suitable for pharmaceutical use.[4][5] The general approach involves liquid-liquid extraction and subsequent purification of the organic phase. For very high purity, molecular distillation can also be employed.[2]
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Detailed Experimental Protocol for Purification
This protocol is a generalized procedure based on common steps described in the literature.[3][4][5]
-
Cooling and pH Adjustment: Cool the reaction mixture to approximately 10°C. Adjust the pH of the system to around 9-10 with sodium carbonate. This step neutralizes any remaining acid and facilitates the separation of the organic layer.
-
Extraction: If the reaction solvent is water-miscible (like DMF), extract the mixture with a water-insoluble organic solvent such as toluene. The extraction may need to be performed multiple times to ensure a good yield. If the reaction was carried out in a water-insoluble solvent like toluene, the layers can be separated directly after pH adjustment.
-
Washing: Wash the combined organic layers with pure water multiple times (e.g., five times with 1000 g of pure water) to remove any water-soluble impurities.
-
Decolorization: Add an appropriate amount of activated carbon to the organic layer to decolorize the solution.
-
Filtration: Filter the mixture to remove the activated carbon and any other solid impurities, resulting in a clear, colorless liquid.
-
Concentration: Concentrate the filtrate under reduced pressure at a temperature of 50-80°C to remove the solvent. Applying a high vacuum (e.g., <-0.095MPa) helps in removing residual solvent.[4]
-
Final Product: The resulting product is high-purity this compound.
Analytical Characterization
The purity of the final this compound product is typically assessed using HPLC, with conditions often referencing the European Pharmacopoeia (EP).[4][5] Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic stress conditions can be performed to develop and validate a stability-indicating HPLC method.[6]
Conclusion
The synthesis of this compound is a well-established process involving the esterification of flufenamic acid with diethylene glycol. The choice of activating agent and solvent can be varied to optimize the reaction conditions. The purification process, which includes extraction, washing, and decolorization, is crucial for obtaining a high-purity final product suitable for pharmaceutical applications. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [On the chemistry of this compound, a novel anti-inflammatory agent from the series of N-arylanthranilic acid derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation method for high purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102531940B - Preparation method for high purity this compound - Google Patents [patents.google.com]
- 5. CN102531940A - Preparation method for high purity this compound - Google Patents [patents.google.com]
- 6. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Anti-inflammatory Activity of Etofenamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate group. It is structurally an ester of flufenamic acid and is primarily used topically for the management of musculoskeletal pain and inflammation. Its anti-inflammatory effects are attributed to its ability to modulate key inflammatory pathways. This technical guide provides an in-depth overview of the in-vitro anti-inflammatory activity of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. This compound is partially hydrolyzed to its active metabolite, flufenamic acid, in tissues, and therefore the activities of both compounds are relevant to its overall pharmacological profile.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key enzymes involved in the inflammatory cascade, reducing the production of pro-inflammatory mediators, and modulating cellular inflammatory responses.
Inhibition of Prostaglandin and Leukotriene Synthesis
A primary mechanism of action for this compound and its active metabolite, flufenamic acid, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, this compound effectively reduces the production of these pro-inflammatory molecules.
Furthermore, this compound has been shown to inhibit the lipoxygenase (LOX) pathway, thereby reducing the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that contribute to neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.
Modulation of Inflammatory Cytokines
This compound and other fenamates have been observed to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a central role in amplifying and perpetuating the inflammatory response. The inhibition of these key signaling molecules contributes significantly to the anti-inflammatory properties of this compound.
Interference with Cellular Inflammatory Events
Beyond enzymatic inhibition, this compound can also modulate the activity of inflammatory cells. It has been reported to inhibit the migration of neutrophils, which are key cellular players in the acute inflammatory response. By reducing neutrophil infiltration at the site of inflammation, this compound can help to limit tissue damage.
Quantitative Analysis of In-Vitro Activity
The following table summarizes the available quantitative data on the in-vitro anti-inflammatory activity of this compound and its active metabolite, flufenamic acid.
| Target/Assay | Compound | IC50 / Activity | Source |
| Enzyme Inhibition | |||
| Cyclooxygenase-1 (COX-1) | Flufenamic Acid | 15.3 µM - 25.3 µM | |
| Cyclooxygenase-2 (COX-2) | Flufenamic Acid | 5.0 µM - 17.6 µM | |
| 5-Lipoxygenase (5-LOX) | This compound | 53 µM | |
| 5-Lipoxygenase (5-LOX) | Flufenamic Acid Derivatives | 0.6 µM - 8.5 µM | |
| Cellular Assays | |||
| Prostaglandin E2 (PGE2) Production | This compound & Flufenamic Acid | Dose-dependent inhibition (1-30 µM) | |
| Nitric Oxide (NO) Scavenging | Flufenamic Acid Derivatives | IC50: 0.238 x 10^6 µM - 0.477 x 10^6 µM |
Note: Data for direct inhibition of TNF-α and IL-6 by this compound or flufenamic acid with specific IC50 values were not available in the reviewed literature. However, fenamates as a class are known to reduce the production of these cytokines.
Signaling Pathway Modulation
Arachidonic Acid Cascade
This compound and flufenamic acid interfere with the metabolism of arachidonic acid, a key precursor for pro-inflammatory lipid mediators. The following diagram illustrates the points of inhibition within this pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene transcription for many pro-inflammatory mediators. Flufenamic acid has been shown to inhibit the activation of NF-κB. Evidence suggests that this inhibition occurs through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, flufenamic acid prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments used to characterize the anti-inflammatory activity of this compound.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The COX enzyme converts a substrate (e.g., arachidonic acid) into prostaglandin H2 (PGH2). The inhibitory activity is measured by quantifying the reduction in the production of a stable downstream prostaglandin, such as PGE2, in the presence of the test compound.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound or Flufenamic Acid (test compound)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Terminating solution (e.g., 2M HCl)
-
PGE2 ELISA kit
-
Microplate reader
Workflow:
Procedure:
-
Prepare the reaction mixture containing reaction buffer and cofactors.
-
Add the COX enzyme (COX-1 or COX-2) to the reaction mixture.
-
Add various concentrations of the test compound (this compound or flufenamic acid) or vehicle control to the wells of a microplate.
-
Pre-incubate the enzyme and test compound mixture.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for a defined period at a specific temperature (e.g., 37°C for 10-15 minutes).
-
Stop the reaction by adding a terminating solution.
-
Measure the concentration of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of lipoxygenase.
Principle: Lipoxygenase catalyzes the hydroperoxidation of fatty acids. The formation of the conjugated diene hydroperoxide product can be monitored spectrophotometrically by the increase in absorbance at 234 nm.
Materials:
-
Soybean lipoxygenase (or other purified LOX)
-
Linoleic acid or arachidonic acid (substrate)
-
This compound (test compound)
-
Buffer (e.g., 0.1 M borate buffer, pH 9.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the test compound (this compound) at various concentrations.
-
In a quartz cuvette, mix the buffer, lipoxygenase enzyme solution, and the test compound or vehicle control.
-
Incubate the mixture for a short period (e.g., 5 minutes at room temperature).
-
Initiate the reaction by adding the substrate (linoleic or arachidonic acid).
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer in kinetic mode.
-
The rate of the reaction is determined from the initial linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cytokine Production Inhibition Assay (ELISA)
This assay quantifies the inhibitory effect of a test compound on the production of pro-inflammatory cytokines by immune cells.
Principle: Immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or macrophage-like cell lines like RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS]) to produce cytokines. The amount of cytokine released into the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) in the presence and absence of the test compound.
Materials:
-
Immune cells (e.g., PBMCs, RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound or Flufenamic Acid (test compound)
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Seed the immune cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate the cells for a sufficient period to allow for cytokine secretion (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatants using a specific ELISA kit following the manufacturer's protocol.
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound and determine the IC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a test compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Principle: The assay is typically performed using a Boyden chamber or a similar transwell system. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., interleukin-8 [IL-8] or leukotriene B4 [LTB4]) is placed in the lower chamber. The number of neutrophils that migrate through the porous membrane separating the chambers towards the chemoattractant is quantified.
Materials:
-
Isolated human or animal neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)
-
Chemoattractant (e.g., IL-8, LTB4)
-
This compound or Flufenamic Acid (test compound)
-
Assay buffer
-
Cell staining reagents and microscope or a plate reader for quantification
Workflow:
Procedure:
-
Isolate neutrophils from fresh blood.
-
Pre-incubate the neutrophils with various concentrations of the test compound or vehicle.
-
Place the chemoattractant solution in the lower chamber of the chemotaxis apparatus.
-
Place the neutrophil suspension in the upper chamber.
-
Incubate the chamber for a period that allows for cell migration (e.g., 1-3 hours at 37°C).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by counting under a microscope or by using a fluorescent dye and a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.
Conclusion
The in-vitro anti-inflammatory activity of this compound is multifaceted, involving the inhibition of key enzymatic pathways (COX and LOX), modulation of pro-inflammatory cytokine production (implicated through the NF-κB pathway), and interference with cellular inflammatory processes such as neutrophil migration. This comprehensive mechanism of action underscores its efficacy as a topical anti-inflammatory agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds. Further research to obtain more precise quantitative data on cytokine inhibition and to further elucidate the specific molecular interactions within the NF-κB signaling pathway will provide a more complete understanding of its pharmacological profile.
Etofenamate: A Technical Guide to its Metabolism and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Chemically, it is 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid 2-(2-hydroxyethoxy)ethyl ester.[2] It is often applied topically for the relief of musculoskeletal pain and inflammation.[1] The therapeutic effects of this compound are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[3][4] The ester and ether linkages in its structure, while contributing to its efficacy, also render it susceptible to metabolic and chemical degradation.[2] A thorough understanding of its metabolic fate and degradation profile is crucial for drug development, formulation, stability studies, and ensuring therapeutic safety and efficacy.
This compound Metabolism
The biotransformation of this compound in the body primarily involves hydrolysis and hydroxylation, leading to the formation of several metabolites. The metabolic pathways are species-dependent, with human metabolism showing similarities to that of monkeys.[5][6]
The main metabolic reactions include:
-
Ester Hydrolysis: The ester bond in this compound can be cleaved to yield flufenamic acid, which is also a pharmacologically active NSAID.[7]
-
Hydroxylation: Hydroxyl groups can be introduced onto both the this compound molecule and its hydrolyzed metabolite, flufenamic acid. The identified hydroxylated metabolites include 5-hydroxy-etofenamate, 4'-hydroxy-etofenamate, and 5,4'-dihydroxy-etofenamate, as well as the corresponding 5-hydroxy-, 4'-hydroxy-, and 5,4'-dihydroxy-flufenamic acid.[5][8] These hydroxylated derivatives are considered to be pharmacologically inactive.
While the specific enzymes involved in the metabolism of this compound are not extensively detailed in the available literature, it is highly probable that cytochrome P450 (CYP) enzymes are responsible for the hydroxylation reactions, a common metabolic pathway for many xenobiotics. The hydrolysis of the ester linkage is likely mediated by esterases present in the plasma and various tissues.
Below is a diagram illustrating the proposed metabolic pathway of this compound.
This compound Degradation
Forced degradation studies have been conducted to understand the stability of this compound under various stress conditions, including acidic, basic, neutral, oxidative, thermal, and photolytic stress.[2] These studies have identified six major degradation products, designated as D1 through D6.[2]
The degradation pathways can be summarized as follows:
-
Acid Hydrolysis: Under acidic conditions, this compound undergoes hydrolysis of the ether linkage, leading to the formation of D2 (2-hydroxyethyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate) .[9]
-
Base Hydrolysis: In basic conditions, the ester linkage is hydrolyzed, resulting in the formation of D1 (Flufenamic Acid) and another degradation product, D6 .[9]
-
Neutral Hydrolysis: In a neutral aqueous environment, this compound degrades to form D2 , D3 , and D6 .[2]
-
Oxidative Degradation: Exposure to oxidative stress primarily yields one major degradation product.
-
Thermal Degradation: When subjected to heat, this compound degrades into five products: D2, D3, D4, D5, and D6 .[2]
-
Photodegradation: Exposure to light also leads to the degradation of this compound.
The chemical structures of D1 and D2 have been elucidated using NMR and mass spectrometry.[9] The exact structures of D3, D4, D5, and D6 have not been fully characterized in the reviewed literature, but their formation under specific conditions provides clues to their potential structures, likely involving further hydrolysis, oxidation, or rearrangement of the parent molecule.
The following diagram illustrates the degradation pathways of this compound under various stress conditions.
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Studies [2][9]
| Stress Condition | Conditions | Duration | % Degradation | Degradation Products Formed |
| Acidic | 0.1N HCl, Room Temp | 3h | 19.99 | D2 |
| Basic | 0.01N NaOH, Room Temp | 1h | 25.45 | D1, D6 |
| Neutral | Water, Room Temp | 5 days | 10.23 | D2, D3, D6 |
| Oxidative | 0.3% H₂O₂, Room Temp | 48h | - | Major degradant |
| Thermal | 70°C | 72h | 6.49 | D2, D3, D4, D5, D6 |
| Photolytic | Sunlight | 72h | - | - |
Table 2: Chromatographic Data of this compound and its Degradation Products [2]
| Compound | Retention Time (t R , min) |
| D1 | 2.8 ± 0.1 |
| D2 | 3.1 ± 0.2 |
| D3 | 4.0 ± 0.1 |
| D4 | 6.1 ± 0.1 |
| This compound | ~8.0 |
| D5 | 10.0 ± 0.1 |
| D6 | 11.9 ± 0.3 |
Experimental Protocols
Forced Degradation Studies[2]
A general protocol for conducting forced degradation studies on this compound is as follows:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1N HCl) and keep at room temperature for a specified duration (e.g., 3 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.01N NaOH) and keep at room temperature for a specified duration (e.g., 1 hour).
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and keep at room temperature for a specified duration (e.g., 5 days).
-
Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 0.3% H₂O₂) and keep at room temperature for a specified duration (e.g., 48 hours).
-
Thermal Degradation: Spread a thin layer of the drug substance in a petri dish and place it in a hot air oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 72 hours).
-
Photodegradation: Expose the drug solution or solid substance to sunlight for a specified duration (e.g., 72 hours).
-
Sample Preparation for Analysis: Before injection into the analytical system, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration (e.g., 40 µg/mL) with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating RP-HPLC Method[2][5]
A typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products is detailed below:
-
Chromatographic System:
-
Column: C18 (250 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: Phosphate buffer (pH 6.0) and methanol in a ratio of 20:80 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode Array (PDA) detector at 286 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness.
The following diagram outlines the experimental workflow for this compound degradation studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. [PDF] Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products | Semantic Scholar [semanticscholar.org]
- 6. [Metabolism of this compound / Identification and analytic of metabolites, their pharmacological properties and species dependence of metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on metabolism and elimination of this compound by dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of Topical Etofenamate: A Technical Guide
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, specifically developed for topical administration to treat musculoskeletal and joint pain.[1][2] Its efficacy is rooted in its ability to deliver the active substance directly to the site of inflammation, thereby maximizing local therapeutic effects while minimizing systemic exposure and associated adverse events commonly seen with oral NSAIDs.[3][4] The physicochemical properties of this compound, particularly its lipophilicity and unique alcohol-ether-ester structure, are designed to enhance its penetration through the skin.[5][6] This guide provides a detailed examination of the pharmacokinetics—absorption, distribution, metabolism, and excretion—and bioavailability of topical this compound, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects through a multi-faceted mechanism. Primarily, it is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][7][8] By blocking the conversion of arachidonic acid to prostaglandins, this compound effectively reduces inflammation.[9]
Unlike many other NSAIDs, this compound also inhibits the lipoxygenase pathway, reducing the production of leukotrienes, which are another group of inflammatory mediators.[3][10] Further contributing to its anti-inflammatory profile, this compound has been shown to inhibit histamine release, antagonize bradykinin and serotonin, and inhibit hyaluronidase activity.[3][8]
Crucially, this compound acts as a prodrug.[8] Following topical application, it is hydrolyzed in the skin and other tissues to its primary active metabolite, flufenamic acid, which is also a potent COX inhibitor.[10][11] This bioconversion contributes significantly to the overall therapeutic effect. The anti-inflammatory action is therefore a result of the combined effects of unchanged this compound and the flufenamic acid produced in the inflamed tissue.[10]
Pharmacokinetics
Absorption
The percutaneous absorption of this compound is facilitated by its high lipophilicity, which allows it to penetrate the stratum corneum, the primary barrier of the skin.[5][12] Topical formulations such as gels, creams, and sprays are designed to optimize this transdermal delivery.[5] Studies have shown that following the application of topical this compound, the drug is readily absorbed through the skin.[3] The use of permeation enhancers, such as ethanol in hydroalcoholic gels, can further improve the drug's delivery across the skin barrier.[12][13]
Distribution
A key advantage of topical this compound is its preferential distribution to local tissues over systemic circulation. Following cutaneous application, this compound concentrations have been found to be 10- to 1000-fold higher in underlying tissues like fasciae, muscles, and periosteum compared to plasma levels.[3][4] This targeted delivery ensures that therapeutic concentrations are achieved at the site of pain and inflammation while keeping systemic exposure low.[4]
Studies have demonstrated the presence of this compound and its active metabolite, flufenamic acid, in the synovial fluid of joints after topical application, confirming its ability to reach deeper tissues.[11] In a study involving patients with knee synovitis who received daily iontophoresis with 100 mg of this compound gel for five days, the synovial fluid concentration of this compound (368 ± 109.2 µg/L) was nearly double the serum concentration (191 ± 84.6 µg/L) two hours after the final application.[14]
Metabolism
This compound is extensively metabolized. The primary metabolic pathway is ester hydrolysis, which converts this compound into its active metabolite, flufenamic acid.[10][11] This conversion occurs locally in the skin and inflammatory tissues, as well as systemically in the liver.[8][11] In vitro studies with rat peritoneal macrophages showed that this compound was hydrolyzed to flufenamic acid at a rate of 39.5% within 30 minutes and 57.0% within 60 minutes.[10]
Both this compound and flufenamic acid undergo further metabolism, primarily through oxidation (hydroxylation) and conjugation.[11] Key metabolites identified include 5-hydroxy-, 4'-hydroxy-, and 5,4'-dihydroxy derivatives of both this compound and flufenamic acid.[15] These hydroxylated metabolites are pharmacologically inactive and are subsequently conjugated for excretion.[11][15] The metabolic pattern following topical application is similar to that of oral administration.[15]
Excretion
This compound and its metabolites are excreted from the body via renal and fecal routes.[11] Approximately 35% of the drug is excreted renally, with the majority undergoing biliary excretion.[1] The excreted compounds consist of the various metabolites and their conjugates.[11] Studies have indicated that renal function does not significantly limit the elimination of this compound after topical application, and no accumulation of the active ingredient has been observed even in patients with severe renal insufficiency.[11]
Bioavailability
The systemic bioavailability of topical this compound is relatively high compared to other topical NSAIDs, though plasma concentrations remain low. Following a local dermal application of 300 mg of this compound, the bioavailability was determined to be 21%, calculated based on the renal elimination of the active components.[3][4] This is notably higher than that reported for topical diclofenac (6%), ibuprofen (5%), and indomethacin (1%).[3][4]
In a study using a transdermal patch, where this compound itself was not detectable in plasma, the bioavailability of its main metabolite, flufenamic acid, was 1.15 ± 0.06% relative to an intramuscular injection.[16][17] Despite this measurable systemic absorption, the resulting plasma concentrations of the active components are well below the levels required to cause systemic side effects, which underscores the safety profile of the topical route.[16][17]
Data Presentation
Table 1: Plasma and Tissue Concentrations of this compound and Flufenamic Acid after Topical Application
| Study Population & Design | Formulation & Dose | Analyte | Cmax / Concentration | Tissue/Fluid | Time Point | Reference |
| Healthy Volunteers (n=12) | Transdermal Patch (single dose, 12h) | Flufenamic Acid | 31.3 ± 3.8 ng/mL | Plasma | At patch removal | [16] |
| Healthy Volunteers (n=12) | Transdermal Patch (8 consecutive doses, every 12h) | Flufenamic Acid | 48.7 ± 6.6 ng/mL (trough) | Plasma | After 8th dose | [16] |
| Patients with Knee Osteoarthritis (long-term use) | 20g or 40g gel/week | This compound | Up to 184 µg/L (40g dose) | Serum | 10-36 weeks | [11] |
| Patients with Knee Osteoarthritis (long-term use) | 20g or 40g gel/week | This compound | Up to 170 µg/L | Synovial Fluid | 10-36 weeks | [11] |
| Patients with Knee Synovitis (n=13) | 100 mg this compound Gel via Iontophoresis (5 days) | This compound | 191 ± 84.6 µg/L | Serum | 2h after 5th application | [14] |
| Patients with Knee Synovitis (n=13) | 100 mg this compound Gel via Iontophoresis (5 days) | This compound | 368 ± 109.2 µg/L | Synovial Fluid | 2h after 5th application | [14] |
| Patients with Low Back Pain (n=11) | 100 mg this compound Gel via Iontophoresis (5 days) | This compound | 219 ± 136.3 µg/L | Serum | 2h after 5th application | [14] |
Table 2: Bioavailability of Topical this compound Compared to Other NSAIDs
| Drug | Bioavailability (%) | Method of Determination | Reference |
| This compound | 21% | Based on renal elimination after dermal application of 300 mg | [3][4] |
| This compound (as Flufenamic Acid) | 1.15 ± 0.06% | Relative to i.m. application (transdermal patch) | [16] |
| Diclofenac | 6% | Based on renal elimination | [3][4] |
| Diclofenac | 0.22 ± 0.04% | Relative to i.m. application (transdermal patch) | [16] |
| Ibuprofen | 5% | Based on renal elimination | [3][4] |
| Indomethacin | 1% | Based on renal elimination | [3][4] |
| Ketoprofen | 1% | Based on renal elimination | [3][4] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Healthy Volunteers (Transdermal Patch)
-
Objective: To determine the plasma concentration and relative bioavailability of this compound after transdermal patch application.
-
Study Design: A parallel group design with 24 healthy human volunteers (n=12 per group, comparing this compound and diclofenac patches).[16]
-
Methodology:
-
Single Dose Phase: A single transdermal patch containing this compound was applied to the skin and removed after 12 hours.[16]
-
Blood Sampling (Single Dose): Blood samples were collected at predefined intervals to determine the plasma concentration-time course.
-
Washout Period: A 48-hour latency period was observed.[16]
-
Multiple Dose Phase: Eight consecutive patches were applied every 12 hours to achieve steady-state conditions.[16]
-
Blood Sampling (Multiple Dose): Trough plasma concentrations were measured after the eighth dose.[16]
-
Reference Administration: A separate phase involved intramuscular (i.m.) injection of the drug to determine absolute bioavailability for comparison.[16]
-
-
Analytical Method: Plasma concentrations of this compound's main metabolite, flufenamic acid, were quantified. The parent drug, this compound, was not detectable.[16]
Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
-
Objective: To evaluate the release and permeation of this compound from a topical formulation through the skin.
-
Membrane: Excised human or animal (e.g., mice abdominal) skin was mounted on the diffusion cells, separating the donor and receiver compartments.[19]
-
Methodology:
-
Preparation: The receiver compartment was filled with a receptor medium (e.g., a 30:70 ethanol:PBS solution) to ensure sink conditions, maintained at 37±1°C with constant stirring.[19]
-
Application: A precise amount of the this compound formulation (e.g., 1 mL of a 5% w/w gel) was applied to the skin surface in the donor compartment.[12][19]
-
Sampling: At predetermined time intervals, aliquots were withdrawn from the receiver compartment for analysis and replaced with fresh medium.
-
Skin Retention: At the end of the experiment, the skin was removed, washed, and processed to quantify the amount of drug retained within it.[20]
-
-
Analytical Method: The concentration of this compound in the collected samples was quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 285 nm).[18]
Stability-Indicating HPLC Method Development
-
Objective: To develop and validate a method to quantify this compound and its degradation products.
-
Methodology:
-
Chromatographic Conditions: An RP-HPLC method was developed using a C18 column. The mobile phase consisted of a phosphate buffer (pH 6.0) and methanol (20:80 v/v) at a flow rate of 1.0 mL/min. Detection was performed using a photodiode array (PDA) detector at 286 nm.[21]
-
Forced Degradation: this compound was subjected to stress conditions including acidic (0.1N HCl), basic (0.01N NaOH), thermal, photolytic, and oxidative (peroxide) environments to induce degradation.[21]
-
Specificity: The method's ability to separate the parent this compound peak from all degradation product peaks was confirmed.[21]
-
Validation: The method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to standard guidelines.[21]
-
Mandatory Visualizations
Caption: Percutaneous absorption and distribution pathway of topical this compound.
Caption: Metabolic pathway of this compound.
Caption: Workflow for a clinical pharmacokinetic study of topical this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analgesic - Wikipedia [en.wikipedia.org]
- 3. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | springermedizin.de [springermedizin.de]
- 4. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. [On the chemistry of this compound, a novel anti-inflammatory agent from the series of N-arylanthranilic acid derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. grokipedia.com [grokipedia.com]
- 9. This compound | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [The mode of anti-inflammatory action of a topical non-steroidal anti-inflammatory drug, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 12. Topical gels of this compound: in vitro and in vivo evaluation [pubmed.ncbi.nlm.nih.gov]
- 13. Topical gels of this compound: in vitro and in vivo evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. This compound levels in human serum and synovial fluid following iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Metabolism of this compound / Identification and analytic of metabolites, their pharmacological properties and species dependence of metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Transdermal this compound and Diclofenac in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Transdermal Permeation and Skin Retention of Diclofenac and this compound/Flufenamic Acid From Over-the-Counter Pain Relief Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicological Profile of Etofenamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of etofenamate, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. This compound is utilized topically for the management of musculoskeletal pain and inflammation. This document synthesizes available data on its acute, sub-acute, and chronic toxicity, as well as its reproductive and developmental toxicity, genotoxicity, carcinogenicity, and local tolerance. The information is presented to aid researchers, scientists, and drug development professionals in understanding the preclinical safety parameters of this compound. All quantitative data are summarized in structured tables, and key experimental protocols and pathways are visualized to facilitate comprehension.
Introduction
This compound, chemically 2-(2-hydroxyethoxy)ethyl-N-(α,α,α-trifluoro-m-tolyl)anthranilate, is a derivative of flufenamic acid.[1] Its therapeutic effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2][3] Prostaglandins are lipid compounds that mediate inflammation and pain.[2][4] By inhibiting the COX-1 and COX-2 enzymes, this compound reduces the production of these pro-inflammatory mediators.[2] This guide focuses on the preclinical safety assessment of this compound, a critical component in its overall risk-benefit evaluation.
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5][6] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced by inflammatory stimuli.[2] this compound inhibits both COX-1 and COX-2.[2]
Toxicological Profile
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric from these studies.
Table 1: Acute Toxicity of this compound in Rats
| Route of Administration | LD50 (mg/kg) |
|---|---|
| Oral | 292 |
| Intraperitoneal | 373 |
| Subcutaneous | 568 |
Data sourced from Arzneimittel-Forschung, 1977.
A typical acute oral toxicity study is conducted in accordance with OECD Guideline 401. The protocol involves the administration of a single dose of the test substance to fasted animals, usually rats. The animals are then observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the observation period.
Sub-acute and Chronic Toxicity
Repeated dose toxicity studies are performed to characterize the toxicological profile of a substance following prolonged and repeated exposure.
Table 2: Repeated Dose Toxicity of this compound
| Species | Duration | Route | NOAEL (mg/kg/day) | Observed Effects | Reference |
|---|---|---|---|---|---|
| Rat | Subchronic | Oral | 22 | No signs of toxicity reported. | [7] |
| Dog | Subchronic | Oral | 100 | No signs of toxicity reported. | [7] |
| Pig | Subchronic | Cutaneous | 2000 (gel) | No signs of toxicity reported. |[7] |
This type of study is generally performed according to OECD Guideline 408. The test substance is administered daily in graduated doses to several groups of animals (usually rodents) for 90 days. During the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the treatment period, hematological and clinical biochemistry parameters are analyzed, and a full histopathological examination of organs and tissues is conducted.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive capabilities and normal development. Preclinical studies have indicated that this compound does not exhibit teratogenic or fetotoxic effects in rats or rabbits at the tested dose ranges.[7]
Typically conducted following OECD Guideline 416, this study involves the administration of the test substance to male and female animals (usually rats) for a period before mating, during mating, gestation, and lactation. The F1 generation is also exposed to the substance and subsequently mated to produce an F2 generation. Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.
Genotoxicity
Genotoxicity assays are performed to detect the potential of a substance to cause damage to genetic material. A comprehensive battery of tests is usually required, including an assessment of gene mutations, chromosomal damage, and DNA damage. Specific data on the genotoxicity of this compound from a standard battery of tests (e.g., Ames test, in vitro chromosomal aberration, in vivo micronucleus test) were not available in the public domain at the time of this review.
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to evaluate the tumorigenic potential of a substance. These studies are typically conducted over the lifetime of the test animals (e.g., two years in rodents). No specific data from carcinogenicity studies on this compound were identified in the reviewed literature.
Local Tolerance
Local tolerance studies are conducted to assess the effects of a substance at the site of application. For a topically applied drug like this compound, dermal and ocular irritation studies are relevant.
Following a protocol similar to OECD Guideline 404, the test substance is applied to the shaved skin of an animal (typically a rabbit) under a semi-occlusive patch for a defined period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specified time points after patch removal.
Conclusion
Based on the available preclinical data, this compound demonstrates a toxicological profile consistent with other NSAIDs. The acute toxicity is moderate, and subchronic studies have established No-Observed-Adverse-Effect Levels in rats and dogs. Importantly, the available data suggest a lack of teratogenic or fetotoxic effects. However, a comprehensive assessment of the genotoxic and carcinogenic potential requires further data. The local and systemic tolerability appears to be good, particularly when administered topically, which is the intended clinical route. This preclinical safety profile supports the therapeutic use of this compound for topical treatment of musculoskeletal disorders, providing a favorable risk-benefit ratio for this application. Further research into the long-term effects and genotoxic potential would provide a more complete safety profile.
References
- 1. [Pharmacology and toxicology of this compound. 1st Communication (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. in.yvex.de [in.yvex.de]
- 7. [Pharmacology and toxicology of this compound. 2] - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Blueprint: A Technical Guide to Etofenamate's Interaction with Cyclooxygenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etofenamate, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][2][3][4] This technical whitepaper provides an in-depth exploration of the molecular modeling of this compound's binding to COX-1 and COX-2. By integrating data from computational docking and experimental assays of this compound and related fenamates, we present a comprehensive overview of its mechanism of action at the molecular level. This document details the binding energetics, key amino acid interactions, and the experimental protocols used to elucidate these interactions, offering valuable insights for researchers in drug design and development.
Introduction to Cyclooxygenase and the Action of this compound
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory process. They exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation.[5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[5] Both isoforms catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.
This compound, a member of the fenamate class of NSAIDs, functions as a non-selective inhibitor of both COX-1 and COX-2.[1][3] By blocking the active site of these enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing inflammation and pain.[1][2] Understanding the precise molecular interactions between this compound and the COX isoforms is crucial for the rational design of more selective and potent anti-inflammatory agents with improved side-effect profiles.
Cyclooxygenase Signaling Pathway
The induction of the COX-2 enzyme is a complex process initiated by various pro-inflammatory signals. The signaling cascade leading to the production of prostaglandins is a critical pathway in the inflammatory response.
Molecular Modeling of this compound Binding
Due to the limited availability of direct crystallographic or extensive computational data for this compound, its binding mode is often inferred from studies of structurally similar fenamates, such as mefenamic acid. Molecular docking simulations are a powerful tool to predict the binding conformation and estimate the binding affinity of a ligand to its target protein.
Inferred Binding Mode and Key Interactions
Docking studies of fenamates with COX-1 and COX-2 reveal that these inhibitors bind within the hydrophobic channel of the enzyme's active site.[6] The carboxylate group of the fenamate typically forms crucial hydrogen bonds with key residues at the apex of the active site, most notably Tyrosine 385 (Tyr385) and Serine 530 (Ser530) .[6][7] These interactions are critical for anchoring the inhibitor in the active site.
The rest of the this compound molecule is expected to form van der Waals and hydrophobic interactions with a number of non-polar amino acid residues lining the active site channel. While the exact residues interacting with this compound can only be confirmed through specific studies, analysis of related compounds suggests interactions with residues such as Val349, Leu352, Ala527, and Leu531.[8]
The slightly larger and more flexible active site of COX-2 compared to COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a valine in COX-2, can influence the binding affinity and selectivity of different NSAIDs.[5]
Binding Energy
The table below summarizes the binding energies of several common NSAIDs with COX-1 and COX-2 as determined by molecular docking studies.
| Drug | COX-1 Binding Energy (kcal/mol) | COX-2 Binding Energy (kcal/mol) |
| Indomethacin | -7.4 | - |
| Fenoprofen | -7.4 | -7.6 |
| Aspirin | -6.2 | -6.1 |
| Mefenamic Acid | - | -9.1[7] |
Note: The binding energies are compiled from various studies and may not be directly comparable due to differences in computational methods.[9]
Experimental Protocols
The characterization of this compound's inhibitory activity against COX-1 and COX-2 relies on established in vitro assays.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of COX-1 and COX-2.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid.
-
Procedure:
-
The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of this compound in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[10][11]
The table below presents the IC50 values for several NSAIDs against COX-1 and COX-2, providing a comparative landscape for this compound's activity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.063 | 0.48 | 0.13 |
| Diclofenac | 0.611 | 0.63 | 0.97 |
| Meloxicam | 36.6 | 4.7 | 7.79 |
| Aspirin | 3.57 | 29.3 | 0.12 |
Data sourced from a study on human articular chondrocytes.[10]
Conclusion
The molecular modeling of this compound's interaction with cyclooxygenase, supported by data from related compounds and established experimental protocols, provides a robust framework for understanding its anti-inflammatory mechanism. The inferred binding mode highlights the critical role of hydrogen bonding with Tyr385 and Ser530 within the COX active site, a common feature among fenamate NSAIDs. While direct quantitative data for this compound's binding energy remains an area for further investigation, the available information strongly suggests a high-affinity interaction with both COX-1 and COX-2, consistent with its classification as a non-selective inhibitor. This technical guide serves as a valuable resource for researchers aiming to further elucidate the structure-activity relationships of this compound and to guide the development of next-generation anti-inflammatory therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | COX | TargetMol [targetmol.com]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 8. researchgate.net [researchgate.net]
- 9. periodicos.ufms.br [periodicos.ufms.br]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Etofenamate Hydrolysis to Flufenamic Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenamate, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and anti-inflammatory properties. Structurally, it is the 2-(2-hydroxyethoxy)ethyl ester of flufenamic acid. This ester linkage is pivotal to its biological activity, as this compound functions as a prodrug, undergoing hydrolysis in biological systems to release its active metabolite, flufenamic acid. This biotransformation is a critical determinant of the drug's pharmacokinetic profile and therapeutic efficacy. This technical guide provides an in-depth overview of the hydrolysis of this compound to flufenamic acid, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathway.
Metabolic Pathway and Hydrolysis
The principal metabolic pathway of this compound is its hydrolysis to flufenamic acid and 2-(2-hydroxyethoxy)ethanol. This reaction is catalyzed by esterases present in various biological matrices, including plasma and liver. While specific human carboxylesterases (CES) such as CES1 and CES2 are known to hydrolyze a wide range of ester-containing drugs, direct experimental evidence specifically implicating them in this compound hydrolysis is not extensively detailed in publicly available literature. Following the initial hydrolysis, both this compound and flufenamic acid can undergo further phase I metabolism, primarily hydroxylation, at the 5 and 4' positions.
Quantitative Data on this compound Hydrolysis
The conversion of this compound to flufenamic acid has been quantified in various biological systems. The following tables summarize the available quantitative data from in vitro and in vivo studies.
In Vitro Hydrolysis Data
| Biological Matrix | Species | This compound Concentration | Incubation Time | % Hydrolysis | Reference |
| Peritoneal Macrophages | Rat | 3 µM | 30 min | 39.5% | [1] |
| Peritoneal Macrophages | Rat | 3 µM | 60 min | 57.0% | [1] |
In Vivo Pharmacokinetic Data (Human)
| Administration Route | Dose | Analyte | Cmax (mean ± SD) | Trough Concentration (mean ± SD) | Reference |
| Transdermal Patch | Single | Flufenamic Acid | 31.3 ± 3.8 ng/mL | - | [2] |
| Transdermal Patch | 8 consecutive doses | Flufenamic Acid | - | 48.7 ± 6.6 ng/mL | [2] |
| Transdermal Patch | Single/Multiple | This compound | Not Detectable | Not Detectable | [2] |
| Iontophoresis (lumbar) | 100 mg/day for 5 days | This compound | 219 ± 136.3 µg/L (serum) | - | [3] |
| Iontophoresis (knee) | 100 mg/day for 5 days | This compound | 191 ± 84.6 µg/L (serum) | - | [3] |
| Iontophoresis (knee) | 100 mg/day for 5 days | This compound | 368 ± 109.2 µg/L (synovial fluid) | - | [3] |
Experimental Protocols
This section details the methodologies for studying this compound hydrolysis, including forced hydrolysis and analytical quantification in biological matrices.
Forced Hydrolysis of this compound
Forced degradation studies are crucial for understanding the chemical stability of a drug and for developing stability-indicating analytical methods.
Acid Hydrolysis Protocol [4]
-
Dissolve 0.003 mol of this compound in 10 mL of methanol.
-
Add 5 mL of 50% hydrochloric acid.
-
Reflux the mixture for 1 hour at 60°C.
-
Neutralize the reaction mixture to pH 7 with an alkali solution.
-
Store in a refrigerator overnight to allow for precipitation.
-
Isolate and purify the precipitate (flufenamic acid) using flash chromatography.
Base Hydrolysis Protocol [4]
-
Dissolve 0.003 mol of this compound in 10 mL of methanol.
-
Add 5 mL of 10% sodium hydroxide.
-
Reflux the mixture for 2 hours at 60°C.
-
Precipitate the degraded product by acidification with 1N hydrochloric acid.
-
Recrystallize and purify the crude product (flufenamic acid) using flash chromatography on a silica gel column.
Analytical Method for Quantification of this compound and Flufenamic Acid
A validated stability-indicating RP-HPLC method is essential for the accurate quantification of this compound and its primary metabolite, flufenamic acid.[4]
Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.0, adjusted with orthophosphoric acid) and methanol (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 286 nm
-
Injection Volume: 20 µL
Sample Preparation for Biological Matrices (General Protocol):
-
To a known volume of biological matrix (e.g., plasma, microsomal incubation), add a protein precipitation agent (e.g., acetonitrile) and an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Discussion and Future Directions
The hydrolysis of this compound to flufenamic acid is a key step in its mechanism of action. While the available data provides a foundational understanding of this process, several areas warrant further investigation.
-
Enzyme Identification: Definitive identification of the specific human carboxylesterase isoforms (CES1 and/or CES2) responsible for this compound hydrolysis is needed. Studies using recombinant human enzymes would provide conclusive evidence.
-
In Vitro Kinetics in Human Tissues: There is a notable lack of quantitative kinetic data (e.g., Km, Vmax) for this compound hydrolysis in human liver microsomes and plasma. Such data would be invaluable for in vitro-in vivo extrapolation (IVIVE) and for predicting potential drug-drug interactions.
-
Comparative Pharmacokinetics: While data for transdermal and intramuscular administration are available, pharmacokinetic studies following oral and intravenous administration in humans would provide a more complete understanding of the first-pass metabolism and systemic clearance of this compound.
References
- 1. Pharmacokinetics of Transdermal this compound and Diclofenac in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound levels in human serum and synovial fluid following iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Solubility characteristics of etofenamate in different solvents
An In-depth Technical Guide to the Solubility Characteristics of Etofenamate
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] It is the diethylene glycol ester form of flufenamic acid and functions by inhibiting lipoxygenase and the production of prostaglandin E2.[1][2] The therapeutic efficacy of a topical or parenteral drug formulation is significantly influenced by its solubility, which affects its bioavailability and permeation across biological membranes. This guide provides a comprehensive overview of the solubility of this compound in various solvents, details the experimental protocols for its determination, and illustrates relevant experimental workflows.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of aqueous and organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for formulation development and research.
| Solvent System | Temperature | Solubility | Reference |
| Ethanol | Not Specified | ~ 50 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 40 mg/mL | [1][2] |
| Dimethyl Formamide (DMF) | Not Specified | ~ 40 mg/mL | [1][2] |
| Ethanol (EtOH) | 25 °C | 253.108 ± 13.590 mg/mL | [3] |
| Transcutol HP | 25 °C | 243.117 ± 2.996 mg/mL | [3][4] |
| Oleic Acid | 25 °C | 134.547 ± 2.520 mg/mL | [3][4] |
| Ethanol:PBS (pH 7.2) (1:5) | Not Specified | ~ 0.1 mg/mL | [1][2] |
| Water | Not Specified | 0.0012 mg/mL | [5] |
Qualitative Solubility Observations:
Experimental Protocols
The determination of this compound solubility is critical for pre-formulation studies. A commonly employed methodology is the equilibrium shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Shake-Flask Method for Solubility Determination
This protocol is based on methodologies described for determining this compound solubility in various oils and surfactants.[3][4]
-
Sample Preparation : An excess amount of this compound is added to a known volume (e.g., 1 mL) of the selected solvent in a sealed container.
-
Equilibration : The mixture is agitated in a mechanical shaker or incubator at a constant temperature (e.g., 25 °C) and speed (e.g., 200 rpm) for a specified duration (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation : Following equilibration, the suspension is centrifuged at high speed (e.g., 15,000 rpm) for a set time (e.g., 15 minutes) to separate the undissolved solute from the saturated solution.
-
Sample Extraction and Dilution : A precise aliquot of the clear supernatant is carefully withdrawn.
-
Quantitative Analysis : The concentration of this compound in the diluted sample is determined using a validated HPLC method.
High-Performance Liquid Chromatography (HPLC) Analysis
This is a generalized protocol for the quantification of this compound.[3][5]
-
Instrument : HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 4-5 µm particle size).
-
Mobile Phase : A mixture of methanol, acetonitrile, and water. A common ratio is 45:35:20 (v/v/v).[3][5] The aqueous component may contain a pH modifier like phosphoric acid to achieve a specific pH (e.g., 6.0).[5]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Column Temperature : Maintained at a constant temperature, e.g., 25 °C.[3]
-
Quantification : The concentration of this compound is calculated by comparing the peak area of the sample to a standard curve prepared from known concentrations of this compound.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the anti-inflammatory mechanism of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 30544-47-9 [m.chemicalbook.com]
- 8. This compound | CAS#:30544-47-9 | Chemsrc [chemsrc.com]
- 9. 30544-47-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Gas-Liquid Chromatography Analysis of Etofenamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is widely used for the topical treatment of pain and inflammation associated with musculoskeletal disorders. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices during drug development, quality control, and pharmacokinetic studies. Gas-liquid chromatography (GLC) offers a robust and sensitive technique for the analysis of this compound.
These application notes provide a detailed protocol for the determination of this compound using a gas-liquid chromatography method with flame ionization detection (GC-FID). The methodology outlines sample preparation, derivatization, instrumental parameters, and expected performance characteristics.
Principle of the Method
Due to the presence of a polar secondary amine and a hydroxyl group, this compound requires derivatization to increase its volatility and thermal stability for optimal separation and detection by gas chromatography. This protocol employs a silylation reaction to convert the active hydrogens into less polar trimethylsilyl (TMS) ethers and amines. Following derivatization, the sample is injected into a gas chromatograph, where this compound is separated from other components on a capillary column and detected by a flame ionization detector (FID). Quantification is achieved by using an internal standard and comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound benzyl ether (Internal Standard, IS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Nitrogen gas, high purity (carrier gas)
-
Hydrogen gas, high purity (FID)
-
Compressed air, zero grade (FID)
-
Volumetric flasks and pipettes, Class A
-
GC vials with inserts and caps
-
Heating block or water bath
Standard Solution Preparation
Internal Standard Stock Solution (IS): Accurately weigh approximately 10 mg of this compound benzyl ether and dissolve it in a 10 mL volumetric flask with ethyl acetate to obtain a concentration of 1 mg/mL.
This compound Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with ethyl acetate to obtain a concentration of 1 mg/mL.
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution and a fixed amount of the internal standard stock solution into GC vials. A typical concentration range for the calibration curve could be 5-100 µg/mL.
Sample Preparation
For Pharmaceutical Formulations (Gels, Creams):
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to dissolve the this compound.
-
Centrifuge at 4000 rpm for 10 minutes to separate excipients.
-
Transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction of the residue with another 10 mL of methanol, centrifuge, and combine the supernatants.
-
Dilute the combined supernatant to the mark with methanol.
-
Transfer a 1 mL aliquot of this solution to a GC vial and add a fixed amount of the internal standard.
For Biological Samples (Plasma, Urine):
-
To 1 mL of the biological sample, add a fixed amount of the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent like a mixture of hexane and ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
For plasma and organ homogenates, a pre-purification step using thin-layer chromatography (TLC) may be necessary to remove interfering substances.[1]
Derivatization Procedure
-
Evaporate the solvent from the prepared standard or sample solutions in the GC vials to dryness under a gentle stream of nitrogen at room temperature.
-
To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Allow the vials to cool to room temperature before injection into the GC.
Gas-Liquid Chromatography (GLC) Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Nitrogen or Helium at a constant flow of 1.5 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 10:1) |
| Oven Temperature Program | Initial temperature: 180°C, hold for 2 minutesRamp: 10°C/min to 290°CHold: 5 minutes at 290°C |
| Detector Temperature | 300°C |
| FID Gas Flows | Hydrogen: 30 mL/minAir: 300 mL/minMakeup (N2): 25 mL/min |
Data Presentation and System Suitability
Quantitative Data Summary
The following table summarizes the expected quantitative data and validation parameters for the GLC analysis of this compound. These values are representative and should be established for each specific laboratory and instrument.
| Parameter | Expected Value |
| Retention Time (this compound-TMS) | Approx. 10 - 12 min |
| Retention Time (IS-TMS) | Approx. 13 - 15 min |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
System Suitability
Before sample analysis, the chromatographic system should be evaluated to ensure its performance. Inject a standard solution (e.g., 50 µg/mL) five times and check the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be between 0.9 and 1.5 for the this compound and internal standard peaks.
-
Theoretical Plates (N): Should be > 2000 for both peaks.
-
Relative Standard Deviation (%RSD) of Peak Area Ratios: Should be ≤ 2.0%.
Visualizations
Experimental Workflow
Caption: Workflow for the GLC analysis of this compound.
Logical Relationship of Key Methodologies
Caption: Key steps in the this compound GLC method.
References
Application Notes and Protocols for Etofenamate-Loaded Microemulsions in Dermal Delivery
Introduction
Etofenamate, a non-steroidal anti-inflammatory drug (NSAID), is effectively used for treating localized pain and inflammation.[1] Its topical administration is preferred over oral delivery to minimize systemic side effects.[1] Microemulsions are advanced drug delivery systems that enhance the dermal penetration of lipophilic drugs like this compound.[1][2][3] These thermodynamically stable, isotropic systems of oil, water, surfactant, and cosurfactant offer advantages such as improved drug solubilization, protection from degradation, and enhanced skin permeation.[2][3][4] This document provides detailed application notes and protocols for the development and characterization of this compound-loaded microemulsions for dermal delivery.
I. Application Notes
1.1. Formulation Components
The selection of appropriate components is crucial for the successful formulation of a stable and effective this compound microemulsion.
-
Oil Phase: The oil phase solubilizes the lipophilic drug, this compound. Oleic acid is a commonly used oil phase due to its high solubilizing capacity for this compound and its role as a penetration enhancer.[1][5]
-
Surfactant: Non-ionic surfactants are generally preferred due to their low skin irritation potential.[6] A combination of surfactants is often used to achieve the desired hydrophilic-lipophilic balance (HLB). Commonly used surfactants include Tween 20, Tween 80, Span 80, and Cremophor EL.[1][2]
-
Co-surfactant: A co-surfactant is incorporated to reduce the interfacial tension between the oil and water phases, thereby increasing the flexibility of the interfacial film and expanding the microemulsion region.[2] Ethanol and Transcutol are effective co-surfactants for this compound microemulsions.[1][2]
-
Aqueous Phase: Distilled water or a suitable buffer solution constitutes the aqueous phase.
1.2. Key Characterization Parameters
The developed microemulsions must be thoroughly characterized to ensure their quality, stability, and performance.
-
Droplet Size and Polydispersity Index (PDI): Droplet size is a critical parameter influencing skin penetration; sizes under 300 nm are desirable for deep skin layer delivery.[1] The PDI indicates the homogeneity of the droplet size distribution.
-
pH: The pH of the formulation should be compatible with the skin's physiological pH (typically between 4.5 and 6.0) to avoid irritation.[1][2]
-
Viscosity: The viscosity of the microemulsion affects its spreadability and residence time on the skin.
-
Drug Content and Entrapment Efficiency: These parameters determine the amount of drug successfully incorporated into the microemulsion.
-
In Vitro Drug Release: This test evaluates the rate and extent of this compound release from the microemulsion.
-
Ex Vivo Skin Permeation: This study assesses the ability of the microemulsion to deliver this compound across the skin layers.
II. Data Presentation
Table 1: Composition of this compound-Loaded Microemulsion Formulations
| Formulation Code | Oil Phase (Oleic Acid) (% w/w) | Surfactant (Tween 20/Span 80) (% w/w) | Co-surfactant (Ethanol) (% w/w) | Aqueous Phase (% w/w) | This compound (% w/w) |
| M1ETF | 10 | 40 | 10 | 35 | 5 |
| M2ETF | 15 | 35 | 15 | 30 | 5 |
| M3ETF | 20 | 30 | 20 | 25 | 5 |
| M4ETF | 10 | 30 | 20 | 35 | 5 |
Table 2: Physicochemical Characterization of this compound-Loaded Microemulsions
| Formulation Code | Droplet Size (nm) | PDI | pH | Viscosity (cP) | Refractive Index |
| M1ETF | 184.3 ± 3.2 | 0.429 ± 0.044 | 4.84 ± 0.01 | 10.5 ± 0.1 | 1.3985 ± 0.003 |
| M2ETF | 109.8 ± 1.6 | 0.257 ± 0.047 | 5.12 ± 0.02 | 12.8 ± 0.3 | 1.4123 ± 0.001 |
| M3ETF | 155.6 ± 2.8 | 0.311 ± 0.031 | 5.31 ± 0.01 | 15.2 ± 0.2 | 1.4257 ± 0.002 |
| M4ETF | 172.1 ± 4.1 | 0.389 ± 0.052 | 5.42 ± 0.01 | 17.93 ± 0.45 | 1.4386 ± 0.0008 |
Data presented as mean ± standard deviation (n=3). Data synthesized from multiple sources for illustrative purposes.[1][2]
Table 3: Ex Vivo Skin Permeation and Cytotoxicity of this compound-Loaded Microemulsions
| Formulation Code | Permeation after 24h (%) | Penetration into Skin after 24h (%) | IC50 (‰ v/v) |
| M1ETF | 47 | 63 | 2.10 ± 0.04 |
| M2ETF | 63 | 25 | 0.54 ± 0.02 |
| M3ETF | 55 | 45 | 0.52 ± 0.01 |
| M4ETF | 51 | 58 | 1.03 ± 0.02 |
Data presented as mean ± standard deviation (n=3). Data synthesized from multiple sources for illustrative purposes.[1]
III. Experimental Protocols
3.1. Protocol for Preparation of this compound-Loaded Microemulsion
This protocol describes the water titration method for preparing the microemulsions.
-
Preparation of Oil and Surfactant/Co-surfactant Mixture:
-
Accurately weigh the required amounts of the oil phase (e.g., Oleic Acid), surfactant (e.g., Tween 20, Span 80), and co-surfactant (e.g., Ethanol).
-
Mix the surfactant and co-surfactant to form a homogenous mixture (Smix).
-
Add the oil phase to the Smix and mix thoroughly.
-
-
Dissolution of this compound:
-
Dissolve 5% (w/w) of this compound in the oil-Smix mixture from the previous step.
-
Stir the mixture using a magnetic stirrer until the drug is completely dissolved.
-
-
Formation of Microemulsion:
-
Slowly add the aqueous phase (distilled water) dropwise to the oil-drug-Smix mixture under constant stirring.
-
Continue stirring until a transparent and homogenous microemulsion is formed.
-
-
Equilibration:
-
Allow the prepared microemulsion to equilibrate at room temperature for at least 24 hours before characterization.
-
3.2. Protocol for Characterization of Microemulsions
-
Droplet Size and PDI Analysis:
-
Dilute the microemulsion sample with deionized water to an appropriate concentration.
-
Measure the droplet size and PDI using a dynamic light scattering (DLS) instrument at 25°C.
-
-
pH Measurement:
-
Calibrate a pH meter using standard buffer solutions.
-
Directly measure the pH of the undiluted microemulsion formulation at 25°C.
-
-
Viscosity Measurement:
-
Use a Brookfield viscometer with a suitable spindle.
-
Measure the viscosity of the undiluted microemulsion at a constant temperature (e.g., 25°C) and various shear rates.
-
3.3. Protocol for Ex Vivo Skin Permeation Study
This protocol outlines the procedure for evaluating drug permeation using a Franz diffusion cell.
-
Skin Preparation:
-
Excise the abdominal skin from a suitable animal model (e.g., mice or rats).[1]
-
Carefully remove any adhering subcutaneous fat and tissue.
-
Wash the skin with phosphate-buffered saline (PBS).
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[1]
-
The receptor compartment is filled with a suitable medium (e.g., ethanol:PBS ratio of 30:70) to maintain sink conditions.[1]
-
Maintain the temperature of the receptor medium at 37 ± 1°C and stir continuously.[1]
-
-
Sample Application and Collection:
-
Apply a known quantity (e.g., 1 mL) of the this compound-loaded microemulsion to the donor compartment.[1]
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.
-
-
Drug Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the skin over time.
-
Determine the permeation flux from the slope of the linear portion of the cumulative amount versus time plot.
-
IV. Visualizations
Caption: Experimental Workflow for Microemulsion Development.
Caption: Dermal Delivery Pathway of this compound Microemulsion.
References
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microemulsions as transdermal drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for Etofenamate Solid Lipid Nanoparticles in Topical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etofenamate, a non-steroidal anti-inflammatory drug (NSAID), is commonly used for the topical treatment of pain and inflammation. Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system to enhance the dermal penetration and therapeutic efficacy of topical medications like this compound. SLNs are colloidal carriers made from biocompatible and biodegradable solid lipids, offering advantages such as controlled release, protection of the encapsulated drug, and improved skin permeation.[1][2][3] This document provides detailed protocols for the preparation and characterization of this compound-loaded SLNs for topical application.
Data Presentation
Formulation Composition and Physicochemical Characteristics
The following tables summarize the key formulation parameters and physicochemical characteristics of this compound-loaded SLNs prepared by the fusion-emulsification method.
| Formulation Code | Component | Concentration |
| ETO-SLN | This compound | 60 mg |
| Compritol® 888 ATO (Solid Lipid) | 300 mg | |
| Tween® 80 (Surfactant) | 2% (w/w) in 10 mL aqueous solution |
| Characteristic | Value | Reference |
| Mean Particle Size | < 250 nm | [1][4][5] |
| Polydispersity Index (PDI) | < 0.2 | [1][4][5] |
| Encapsulation Efficiency (EE%) | > 90% | [1][4][5] |
| Stability | Stable for 12 months | [1][4][5] |
Experimental Protocols
Preparation of this compound-Loaded SLNs by Fusion-Emulsification Method
This protocol describes the preparation of this compound-loaded SLNs using a fusion-emulsification technique.[1][6]
Materials:
-
This compound
-
Compritol® 888 ATO (Glyceryl behenate)
-
Tween® 80 (Polysorbate 80)
-
Deionized water
-
Beakers (50 mL)
-
Water bath
-
High-shear homogenizer (e.g., Silverson SL5M)
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Weigh 300 mg of Compritol® 888 ATO and 60 mg of this compound and place them in a 50 mL beaker. This constitutes the lipid phase.
-
Preparation of Aqueous Phase: Prepare a 2% (w/w) Tween® 80 solution by dissolving the appropriate amount of Tween® 80 in 10 mL of deionized water in a separate beaker. This is the aqueous phase.
-
Heating: Place both the lipid and aqueous phase beakers in a water bath set to 80-90 °C. Allow the lipid to melt completely.
-
Emulsification: Once the lipid is fully melted, add the hot aqueous phase to the lipid phase under high-shear homogenization at a speed of 12,500 rpm for 10 minutes.
-
Cooling and Solidification: Transfer the resulting hot nanoemulsion to a beaker with cold water and continue stirring at a lower speed until it cools down to room temperature, allowing the lipid to solidify and form SLNs.
Characterization of this compound-Loaded SLNs
Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Procedure:
-
Dilute the SLN dispersion with deionized water to an appropriate concentration.
-
Measure the particle size (Z-average), PDI, and zeta potential at 25 °C.
-
Perform the measurements in triplicate.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%) Determination:
-
Procedure:
-
Separate the unencapsulated this compound from the SLN dispersion by ultracentrifugation.
-
Collect the supernatant containing the free drug.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Calculate the EE% and DL% using the following equations:
-
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL% = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To evaluate the physical state of the drug and lipid within the nanoparticles.
-
Procedure:
-
Accurately weigh 5-10 mg of the lyophilized SLN sample into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C) under a nitrogen atmosphere.
-
Record the thermograms for the pure drug, lipid, physical mixture, and SLN formulation.
-
In Vitro Drug Release Study
-
Apparatus: Franz diffusion cell.
-
Membrane: Dialysis membrane or synthetic membrane.
-
Receptor Medium: Phosphate buffer pH 7.4.
-
Procedure:
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 37 ± 0.5 °C with constant stirring.
-
Place a known amount of the this compound-SLN formulation in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the withdrawn samples for this compound content using a suitable analytical method.
-
In Vitro Skin Permeation Study
-
Apparatus: Franz diffusion cell.
-
Skin Model: Excised human or animal skin.
-
Receptor Medium: Phosphate buffer pH 7.4.
-
Procedure:
-
Mount the excised skin between the donor and receptor compartments with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 37 ± 0.5 °C with constant stirring.
-
Apply a known amount of the this compound-SLN formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the withdrawn samples for this compound content to determine the permeation profile.
-
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound-loaded SLNs.
Caption: Workflow for in vitro drug release studies using a Franz diffusion cell.
References
- 1. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound-loaded semisolid sln dispersions and evaluation of anti-inflammatory activity for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.1. SLN Preparation [bio-protocol.org]
Application Note: In Vitro Skin Permeation of Etofenamate Using Franz Diffusion Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenamate, a non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties in topical formulations.[1][2] The efficacy of topical drug delivery is critically dependent on the ability of the active pharmaceutical ingredient (API) to permeate the skin barrier and reach the target tissue in sufficient concentrations. In vitro skin permeation studies are therefore an indispensable tool in the development and optimization of topical this compound formulations. These studies provide crucial data on the rate and extent of drug absorption through the skin, facilitating the evaluation of different formulations and the selection of optimal candidates for further development.
The Franz diffusion cell is the most widely used and accepted in vitro model for assessing the percutaneous absorption of topical formulations.[3][4] This system mimics the physiological conditions of the skin, allowing for the determination of key permeation parameters such as flux, permeability coefficient, and lag time in a controlled and reproducible environment. This application note provides a detailed protocol for conducting in vitro skin permeation studies of this compound using Franz diffusion cells, along with a summary of comparative data from various formulations.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Topical this compound formulation (e.g., gel, cream, microemulsion)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ethanol
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Parafilm®
-
Human or animal skin membrane (e.g., human abdominal skin, rat abdominal skin) or synthetic membrane (e.g., Strat-M®)[5][6][7]
Equipment
-
Franz diffusion cells with a known diffusion area and receptor volume
-
Water bath with circulator and heater
-
Magnetic stir plate or stirrer for Franz cells
-
Syringes and needles for sampling
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Ultrasonic bath
Preparation of Skin Membrane
-
Source and Handling: Obtain full-thickness human skin from elective surgeries (e.g., abdominoplasty) with appropriate ethical approval and patient consent.[5] Alternatively, excised abdominal skin from rats can be used.[8] If using animal skin, carefully shave the hair to avoid damaging the epidermis.
-
Preparation: Remove subcutaneous fat and connective tissue from the dermal side of the skin. The skin can be used as full-thickness or prepared as epidermal or dermal sheets.
-
Storage: If not used immediately, the prepared skin can be wrapped in aluminum foil and stored at -20°C for future use.
-
Hydration: Prior to the experiment, thaw the skin at room temperature and hydrate it by soaking in PBS (pH 7.4) for a specified period, for instance, 24 hours.[5]
Franz Diffusion Cell Setup and Experimental Procedure
-
Receptor Chamber Preparation:
-
Prepare the receptor medium. A common receptor medium for this compound studies is a mixture of ethanol and PBS (e.g., 30:70 v/v) to ensure sink conditions.[9][10] Degas the receptor medium by sonication to prevent air bubble formation.
-
Fill the receptor chamber of the Franz diffusion cell with the degassed receptor medium, ensuring there are no air bubbles trapped underneath the membrane mounting area.
-
-
Membrane Mounting:
-
Carefully mount the hydrated skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[8]
-
Ensure the membrane is flat and free of wrinkles. Secure the compartments with a clamp to prevent leakage.
-
-
Temperature Equilibration:
-
Application of Formulation:
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the receptor medium from the sampling port.[5][9][10]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[9][10]
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV method. A typical mobile phase consists of a mixture of methanol, acetonitrile, and water, with detection at 286 nm.[5]
-
-
Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (h).
-
Calculate the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the curve.
-
Determine the lag time (tL, h) by extrapolating the linear portion of the curve to the x-axis.
-
Calculate the permeability coefficient (Kp, cm/h) using the following equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
Data Presentation
The following tables summarize quantitative data from in vitro skin permeation studies of various this compound formulations.
Table 1: Permeation Parameters of this compound from Different Gel Formulations
| Formulation Code | Ethanol Concentration (% w/w) | Cumulative Amount Permeated at 12h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) |
| F1 | 15 | ~220 | Data not available |
| F2 | 20 | ~293 | Data not available |
| F3 | 30 | ~660 | Data not available |
Data adapted from a study on hydroalcoholic gels containing 5.0% (w/w) this compound. The inclusion of ethanol was shown to be crucial for increasing drug release.[5]
Table 2: Permeation of this compound from Microemulsion Formulations
| Formulation | Drug Loading (% w/w) | Receptor Medium | Permeation after 24h (µg/cm²) |
| M1ETF | 5 | Ethanol:PBS (30:70) | Data not available |
| M2ETF | 5 | Ethanol:PBS (30:70) | Higher than other microemulsions |
| M3ETF | 5 | Ethanol:PBS (30:70) | Data not available |
| M4ETF | 5 | Ethanol:PBS (30:70) | Data not available |
A study on this compound-loaded microemulsions indicated that the M2ETF formulation showed the greatest permeation.[10] Quantitative values for direct comparison were not provided in the abstract.
Mandatory Visualizations
Caption: Experimental workflow for in vitro skin permeation studies of this compound.
Caption: Diagram of a Franz diffusion cell setup.
References
- 1. Topical gels of this compound: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Evaluation of the In Vitro Permeation Parameters of Topical Products with Non-Steroidal Anti-Inflammat… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scielo.br [scielo.br]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Etofenamate Efficacy Testing in Preclinical Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. It is widely utilized in topical formulations for the management of musculoskeletal disorders, such as osteoarthritis and soft tissue injuries.[1] The therapeutic action of this compound is primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the biosynthesis of prostaglandins, key mediators of pain and inflammation. Additionally, this compound has been shown to modulate other inflammatory pathways, including the inhibition of lipoxygenase, histamine release, and bradykinin and serotonin antagonism. This multifaceted mechanism of action makes it a compound of significant interest for the development of topical anti-inflammatory therapies.
These application notes provide detailed protocols for established animal models of acute and chronic inflammation that are suitable for evaluating the efficacy of this compound. The described models are the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammation.
Key Signaling Pathways in Inflammation
The following diagram illustrates the key signaling pathways involved in the inflammatory response, which are targeted by this compound.
Caption: Key Signaling Pathways in Inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is a widely used and reproducible assay for screening the anti-inflammatory activity of novel compounds. It mimics the acute inflammatory response characterized by edema, erythema, and hyperalgesia.[2]
Experimental Workflow:
Caption: Carrageenan-Induced Paw Edema Workflow.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound gel (e.g., 5%)
-
Vehicle control gel
-
Carrageenan (lambda, Type IV)
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30G)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into treatment groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., topical diclofenac), and one or more this compound treatment groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment: Apply a standardized amount of the assigned gel (e.g., 100 mg) to the plantar surface of the right hind paw 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[3]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[2]
-
Data Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Histopathology (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[4] Evaluate for edema, inflammatory cell infiltration, and tissue damage.[5][6]
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
This model is widely used for preclinical testing of anti-arthritic agents and reflects many features of human rheumatoid arthritis, including polyarticular inflammation, bone resorption, and periosteal bone proliferation.
Experimental Workflow:
Caption: Adjuvant-Induced Arthritis Workflow.
Materials:
-
Male Lewis or Wistar rats (180-220 g)
-
This compound gel (e.g., 5%)
-
Vehicle control gel
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Mineral oil
-
Digital calipers
-
Syringes and needles (23-25G)
Procedure:
-
Animal Acclimatization: As described for the carrageenan-induced paw edema model.
-
Grouping: Randomly divide the animals into treatment groups (n=6-8 per group).
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA (e.g., 1 mg/mL heat-killed Mycobacterium tuberculosis in mineral oil) into the sub-plantar region of the right hind paw or at the base of the tail.[7]
-
Treatment:
-
Prophylactic: Begin daily topical application of this compound gel or vehicle on day 0 and continue for the duration of the study (typically 21-28 days).
-
Therapeutic: Begin daily topical application of this compound gel or vehicle after the onset of clinical signs of arthritis (around day 10-12).
-
-
Monitoring and Assessment:
-
Arthritis Score: Visually score the severity of arthritis in each paw daily or every other day, based on a scale of 0-4, where: 0 = no erythema or swelling; 1 = slight erythema or swelling of one or more digits; 2 = moderate erythema and swelling of the paw; 3 = marked erythema and swelling of the entire paw; 4 = severe erythema, swelling, and ankylosis of the paw. The maximum score per rat is 16.[6]
-
Paw Thickness: Measure the anteroposterior diameter of the ankle joint of both hind paws using digital calipers.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of systemic inflammation and general health.
-
-
Histopathology: At the end of the study, euthanize the animals and collect the hind paws. Decalcify, process for histology, and stain with H&E. Evaluate for synovial hyperplasia, inflammatory cell infiltration, pannus formation, and cartilage and bone erosion.[7][8]
-
Radiography (Optional): X-ray the hind paws to assess joint damage, including soft tissue swelling, joint space narrowing, and bone erosion.
Data Presentation
Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Species | This compound Formulation | Dose/Application | Primary Endpoint | Efficacy | Reference(s) |
| Acute Inflammation | ||||||
| Carrageenan-Induced Paw Edema | Rat | 5% Gel | 5-50 mg/paw (topical) | Paw Edema | Dose-dependent inhibition (ED50 = 33.0 mg/paw) | [9] |
| Carrageenan-Induced Paw Edema | Rat | Oral | - | Paw Edema | ED50 = 8.49 mg/kg | [9] |
| Histamine-Induced Vascular Permeability | Mouse | 5% Gel | 10-100 mg/site (topical) | Vascular Permeability | Dose-dependent inhibition | [10] |
| UV-Induced Erythema | Guinea Pig | 5% Gel | 25-200 mg/site (topical) | Erythema Score | Dose-dependent inhibition (ED50 = 26.6 mg/site) | [10] |
| Chronic Inflammation | ||||||
| Adjuvant-Induced Arthritis | Rat | 5% Gel | 50 mg/paw/day (topical) | Arthritis Score/Paw Swelling | Significant therapeutic activity | [9] |
| Adjuvant-Induced Arthritis | Rat | Oral | 4-8 mg/kg/day | Arthritis Score/Paw Swelling | Potency comparable to flufenamic acid | [9] |
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory efficacy. The carrageenan-induced paw edema model is a reliable method for assessing acute anti-inflammatory effects, while the adjuvant-induced arthritis model allows for the investigation of efficacy in a chronic inflammatory setting. Consistent and quantitative data collection, as outlined, is crucial for the accurate assessment of this compound's therapeutic potential and for informing further drug development efforts. Histopathological analysis provides valuable insights into the cellular and tissue-level effects of this compound on the inflammatory process.
References
- 1. researchgate.net [researchgate.net]
- 2. Longitudinal transcriptomic profiling in carrageenan-induced rat hind paw peripheral inflammation and hyperalgesia reveals progressive recruitment of innate immune system components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Histological Study of Hyaline Articular Cartilage changes in a Rat Mod" by Sara Al-Sherief, Azza El- Hadidy et al. [mmj.mans.edu.eg]
- 8. biochemjournal.com [biochemjournal.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | COX | TargetMol [targetmol.com]
Application Note: Etofenamate Anti-Inflammatory Assay Using the Carrageenan-Induced Paw Edema Model
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[1][2][3][4][5] This model mimics the cardinal signs of acute inflammation, including edema, hyperalgesia, and erythema.[4][6] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent initiates a biphasic inflammatory response. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase characterized by the production of prostaglandins, mediated by the cyclooxygenase (COX) enzyme.[1]
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-rheumatic, and anti-inflammatory properties.[7][8][9] Its primary mechanism of action involves the non-selective inhibition of both COX-1 and COX-2 enzymes.[7][9][10] By blocking these enzymes, this compound effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][9] Some studies suggest that this compound may also inhibit lipoxygenase, reducing leukotriene production, and modulate other inflammatory pathways, including the inhibition of histamine release and antagonism of bradykinin and serotonin.[10][11][12] This application note provides a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory activity of this compound.
Principle of the Assay
This assay quantifies the ability of a test compound, such as this compound, to reduce the swelling (edema) in a rodent's paw following the injection of carrageenan. The volume or thickness of the paw is measured before and at several time points after carrageenan administration. A reduction in the extent of paw edema in animals treated with this compound, compared to a control group, indicates anti-inflammatory activity.
Materials and Reagents
-
Male Wistar rats or Swiss albino mice (6-8 weeks old, 150-200g for rats, 25-30g for mice)
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose in saline)
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Animal handling and injection equipment (syringes, needles)
-
Animal weighing balance
Experimental Protocol
Animal Acclimatization and Grouping
-
House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment to allow for acclimatization.[1]
-
Randomly divide the animals into the following groups (n=6-8 animals per group):
-
Group I (Normal Control): Receive vehicle only.
-
Group II (Carrageenan Control): Receive vehicle followed by carrageenan injection.
-
Group III (Positive Control): Receive indomethacin (e.g., 10 mg/kg, p.o.) followed by carrageenan injection.
-
Group IV (Test Group): Receive this compound (various doses, e.g., 10, 20, 40 mg/kg, p.o. or topical application) followed by carrageenan injection.
-
Drug Administration
-
Administer the vehicle, indomethacin, or this compound to the respective animal groups via the desired route (e.g., oral gavage or topical application).
-
The timing of administration should be based on the pharmacokinetic profile of the compound, typically 30-60 minutes before the carrageenan injection.[2][13]
Induction of Paw Edema
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading (0 hour).
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal in Groups II, III, and IV.[1][14]
Measurement of Paw Edema
-
Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
The increase in paw volume is an indicator of the extent of inflammation.
Data Analysis
-
Calculate the percentage increase in paw volume for each animal at each time point using the following formula:
-
% Increase in Paw Volume = [(Vt - V0) / V0] x 100
-
Where Vt is the paw volume at time 't' and V0 is the initial paw volume.
-
-
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the following formula:
-
% Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100
-
Where ΔVtreated is the mean increase in paw volume in the treated group and ΔVcontrol is the mean increase in paw volume in the carrageenan control group.
-
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by a suitable post-hoc test) to determine the significance of the observed effects.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Initial Paw Volume (mL) | Paw Volume Increase (mL) at 3 hours post-carrageenan | % Inhibition of Edema |
| Normal Control | - | 1.20 ± 0.05 | 0.02 ± 0.01 | - |
| Carrageenan Control | Vehicle | 1.22 ± 0.06 | 0.85 ± 0.10 | 0% |
| Indomethacin | 10 | 1.21 ± 0.04 | 0.30 ± 0.05 | 64.7% |
| This compound | 10 | 1.23 ± 0.05 | 0.55 ± 0.08 | 35.3% |
| This compound | 20 | 1.22 ± 0.06 | 0.42 ± 0.07 | 50.6% |
| This compound | 40 | 1.24 ± 0.04 | 0.35 ± 0.06 | 58.8% |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the Carrageenan Control group. (Note: The data presented in this table is hypothetical and for illustrative purposes only).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | springermedizin.de [springermedizin.de]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etofenamate Cytotoxicity Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) and lipoxygenase, key enzymes in the prostaglandin and leukotriene synthesis pathways.[2] As with other NSAIDs, evaluating the cytotoxic potential of this compound is a critical aspect of its safety assessment and in exploring its potential applications in other therapeutic areas, such as oncology.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common cell viability assays: the MTT and LDH assays. Furthermore, this document outlines the presentation of quantitative data and illustrates the potential signaling pathways involved in this compound-induced cell death.
Data Presentation: this compound Cytotoxicity
Effective data presentation is crucial for the clear interpretation and comparison of cytotoxicity studies. The following tables are examples of how to structure quantitative data obtained from cell viability assays for this compound.
Note: The following data is illustrative to provide a framework for data presentation. Actual values will vary depending on the cell line, experimental conditions, and this compound concentrations used.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potency of a compound.[3]
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | 150 |
| 48 | 110 | ||
| 72 | 85 | ||
| A549 | Lung Carcinoma | 24 | 200 |
| 48 | 160 | ||
| 72 | 120 | ||
| HeLa | Cervical Cancer | 24 | 180 |
| 48 | 140 | ||
| 72 | 100 | ||
| HepG2 | Hepatocellular Carcinoma | 24 | 220 |
| 48 | 180 | ||
| 72 | 150 |
Table 2: Percentage of this compound-Induced Cytotoxicity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.[4]
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (Mean ± SD) |
| MCF-7 | 50 | 48 | 15.2 ± 2.1 |
| 100 | 48 | 35.8 ± 3.5 | |
| 200 | 48 | 60.1 ± 4.2 | |
| A549 | 50 | 48 | 12.5 ± 1.8 |
| 100 | 48 | 28.9 ± 2.9 | |
| 200 | 48 | 52.3 ± 3.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[5]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium
-
96-well plates
-
Selected cell lines
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl)[6]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from the cytosol of damaged cells into the culture medium.[4]
Materials:
-
This compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
96-well plates
-
Selected cell lines
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[9] Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions (typically by mixing the substrate and assay buffer). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity screening.
Signaling Pathways in this compound-Induced Apoptosis
This compound, like other NSAIDs, may induce apoptosis through the intrinsic and extrinsic pathways, leading to the activation of caspases.[10]
Intrinsic (Mitochondrial) Pathway
Caption: Intrinsic pathway of this compound-induced apoptosis.
Extrinsic (Death Receptor) Pathway
Caption: Extrinsic pathway of this compound-induced apoptosis.
References
- 1. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2/Bax: a rheostat that regulates an anti-oxidant pathway and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Multiparameter measurement of caspase 3 activation and apoptotic cell death in NT2 neuronal precursor cells using high-content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound-loaded semisolid sln dispersions and evaluation of anti-inflammatory activity for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacology and toxicology of this compound. 2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory drugs induce apoptosis in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etofenamate Stability Testing Under Stress Conditions
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. Stability testing is a critical component of drug development and quality control, ensuring that a drug substance maintains its identity, strength, and purity under various environmental conditions. This document provides a detailed protocol for conducting stress stability testing of this compound, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7]
Objective
To outline a comprehensive protocol for the forced degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. This protocol is intended for researchers, scientists, and drug development professionals to assess the intrinsic stability of this compound and to develop and validate stability-indicating analytical methods.
Experimental Workflow
The overall workflow for the this compound stability testing protocol is depicted in the diagram below.
Caption: Experimental workflow for this compound stability testing.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8][9][10]
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
Volumetric flasks and pipettes
3. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in methanol.[7]
4. Forced Degradation Studies
For each stress condition, a sample of the this compound stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution to the final concentration with the mobile phase and analyzed at each time point.
4.1. Hydrolytic Degradation
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 50% HCl and reflux at 60°C for 1 hour.[7] At specified time intervals, withdraw samples, neutralize with an appropriate volume of NaOH solution, and dilute with the mobile phase to a final concentration of approximately 40 µg/mL for HPLC analysis.[7]
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 10% NaOH and reflux at 60°C for 2 hours.[7] At specified time intervals, withdraw samples, neutralize with an appropriate volume of HCl solution, and dilute with the mobile phase to a final concentration of approximately 40 µg/mL for HPLC analysis.[7]
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of water and reflux at 60°C. Analyze samples at specified time intervals after dilution with the mobile phase.
4.2. Oxidative Degradation
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide and keep at room temperature. Analyze samples at specified time intervals after dilution with the mobile phase to a final concentration of approximately 40 µg/mL.
4.3. Thermal Degradation
Place an aliquot of the stock solution in a thermostatically controlled oven at 70°C.[9] Analyze samples at specified time intervals after dilution with the mobile phase to a final concentration of approximately 40 µg/mL.
4.4. Photolytic Degradation
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at specified time intervals after dilution with the mobile phase.
5. Analytical Method
A validated stability-indicating RP-HPLC method should be used for the analysis of this compound and its degradation products.[7][8][10][11] An example of a suitable method is provided below:
-
Mobile Phase: Phosphate buffer (pH 6.0) and methanol (20:80 v/v)[7][8][9][10]
-
Injection Volume: 20 µL
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for data presentation.
Table 1: Summary of Stress Conditions for this compound
| Stress Condition | Reagent/Condition | Duration |
| Acidic Hydrolysis | 50% HCl | 1 hour |
| Basic Hydrolysis | 10% NaOH | 2 hours |
| Oxidative Degradation | 30% H₂O₂ | 24 hours |
| Thermal Degradation | 70°C | 48 hours |
| Photolytic Degradation | 1.2 million lux hours | As per ICH Q1B |
Table 2: Quantitative Results of this compound Forced Degradation Studies
| Stress Condition | Time (hours) | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | ... | Total Impurities (%) | Mass Balance (%) |
| Control | 0 | 100.0 | ND | ND | ... | ND | 100.0 |
| Acidic Hydrolysis | 1 | ... | |||||
| Basic Hydrolysis | 2 | ... | |||||
| Oxidative Degradation | 24 | ... | |||||
| Thermal Degradation | 48 | ... | |||||
| Photolytic Degradation | - | ... | |||||
| ND: Not Detected |
Table 3: Characterization of Major Degradation Products
| Degradation Product | Retention Time (min) | Proposed Structure | Method of Identification |
| D1 | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | ||
| D2 | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | ||
| ... | ... |
Note: The identification and characterization of degradation products are crucial for understanding the degradation pathways.[7][8][10]
Signaling Pathways and Logical Relationships
The degradation of this compound under stress conditions involves several chemical reactions. The following diagram illustrates the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
This protocol provides a comprehensive framework for conducting forced degradation studies on this compound. Adherence to these guidelines will ensure the generation of reliable stability data, which is essential for regulatory submissions and for ensuring the quality, safety, and efficacy of this compound-containing drug products. The provided templates for data presentation and the illustrative diagrams for workflows and degradation pathways will aid in the clear and effective communication of the study's findings.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. Ich guideline for stability testing | PPTX [slideshare.net]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
Application Note: High-Throughput Screening Assays for Novel Etofenamate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] It is commonly used topically to manage pain and inflammation associated with musculoskeletal disorders such as osteoarthritis and soft tissue injuries.[2][3] The primary mechanism of action for this compound involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][4] By inhibiting COX enzymes, this compound reduces prostaglandin production, thereby alleviating inflammatory symptoms.[4]
The development of novel this compound derivatives is driven by the goal of discovering new chemical entities with improved efficacy, enhanced safety profiles (e.g., greater COX-2 selectivity to reduce gastrointestinal side effects), or superior pharmacokinetic properties. High-throughput screening (HTS) is an essential strategy in this endeavor, enabling the rapid evaluation of large compound libraries to identify "hit" molecules that modulate the activity of the target.[5][6] This application note provides detailed protocols for a suite of HTS assays designed to identify and characterize novel this compound derivatives with potential as anti-inflammatory agents. The workflow includes a primary biochemical screen for direct COX-2 inhibition, a secondary cell-based assay to confirm efficacy in a biological context, and a counter-screen to assess cytotoxicity.
Primary Screening: Biochemical COX-2 Inhibition Assay
This assay serves as the initial, rapid screen to identify compounds that directly inhibit the enzymatic activity of recombinant human COX-2. A fluorometric approach is employed for its sensitivity and compatibility with HTS formats.[7][8]
Assay Principle
The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe is then used to detect PGG2; the probe is oxidized in the presence of the hydroperoxide moiety of PGG2, generating a highly fluorescent product.[7][9] The rate of fluorescence increase is directly proportional to COX-2 activity. Inhibitors will decrease this rate, allowing for the quantification of their potency (IC50).[7]
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
Materials:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Ampliflu Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
Test Compound Library (dissolved in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X working solution of test compounds and controls (Celecoxib) by diluting them in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the Reaction Mix for the number of wells required. For each well, mix:
-
80 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL diluted COX Cofactor
-
1 µL COX-2 Enzyme
-
-
-
Assay Plate Setup:
-
Add 10 µL of the 10X diluted test inhibitor to the sample wells.
-
Add 10 µL of 10X Celecoxib to the positive control (inhibitor control) wells.
-
Add 10 µL of Assay Buffer (with 1% DMSO) to the enzyme control (no inhibitor) wells.
-
Add 10 µL of Assay Buffer to the "no enzyme" background control wells.
-
-
Enzyme Addition & Incubation:
-
Add 80 µL of the Reaction Mix to all wells except the background controls. Add 81 µL of a similar mix without the enzyme to the background wells.
-
Mix gently and incubate the plate at 25°C for 15 minutes, protected from light.
-
-
Initiation of Reaction:
-
Prepare the substrate solution by diluting arachidonic acid in assay buffer.
-
Using a multi-channel pipette, add 10 µL of the arachidonic acid solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 25°C.
-
Measure the fluorescence kinetically at Ex/Em = 535/587 nm for 10 minutes, taking readings every 30 seconds.[8]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average slope of the background wells from all other wells.
-
Determine the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Slope_Sample / Slope_EnzymeControl)) * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
Secondary Screening: Cell-Based PGE2 Production Assay
This secondary assay validates the activity of "hit" compounds from the primary screen in a more physiologically relevant cellular context. It quantifies the inhibition of prostaglandin E2 (PGE2) production in macrophage cells stimulated with lipopolysaccharide (LPS).[10][11]
Assay Principle
Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce the expression of COX-2 and subsequent production of PGE2.[10][12] Cells are pre-treated with test compounds, and the amount of PGE2 released into the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[11][13] A decrease in PGE2 levels indicates inhibitory activity of the compound.
Experimental Protocol: LPS-Stimulated PGE2 Production in RAW 264.7 Cells
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compounds (dissolved in DMSO)
-
Indomethacin (Positive Control)
-
96-well cell culture plates
-
PGE2 Immunoassay Kit (ELISA or HTRF)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and Indomethacin in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds or controls.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for PGE2 analysis.
-
-
PGE2 Quantification:
-
Perform the PGE2 immunoassay on the collected supernatants according to the manufacturer's protocol (e.g., R&D Systems, Arbor Assays, Revvity).[13][15][16] This typically involves competitive binding where PGE2 in the sample competes with a labeled PGE2 conjugate for binding to a specific antibody.[16]
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the kit.
-
Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Calculate the percent inhibition of PGE2 production for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
Counter-Screen: Cytotoxicity Assay
It is crucial to ensure that the observed inhibition in the primary and secondary assays is not due to compound-induced cell death.[17][18] A cytotoxicity counter-screen is performed to eliminate compounds that are toxic to the cells used in the secondary assay.
Assay Principle
Cell viability can be assessed using various methods. A common HTS-compatible method is the resazurin reduction assay. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.
Experimental Protocol: Resazurin Cell Viability Assay
Materials:
-
RAW 264.7 cells and culture medium
-
Test Compounds
-
Doxorubicin (Positive Control for cytotoxicity)
-
Resazurin sodium salt solution
-
96-well clear-bottom, black plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the PGE2 assay protocol. Treat cells with the same concentrations of test compounds used in the secondary screen.
-
Incubate for 24 hours (the same duration as the stimulation period in the PGE2 assay).
-
-
Resazurin Addition:
-
Add 20 µL of Resazurin solution to each well to a final concentration of 44 µM.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader at Ex/Em = 560/590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) for each compound. Compounds with CC50 values close to their IC50 values from the functional assays should be flagged as potentially cytotoxic hits and deprioritized.
Data Presentation
Quantitative data from the screening cascade should be summarized for clear comparison of hit compounds.
Table 1: Summary of Screening Results for this compound Derivatives
| Compound ID | Primary Screen: COX-2 Inhibition (IC50, µM) | Secondary Screen: PGE2 Production (IC50, µM) | Counter-Screen: Cytotoxicity (CC50, µM) | Selectivity Index (CC50 / PGE2 IC50) |
| This compound | 5.2 | 8.1 | >100 | >12.3 |
| Derivative A | 0.8 | 1.5 | >100 | >66.7 |
| Derivative B | 15.6 | 22.4 | >100 | >4.5 |
| Derivative C | 1.2 | 2.1 | 5.5 | 2.6 |
| Celecoxib | 0.05 | 0.12 | >100 | >833 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Cyclooxygenase (COX) signaling pathway targeted by this compound derivatives.
Experimental Workflow Diagrams
Caption: High-throughput screening cascade for novel this compound derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 11. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. arborassays.com [arborassays.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. lifescienceglobal.com [lifescienceglobal.com]
- 18. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Etofenamate Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the solubility of etofenamate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound is a highly viscous and lipophilic oil, making it practically insoluble in water.[1] Its chemical structure contributes to its low aqueous solubility, which presents a significant challenge for developing aqueous-based formulations.
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of this compound. These include the use of cosolvents, formulation into solid lipid nanoparticles (SLNs), creation of microemulsions, complexation with cyclodextrins, and the development of solid dispersions.[2][3][4][5] Each method offers distinct advantages and is suitable for different formulation goals.
Q3: What is the role of pH adjustment in solubilizing this compound?
Adjusting the pH of a solution can influence the solubility of ionizable drugs.[6] this compound, being an ester of flufenamic acid, can undergo hydrolysis under certain pH conditions, particularly alkaline conditions, which could affect its stability and solubility.[7] Therefore, careful control of pH is crucial during formulation development.
Q4: Can prodrugs be an effective approach for this compound?
The prodrug approach is a well-established strategy for improving the aqueous solubility of poorly soluble drugs.[8][9][10][11] By chemically modifying the this compound molecule to create a more water-soluble derivative, its solubility and bioavailability can be enhanced. The promoiety is designed to be cleaved in vivo to release the active this compound.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when transitioning from an organic solvent to an aqueous buffer.
Possible Cause: The aqueous buffer does not have sufficient solubilizing capacity for the concentration of this compound being introduced.
Troubleshooting Steps:
-
Optimize the Cosolvent:Aqueous Buffer Ratio: Systematically vary the ratio of the organic solvent to the aqueous buffer to determine the optimal concentration that maintains this compound solubility.
-
Select a Different Cosolvent: this compound is soluble in ethanol, DMSO, and DMF.[12] The choice of cosolvent can impact the final solubility. Experiment with different cosolvents to find the most suitable one for your application.
-
Incorporate a Surfactant: Surfactants can increase the solubility of hydrophobic drugs in aqueous solutions by forming micelles.[13][14] Consider adding a biocompatible surfactant to the aqueous buffer.
-
Consider a Cyclodextrin Complex: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[15][16][17][18]
Issue 2: Low encapsulation efficiency of this compound in Solid Lipid Nanoparticles (SLNs).
Possible Cause: The formulation parameters are not optimized for this compound.
Troubleshooting Steps:
-
Vary the Lipid Concentration: The amount of lipid in the formulation can affect the encapsulation efficiency. Prepare SLNs with varying concentrations of lipids like Compritol 888 ATO or Precirol ATO 5 to find the optimal loading capacity.[2][3]
-
Adjust the Surfactant Concentration: The concentration of the surfactant, such as Tween® 80, can influence particle size and encapsulation efficiency.[3] Increasing the surfactant concentration may lead to smaller particle sizes but could also affect drug loading.
-
Optimize the Homogenization Process: The speed and duration of high-shear homogenization are critical for forming stable nanoparticles and ensuring efficient drug encapsulation.[3][19]
-
Screen Different Lipids: The affinity of this compound for the lipid matrix is crucial. If encapsulation efficiency is low, consider screening other biocompatible lipids.
Issue 3: Phase separation or instability in this compound microemulsions.
Possible Cause: The ratio of oil, surfactant, and cosurfactant is not within the microemulsion region of the phase diagram.
Troubleshooting Steps:
-
Construct a Ternary Phase Diagram: Systematically titrate the oil, surfactant, and cosurfactant to map out the microemulsion region. This will help identify the stable formulation ratios.
-
Screen Different Surfactants and Cosurfactants: The choice of surfactant and cosurfactant is critical for microemulsion formation and stability.[20][21] Experiment with different combinations to find the most effective system for solubilizing this compound.
-
Optimize the Oil Phase: The solubility of this compound in the oil phase is a key factor. Ensure that the selected oil has a high solubilizing capacity for this compound.[20]
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Organic Solvents | ||
| Ethanol | ~50 mg/ml | [12] |
| DMSO | ~40 mg/ml | [12] |
| Dimethylformamide (DMF) | ~40 mg/ml | [12] |
| Solubility in Aqueous Buffer with Cosolvent | ||
| 1:5 solution of ethanol:PBS (pH 7.2) | ~0.1 mg/ml | [12] |
| Solid Lipid Nanoparticle (SLN) Formulation | ||
| Lipid (Compritol® 888 ATO) | 300 mg | [3] |
| Surfactant (Tween® 80) | 2% (w/w) in 10 mL aqueous solution | [3] |
| This compound | 60 mg (selected initial amount) | [3] |
| Encapsulation Efficiency | >90% | [3] |
| Mean Particle Size | <250 nm | [3] |
| Polydispersity Index | <0.2 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Cosolvent
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, DMSO, DMF).[12]
-
Gently warm the mixture if necessary to aid dissolution, ensuring the temperature does not degrade the this compound.
-
Slowly add the aqueous buffer of choice (e.g., PBS pH 7.2) to the this compound solution while continuously stirring.
-
Continue stirring until a homogenous solution is obtained.
-
Filter the final solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Fusion-Emulsification
-
Prepare the Lipid Phase: Weigh 300 mg of a solid lipid (e.g., Compritol® 888 ATO) and the desired amount of this compound (e.g., 60 mg) into a beaker.[3]
-
Prepare the Aqueous Phase: Prepare 10 mL of a 2% (w/w) aqueous solution of a surfactant (e.g., Tween® 80).[3]
-
Heating: Heat both the lipid and aqueous phases to approximately 80-90 °C in a water bath.[3]
-
Emulsification: Once the lipid is completely melted, add the hot aqueous phase to the lipid phase under high-speed stirring (e.g., 12,500 rpm) for 10 minutes using a high-shear homogenizer.[3]
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring to form the solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound using a cosolvent.
Caption: Workflow for the preparation of this compound-loaded solid lipid nanoparticles (SLNs).
References
- 1. US4731384A - this compound formulation - Google Patents [patents.google.com]
- 2. Development of this compound-loaded semisolid sln dispersions and evaluation of anti-inflammatory activity for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 7. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. sites.rutgers.edu [sites.rutgers.edu]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Etofenamate Topical Formulation Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the stability of etofenamate topical formulations.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability issues encountered during the formulation of topical this compound products.
Issue 1: Chemical Degradation of this compound
Symptoms:
-
Loss of drug potency detected by HPLC analysis.
-
Appearance of new peaks in the chromatogram during stability studies.
-
Changes in the color or odor of the formulation.
Root Causes and Troubleshooting Steps:
| Potential Root Cause | Troubleshooting Action | Rationale |
| Hydrolysis | Adjust the pH of the formulation to a range of 5.0-6.0.[1] Use a suitable buffering agent (e.g., phosphate buffer) to maintain the pH.[1][2] | This compound is susceptible to both acid and base hydrolysis due to its ester and ether linkages.[1] Maintaining a slightly acidic to neutral pH can minimize the rate of hydrolytic degradation. |
| Oxidation | Incorporate antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) into the formulation. Package the product in air-tight containers or under an inert atmosphere (e.g., nitrogen). | Oxidative degradation can be a significant pathway for this compound degradation. Antioxidants act as free radical scavengers, while protective packaging minimizes exposure to oxygen. |
| Photodegradation | Use UV-protective packaging (e.g., amber or opaque containers).[3] Incorporate a photostabilizing agent or a UV absorber into the formulation. | This compound can degrade upon exposure to light.[1][3] Opaque packaging and photostabilizers can prevent or reduce the extent of photodegradation.[3] |
| Thermal Degradation | Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies. Avoid exposure to high temperatures during manufacturing and storage. | Elevated temperatures can accelerate the degradation of this compound.[1] |
| Incompatible Excipients | Conduct excipient compatibility studies early in the development process. Avoid excipients with functional groups that may react with the ester or ether linkages of this compound. | Certain excipients can interact with this compound, leading to its degradation. Compatibility screening is crucial for selecting stable formulation components. |
Issue 2: Physical Instability of the Formulation
Symptoms:
-
Phase separation (e.g., oil droplets appearing in a gel).[4]
-
Crystallization of this compound on the skin or within the formulation.[5]
-
Changes in color, appearance, or odor.[4]
Root Causes and Troubleshooting Steps:
| Potential Root Cause | Troubleshooting Action | Rationale |
| Poor Emulsification/Solubilization | Optimize the concentration of the emulsifying agent or solubilizer. Select a surfactant system with an appropriate Hydrophile-Lipophile Balance (HLB) value. Consider using co-solvents or co-surfactants. | Inadequate emulsification or solubilization of the lipophilic this compound in an aqueous base can lead to phase separation. |
| Supersaturation | Avoid using volatile solvents that evaporate quickly upon application, leading to drug supersaturation and subsequent crystallization.[5] Incorporate crystallization inhibitors or polymers that can maintain the drug in a solubilized state. | As the solvent evaporates from the skin, the concentration of this compound can exceed its solubility, causing it to crystallize.[5] |
| Polymer Incompatibility or Degradation | Ensure the chosen gelling agent is compatible with the other excipients and the intended pH of the formulation. For pH-sensitive polymers like carbomers, ensure proper neutralization and maintain the pH within the stable range.[6] | Changes in the polymer network can lead to a loss of viscosity and altered rheological properties. |
| Microbial Contamination | Incorporate a suitable preservative system that is effective and compatible with the formulation. | Microbial growth can alter the physical and chemical properties of the formulation and pose a safety risk. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in topical formulations?
A1: The primary degradation pathways for this compound are hydrolysis (both acidic and basic), oxidation, and photodegradation.[1][2] The ester and ether linkages in the this compound molecule are particularly susceptible to hydrolytic cleavage.[1]
Q2: What is the optimal pH for a stable topical this compound formulation?
A2: Based on forced degradation studies, a pH range of 5.0 to 6.0 is generally recommended to minimize hydrolytic degradation.[1][2] It is crucial to use a suitable buffer system to maintain the pH throughout the product's shelf life.[1]
Q3: How can I prevent the crystallization of this compound in my gel formulation?
A3: To prevent crystallization, ensure that this compound remains solubilized in the formulation. This can be achieved by:
-
Using an adequate amount of a suitable solvent or co-solvent system.
-
Incorporating polymers that can act as crystallization inhibitors.
-
Avoiding the use of highly volatile solvents that can lead to rapid supersaturation upon application.[5]
Q4: What are some common excipients that are compatible with this compound?
A4: Common excipients used in stable this compound formulations include:
-
Gelling agents: Carbomers (e.g., Carbopol) are often used, but their pH sensitivity must be considered.[6]
-
Solvents/Co-solvents: Ethanol and Transcutol® have shown good solubilizing capacity for this compound.[4][7]
-
Emulsifiers/Surfactants: Cremophor® EL, Tween® 20, and Span® 80 have been used in microemulsion formulations.[4][7]
-
Lipids for nanoparticles: Compritol® 888 ATO and Precirol® ATO 5 are used in solid lipid nanoparticle (SLN) formulations.[8][9]
Q5: What analytical method is suitable for assessing the stability of this compound in a topical formulation?
A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most appropriate analytical technique.[1][2][10] This method should be able to separate the intact this compound from its degradation products and any excipients that might interfere with the analysis.[1]
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Conditions | % Degradation | Number of Degradants | Reference |
| Acid Hydrolysis | 0.1N HCl, Reflux for 1h at 60°C | 5-30% | 6 | [1] |
| Base Hydrolysis | 0.01N NaOH, Reflux for 2h at 60°C | 5-30% | 6 | [1] |
| Oxidative Degradation | 0.3% H₂O₂ | 5-30% | 6 | [1] |
| Thermal Degradation | 70°C for 72h | 5-30% | 6 | [1] |
| Photodegradation | Sunlight for 72h | 5-30% | 6 | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated stability-indicating assay.[1][2]
1. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.0) and methanol (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 286 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solution (40 µg/mL): Dilute the stock solution appropriately with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the topical formulation equivalent to 10 mg of this compound and disperse it in a suitable solvent. Further dilute with the mobile phase to achieve a final concentration of approximately 40 µg/mL of this compound.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the drug solution with 0.1N HCl and reflux for a specified time. Neutralize before injection.[1]
-
Base Hydrolysis: Mix the drug solution with 0.01N NaOH and reflux. Neutralize before injection.[1]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Heat the drug solution at a specified temperature (e.g., 70°C).
-
Photodegradation: Expose the drug solution to UV light or sunlight.[1]
4. Analysis:
-
Inject the prepared standard, sample, and forced degradation samples into the HPLC system.
-
Calculate the percentage of this compound and the amount of each degradation product.
Visualizations
Caption: this compound Degradation Pathways under Various Stress Conditions.
Caption: Troubleshooting Workflow for this compound Topical Formulation Instability.
References
- 1. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. scielo.br [scielo.br]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of this compound-loaded semisolid sln dispersions and evaluation of anti-inflammatory activity for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of HPLC Method for Etofenamate and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of etofenamate and its impurities. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound and its impurities?
A1: A common starting point for developing a stability-indicating HPLC method for this compound is using a reversed-phase C18 column with a mobile phase consisting of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[1][2] Detection is typically carried out using a UV detector at approximately 286 nm.[1][2]
Q2: How can I perform forced degradation studies for this compound?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. This compound can be subjected to various stress conditions, including:
-
Acid Hydrolysis: Treatment with an acid like hydrochloric acid (e.g., 0.1N HCl) at an elevated temperature.[1][2]
-
Base Hydrolysis: Treatment with a base such as sodium hydroxide (e.g., 0.01N NaOH) at an elevated temperature.[1][2]
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Heating the sample at a high temperature.[1][2]
-
Photolytic Degradation: Exposing the sample to UV or fluorescent light.[1][2]
Q3: What are the common impurities of this compound?
A3: Common impurities can arise from the synthesis process or degradation. Known impurities and degradation products of this compound include this compound Impurity A, Impurity B, Impurity E, and Impurity F.[3] Acid and base hydrolysis can lead to the formation of specific degradation products.[1][4]
Experimental Protocols
Below are detailed methodologies for validated stability-indicating HPLC methods for this compound.
Method 1: Phosphate Buffer and Methanol
This method is suitable for the separation of this compound from its degradation products.[1][2]
| Parameter | Specification |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 6.0, adjusted with orthophosphoric acid) and Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method 2: Triethylamine and Methanol
This method has been optimized using an analytical quality by design (AQbD) approach for the assay of this compound in dosage forms.[5][6]
| Parameter | Specification |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.2% Triethylamine in water (pH 6.5) and Methanol (15:85 v/v) |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Shifting Retention Times
Possible Causes:
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.
-
Column Equilibration: Insufficient column equilibration time with the mobile phase before analysis.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention.
-
Column Degradation: Over time, the stationary phase of the column can degrade.
Solutions:
-
Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase of high-purity reagents.
-
Ensure Proper Equilibration: Equilibrate the column for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved.
-
Use a Column Oven: Employ a column oven to maintain a consistent temperature.
-
Monitor Column Performance: Regularly check column performance using a standard solution. If performance deteriorates, consider replacing the column.
Problem 2: Peak Tailing or Asymmetry
Possible Causes:
-
Column Overload: Injecting too concentrated a sample.
-
Secondary Interactions: Interaction of the analyte with active sites (silanols) on the column packing material.
-
Column Contamination: Buildup of contaminants on the column frit or packing material.
-
Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
Solutions:
-
Dilute the Sample: Prepare and inject a more diluted sample.
-
Modify Mobile Phase: Adjusting the pH of the mobile phase or adding a competing base like triethylamine can reduce peak tailing.[5]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
-
Flush the Column: Flush the column with a strong solvent to remove contaminants.
Problem 3: Ghost Peaks
Possible Causes:
-
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.
-
Sample Degradation in the Autosampler: The sample may degrade while waiting for injection.
-
Impure Standards or Reagents: Using low-quality reagents or standards.
Solutions:
-
Use High-Purity Solvents: Ensure all solvents and reagents are of HPLC grade.
-
Clean the System: Flush the injector and the entire system to remove any residual contaminants.
-
Analyze a Blank: Inject a blank (mobile phase) to confirm if the ghost peaks are from the system or the sample.
-
Prepare Fresh Samples: Prepare samples immediately before analysis if they are known to be unstable.
Problem 4: High Backpressure
Possible Causes:
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column.
-
Precipitation in the System: Buffer precipitation if the mobile phase composition is changed without proper flushing.
-
Blockage in Tubing or Fittings: Obstructions in the HPLC system's fluidic path.
Solutions:
-
Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.45 µm filter before use.
-
Use a Guard Column: A guard column can help prevent the analytical column from getting blocked.
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with an appropriate solvent.
-
Check for System Blockages: Systematically check for blockages in the tubing and fittings.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Topical Etofenamate Formulations to Minimize Skin Irritation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues encountered during the development of topical etofenamate formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of skin irritation observed with topical this compound formulations?
A1: The most frequently reported local skin reactions are generally mild and transient.[1] They include redness, itching (pruritus), a burning sensation, and rash at the site of application.[1][2] In some cases, more severe reactions like contact dermatitis, photoallergic dermatitis, or even petechial eruptions (small purple or red spots caused by minor bleeding from broken capillaries) have been documented, though these are less common.[2][3]
Q2: What is the underlying mechanism of this compound-induced skin irritation?
A2: this compound, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] However, prostaglandins also play a role in maintaining the integrity of the skin barrier. Disruption of this balance can contribute to irritation. The irritation response involves the release of pro-inflammatory cytokines and chemokines, leading to the characteristic signs of inflammation.
Q3: How do different formulation types (e.g., gel vs. cream) of this compound impact skin irritation?
A3: While direct comparative studies on skin irritation between different this compound formulation types are limited, the composition of the vehicle plays a crucial role. Gels, particularly hydroalcoholic gels, may contain penetration enhancers like ethanol that can disrupt the stratum corneum to improve drug delivery, but this can also increase the potential for irritation.[4][5] Creams, being emulsions, might offer better moisturizing properties, which could be beneficial for skin barrier function. The choice of excipients in any formulation is a critical factor influencing its irritation potential.[1]
Q4: Can excipients in my this compound formulation be the cause of skin irritation?
A4: Absolutely. Many excipients used in topical formulations can cause skin irritation. These include:
-
Penetration enhancers: Alcohols like ethanol and propylene glycol can disrupt the lipid barrier of the skin.[1][4]
-
Surfactants and emulsifiers: These agents are necessary for the stability of many formulations but can interfere with skin lipids and proteins.
-
Preservatives: While essential for preventing microbial growth, some preservatives are known sensitizers. The overall pH of the formulation also significantly influences its potential to cause irritation.
Q5: What are some formulation strategies to reduce the skin irritation potential of topical this compound?
A5: Several strategies can be employed:
-
Optimize Vehicle Composition: Select excipients with a low irritation potential. For example, consider using alternative penetration enhancers or encapsulating irritant excipients.
-
pH Adjustment: Adjust the formulation pH to be close to the skin's natural pH (around 4.5-6.0) to minimize disruption of the skin's acid mantle.
-
Incorporate Anti-Irritants: Include ingredients known to soothe the skin and counteract irritation, such as bisabolol, allantoin, or panthenol.
-
Advanced Drug Delivery Systems: Encapsulating this compound in novel carrier systems like solid lipid nanoparticles (SLNs) can control the release of the drug and reduce direct contact of high concentrations with the skin, thereby lowering irritation potential.[1][6] Studies have shown that SLN formulations can be less irritating while maintaining or even improving therapeutic efficacy.[1][7]
Q6: How does photosensitivity relate to topical this compound use?
A6: Photosensitivity, including photoallergic reactions, has been reported with some topical NSAIDs.[3] This occurs when the drug, present in the skin, absorbs UV radiation, leading to a phototoxic or photoallergic reaction. Patients should be advised to protect the treated area from sunlight during and for a period after treatment. Formulation strategies to mitigate this could include the addition of UV absorbers or antioxidants.
Troubleshooting Guides
Problem 1: High variability in Transepidermal Water Loss (TEWL) measurements during in vivo studies.
| Possible Cause | Troubleshooting Step |
| Improper Subject Acclimatization | Ensure subjects rest in a temperature and humidity-controlled room for at least 30 minutes before taking measurements. This allows the skin to equilibrate to the ambient conditions. |
| Inconsistent Measurement Technique | Standardize the pressure and angle of the TEWL probe on the skin for all measurements. Use a guiding device if available. Take multiple readings at each site and average them. |
| Environmental Fluctuations | Conduct all measurements in a draft-free room with stable temperature (20-22°C) and humidity (40-60%). |
| Subject-Related Factors | Ensure subjects have not consumed caffeine or alcohol and have not engaged in strenuous physical activity before the measurement. Also, ensure the test area is free from sweat. |
Problem 2: No significant difference in erythema index observed between the this compound formulation and the placebo control.
| Possible Cause | Troubleshooting Step |
| Low Irritation Potential of the Formulation | This could be a positive outcome, indicating a well-tolerated formulation. Consider if the experimental model is sensitive enough to detect mild irritation. |
| Insufficient Drug Penetration | The concentration of this compound reaching the viable epidermis may be too low to elicit an irritant response. Evaluate the penetration profile of your formulation using in vitro permeation tests (IVPT) with Franz diffusion cells. |
| Insensitive Measurement Device | Ensure the colorimeter or spectrometer used for measuring the erythema index is properly calibrated and has sufficient sensitivity for detecting subtle changes in skin redness. |
| Inappropriate Application Method | Standardize the amount of formulation applied and the application technique (e.g., gentle rubbing for a specific duration). Ensure the application area is consistent across all subjects. |
Problem 3: Unexpectedly high levels of pro-inflammatory cytokines (e.g., IL-1α, TNF-α) in an in vitro reconstructed human epidermis (RhE) model.
| Possible Cause | Troubleshooting Step |
| Cytotoxic Effects of the Formulation | High cytokine release can be a result of cell death. Perform a cell viability assay (e.g., MTT assay) in parallel to distinguish between a true irritant response and cytotoxicity. |
| Irritating Excipients | Test the vehicle (formulation without this compound) and individual excipients on the RhE model to identify the source of the irritation. |
| Contamination of the Cell Culture | Ensure aseptic techniques are strictly followed during the experiment. Check for any signs of microbial contamination. |
| Incorrect Sample Handling | Collect and process the culture medium for cytokine analysis according to a strict protocol to avoid degradation or artificial elevation of cytokine levels. Store samples at -80°C if not analyzed immediately. |
Quantitative Data
Table 1: In Vivo Anti-inflammatory Activity of this compound Formulations in Carrageenan-Induced Rat Paw Edema
| Formulation | Active Ingredient | Dose | Inhibition of Edema (%) | Source |
| 5% this compound Gel | This compound | 33.0 mg/paw (ED50) | 50% | [8] |
| This compound-SLN Hydrogel | This compound | 8.3 times lower than commercial gel | Similar effect to commercial gel | [1] |
| 5% Hydroalcoholic Gel | This compound | Not specified | Showed in vivo anti-inflammatory activity | [4] |
This table illustrates the type of quantitative data that is valuable for comparing formulations. Researchers should aim to generate similar comparative data for direct irritation markers like TEWL and erythema index.
Experimental Protocols
Protocol 1: Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin surface.
Materials:
-
TEWL measurement device (e.g., Tewameter®)
-
Controlled environment room (20-22°C, 40-60% relative humidity)
-
Lint-free wipes
-
70% ethanol for probe cleaning
Procedure:
-
Subject Acclimatization: Allow subjects to acclimatize to the controlled environment for at least 30 minutes. The measurement sites (e.g., volar forearm) should be exposed.
-
Baseline Measurement: Before applying any product, take at least three baseline TEWL readings on each marked test site. The probe should be held perpendicular to the skin surface with minimal pressure.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation and control/placebo to the designated test sites.
-
Post-Application Measurements: At predetermined time points (e.g., 1, 2, 4, and 24 hours post-application), gently remove any excess formulation (if required by the study design) and repeat the TEWL measurements as described in step 2.
-
Data Analysis: Calculate the mean TEWL value for each site at each time point. Compare the changes in TEWL from baseline for the this compound formulation against the control. An increase in TEWL indicates disruption of the skin barrier.
Protocol 2: Quantification of Skin Erythema
Objective: To objectively measure the change in skin redness (erythema) as an indicator of inflammation.
Materials:
-
Chromameter or spectrophotometer with an erythema index measurement mode
-
Standard white calibration plate
-
Controlled lighting environment
Procedure:
-
Subject Acclimatization: Acclimatize subjects as described in the TEWL protocol.
-
Device Calibration: Calibrate the device against the standard white plate according to the manufacturer's instructions.
-
Baseline Measurement: Before product application, take baseline erythema index readings from the marked test sites.
-
Product Application: Apply the formulations as described in the TEWL protocol.
-
Post-Application Measurements: At the specified time points, take new erythema index readings at the same test sites.
-
Data Analysis: Calculate the change in the erythema index (Δa*) from baseline. A significant increase in the erythema index indicates increased skin redness and irritation.
Protocol 3: Cytokine Analysis using a Reconstructed Human Epidermis (RhE) Model
Objective: To measure the release of pro-inflammatory cytokines from skin tissue models after exposure to this compound formulations.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™)
-
Assay medium provided by the RhE model manufacturer
-
This compound formulations and controls
-
Multi-well plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS)
-
ELISA or multiplex immunoassay kits for target cytokines (e.g., IL-1α, TNF-α, IL-6, IL-8)
-
Plate reader
Procedure:
-
Tissue Equilibration: Upon receipt, place the RhE tissues in multi-well plates with pre-warmed assay medium and incubate for at least one hour (or as per manufacturer's instructions) at 37°C, 5% CO₂.
-
Product Application: Remove the medium and apply a defined amount of the test formulation directly onto the surface of the RhE tissue. Use PBS or a non-irritating vehicle as a negative control and a known irritant (e.g., 1% Sodium Dodecyl Sulfate) as a positive control.
-
Incubation: Incubate the tissues with the applied substances for a specified period (e.g., 18-24 hours) at 37°C, 5% CO₂.
-
Medium Collection: After incubation, carefully collect the underlying culture medium from each well. This medium will contain the cytokines released by the tissues.
-
Cytokine Quantification: Analyze the collected medium for the concentration of target cytokines using an ELISA or a multiplex immunoassay, following the kit manufacturer's protocol.
-
Data Analysis: Determine the concentration of each cytokine (in pg/mL). Compare the cytokine levels from tissues treated with the this compound formulation to those of the negative and positive controls. A significant increase in pro-inflammatory cytokines indicates an irritation response.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mona.uwi.edu [mona.uwi.edu]
- 3. Allergic and photoallergic contact dermartitis from this compound: study of 14 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical gels of this compound: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [Anti-edema activity of a trans-cutaneous non-steroidal anti-inflammatory agent, this compound gel, in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Percutaneous Absorption of Etofenamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the percutaneous absorption of etofenamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the percutaneous absorption of this compound?
A1: The primary strategies focus on overcoming the barrier function of the stratum corneum. Key approaches include:
-
Advanced Formulation Vehicles: Utilizing delivery systems like microemulsions, solid lipid nanoparticles (SLNs), and nanoemulsions can significantly improve drug solubilization and skin penetration.[1][2] These carriers can increase the drug's partitioning into the skin and may offer controlled release.
-
Chemical Penetration Enhancers: Incorporating substances like ethanol, oleic acid, or Transcutol® into topical formulations can reversibly disrupt the lipid structure of the stratum corneum, thereby facilitating drug permeation.[3]
-
Prodrug Approach: Chemically modifying this compound into a more lipophilic prodrug can enhance its ability to permeate the skin barrier. The prodrug is then converted back to the active this compound within the skin.
Q2: How do Solid Lipid Nanoparticles (SLNs) enhance this compound delivery?
A2: Solid Lipid Nanoparticles (SLNs) are lipid-based nanocarriers that can encapsulate this compound. They enhance percutaneous absorption through several mechanisms:
-
Occlusive Effect: SLNs form a thin film on the skin surface, which increases skin hydration by reducing transepidermal water loss. This hydrated state of the stratum corneum is more permeable to drugs.
-
Increased Adhesion: The small particle size of SLNs provides a large surface area for close contact with the skin, promoting drug partitioning from the carrier into the epidermis.[1]
-
Controlled Release: SLNs can provide a sustained release of this compound, maintaining a prolonged therapeutic concentration in the skin layers.
Q3: What role do microemulsions play in improving this compound permeation?
A3: Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and a co-surfactant. They enhance this compound delivery by:
-
High Solubilization Capacity: this compound, a lipophilic drug, can be effectively solubilized in the oil phase of the microemulsion, increasing the concentration gradient across the skin.
-
Permeation Enhancement: Components of the microemulsion, such as surfactants (e.g., Tween 20, Cremophor EL) and co-surfactants (e.g., ethanol, Transcutol HP), can act as penetration enhancers that fluidize the stratum corneum lipids.[2]
-
Small Droplet Size: The nanometer-sized droplets of the internal phase provide a large interfacial area, which facilitates drug partitioning and transport into the skin.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism involves the inhibition of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in the arachidonic acid cascade. By blocking these enzymes, this compound prevents the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes, which are responsible for pain and inflammation.
Quantitative Data on this compound Permeation
The following tables summarize quantitative data from in vitro skin permeation studies, comparing different this compound formulations.
Table 1: Comparison of this compound Permeation from SLN-Gel vs. Commercial Gel
| Formulation | Steady-State Flux (Jss) (µg·cm⁻²·h⁻¹) | Permeability Coefficient (Kp) (cm·h⁻¹ x 10⁻³) | Lag Time (h) | Reference |
| This compound-SLN in HPMC Gel | 3.74 | 3.12 | 3.05 | [1] |
| Commercial this compound Gel (5%) | Not Reported | Not Reported | Not Reported | [1] |
Data obtained using human skin in Franz diffusion cells.[1]
Table 2: Permeation of this compound from Various Microemulsion Formulations
| Formulation ID | Key Components | Cumulative Permeation after 24h (%) | Skin Deposition after 24h (%) | Reference |
| M1ETF | Oleic acid, Span 80, Tween 20, Ethanol | 63 | 63 | [2] |
| M2ETF | Oleic acid, Cremophor EL, Ethanol | 47 | 25 | [2] |
Data obtained using mice abdominal skin in Franz diffusion cells.[2]
Experimental Protocols & Methodologies
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the percutaneous absorption of this compound from a topical formulation using vertical Franz diffusion cells.
1. Materials and Equipment:
-
Vertical Franz diffusion cells
-
Excised skin membrane (e.g., human or porcine skin)
-
Receptor medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, potentially with a solubilizing agent like ethanol or isopropanol for the lipophilic this compound)[5]
-
Magnetic stirrer and stir bars
-
Constant temperature water bath/circulator (set to 32°C or 37°C)[5]
-
Syringes and needles for sampling
-
HPLC system for quantification of this compound[1]
-
Test formulation (e.g., this compound gel, cream, or microemulsion)
2. Skin Membrane Preparation:
-
Thaw frozen full-thickness skin at room temperature.
-
Carefully remove subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to fit between the donor and receptor compartments of the Franz cell.
-
Equilibrate the skin sections in PBS for at least 30 minutes before mounting.
3. Franz Cell Assembly and Setup:
-
Degas the receptor medium by sonication or vacuum filtration to prevent air bubble formation.
-
Fill the receptor compartment of each Franz cell with the degassed receptor medium, ensuring there are no trapped air bubbles beneath the skin mounting area.
-
Place a small magnetic stir bar into the receptor compartment.
-
Mount the prepared skin membrane onto the cell with the stratum corneum side facing upwards (towards the donor compartment).
-
Clamp the donor and receptor compartments together securely to prevent leakage.
-
Place the assembled cells in the stirring block connected to the water circulator, maintaining a constant temperature (typically 32°C to mimic skin surface temperature).[6] Allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
-
Apply a finite dose (e.g., 10-20 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor compartment.
-
Cover the donor compartment with parafilm or a lid to prevent evaporation.[6]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor medium via the sampling arm.[1]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[6]
-
Store the collected samples at an appropriate temperature until analysis.
5. Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.[1]
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
The permeability coefficient (Kp) can be calculated by dividing the flux (Jss) by the initial drug concentration in the donor formulation (C₀).[1]
Troubleshooting Guides
Issue 1: High variability in permeation results between replicate cells.
-
Potential Cause: Inconsistent skin membrane thickness or integrity. Skin is a biological tissue with inherent variability.
-
Troubleshooting Steps:
-
Standardize Skin Source: Use skin from the same donor and anatomical site for each set of experiments.[7]
-
Measure Thickness: Measure the thickness of each skin sample before mounting and discard any outliers.
-
Check for Damage: Visually inspect skin for any cuts, abrasions, or imperfections before use.
-
Validate Cell Setup: Ensure all cells are clamped with uniform pressure and that the diffusion area is consistent. A validation study using a model drug can help identify inconsistencies in the cell setup itself.[8]
-
-
Potential Cause: Air bubbles trapped in the receptor chamber or sampling arm.
-
Troubleshooting Steps:
-
Degas Receptor Medium: Thoroughly degas the receptor fluid before filling the cells.
-
Careful Filling: Fill the receptor chamber slowly and carefully, tilting the cell to allow air to escape.[9]
-
Inspect Before Dosing: Before applying the formulation, visually inspect the underside of the membrane for any trapped bubbles. Dislodge them gently if found.
-
Issue 2: Low or no drug permeation detected.
-
Potential Cause: Insufficient drug solubility in the receptor medium (loss of sink conditions).
-
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of this compound in your chosen receptor medium. The total amount of drug in the receptor phase should not exceed 10% of the saturation concentration.
-
Modify Receptor Fluid: For lipophilic drugs like this compound, consider adding a co-solvent (e.g., 20-40% ethanol or isopropanol) or a surfactant (e.g., Tween 80) to the PBS to increase solubility.[5]
-
-
Potential Cause: Formulation stability issues (e.g., drug crystallization, phase separation).
-
Troubleshooting Steps:
-
Characterize Formulation: Ensure the formulation is physically and chemically stable under experimental conditions. Check for signs of crystallization, phase separation, or changes in viscosity.[10][11]
-
Use Fresh Batches: Use freshly prepared formulations for permeation studies to avoid issues related to aging and instability.
-
Issue 3: Inconsistent results from the HPLC analysis.
-
Potential Cause: Drug instability in the receptor medium during the experiment.
-
Troubleshooting Steps:
-
Stability Check: Perform a stability study of this compound in the receptor medium at the experimental temperature (32°C) for the duration of the experiment (e.g., 24 hours) to ensure no degradation is occurring.
-
Proper Sample Storage: Store collected samples at a low temperature (e.g., 4°C or -20°C) and protect them from light prior to analysis to prevent degradation.
-
Visualizations: Diagrams and Workflows
Caption: this compound's mechanism of action via inhibition of COX and LOX pathways.
Caption: Experimental workflow for evaluating novel this compound formulations.
Caption: Troubleshooting flowchart for low this compound permeation in experiments.
References
- 1. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Topical gels of this compound: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and Evaluation of the In Vitro Permeation Parameters of Topical Products with Non-Steroidal Anti-Inflammatory Drugs through Strat-M® Membrane | MDPI [mdpi.com]
- 6. alterlab.co.id [alterlab.co.id]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 11. seppic.com [seppic.com]
Troubleshooting etofenamate degradation during analytical method development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for etofenamate.
Frequently Asked Questions (FAQs)
1. What are the common degradation pathways for this compound under stress conditions?
This compound is susceptible to degradation under various stress conditions, primarily through hydrolysis of its ester and ether linkages.[1] Forced degradation studies have shown that this compound degrades under acidic, basic, thermal, photolytic, and oxidative conditions.[1][2][3] The major degradation products are typically formed through the cleavage of the ester bond, leading to the formation of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid and 2-(2-hydroxyethoxy)ethanol.[2]
2. My this compound peak is showing significant tailing in RP-HPLC. What could be the cause and how can I fix it?
Peak tailing for this compound in reversed-phase HPLC can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine group of this compound, leading to tailing.
-
Troubleshooting:
-
Use a base-deactivated column or an end-capped column.
-
Lower the pH of the mobile phase to protonate the silanol groups and reduce interactions. A pH around 2.5-3.0 is often a good starting point.[4]
-
Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.2% v/v) to mask the silanol groups.[5][6]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting: Reduce the injection volume or the concentration of the sample.[7]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting: Whenever possible, dissolve and inject the sample in the mobile phase.[8]
-
3. I am observing a drift in the retention time of this compound during a sequence of injections. What should I investigate?
Retention time drift can be a frustrating issue. Here are the common causes and solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the sequence.
-
Troubleshooting: Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 30-60 minutes) before the first injection.
-
-
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component (e.g., methanol or acetonitrile).
-
Troubleshooting: Keep the mobile phase bottles capped and consider pre-mixing the mobile phase components.[8]
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention time.
-
Troubleshooting: Use a column oven to maintain a constant temperature.[4]
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause retention time drift.
-
Troubleshooting: Check for leaks, and if necessary, perform pump maintenance, including seal replacement.[7]
-
4. How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. The key steps are:
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[1][9]
-
Chromatographic Separation: Develop an HPLC method that can separate the parent this compound peak from all the degradation product peaks. This often involves optimizing the mobile phase composition (e.g., ratio of organic solvent to buffer), pH, and column type.[1][2]
-
Method Validation: Validate the developed method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[1][3]
Troubleshooting Guides
Issue: Poor Peak Shape (Shouldering or Splitting)
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurity | Modify the mobile phase composition or gradient to improve resolution. Consider using a different column with a different selectivity. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol, followed by hexane for non-polar contaminants, then back to the mobile phase). If the problem persists, replace the column.[7] |
| Injector Problems | A partially blocked injector port or a worn rotor seal can cause peak splitting. Clean the injector and replace the rotor seal if necessary.[8] |
| Sample Preparation Issue | Ensure the sample is fully dissolved in the injection solvent. Incompatibility between the sample solvent and the mobile phase can also cause peak distortion.[7] |
Issue: Loss of this compound Signal or Reduced Peak Area
| Potential Cause | Troubleshooting Steps |
| Degradation in Solution | This compound can degrade in certain solvents or at certain pH values. Prepare fresh samples and standards. Investigate the stability of this compound in the chosen diluent. |
| Adsorption to Vials or Tubing | Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Detector Issue | Check the detector lamp's energy. A failing lamp can lead to a loss of signal. |
| Incorrect Wavelength | Ensure the detector is set to the lambda max of this compound, which is around 286 nm.[1][2] |
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as reported in a stability-indicating assay development study.[1]
| Stress Condition | Conditions | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1N HCl, Room Temp, 3h | ~15-20% | 2 |
| Base Hydrolysis | 0.01N NaOH, Room Temp, 3h | ~25-30% | 3 |
| Oxidative Degradation | 0.3% H₂O₂, Room Temp, 48h | ~10.12% | 1 |
| Thermal Degradation | 70°C, 72h | ~5-10% | 2 |
| Photolytic Degradation | Sunlight, 72h | ~10-15% | 3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent like methanol.[2]
2. Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1N HCl. Keep the solution at room temperature for 3 hours.[1] Before injection, neutralize the sample with 0.1N NaOH.
3. Base Hydrolysis: To another portion of the stock solution, add an equal volume of 0.01N NaOH. Keep the solution at room temperature for 3 hours.[1] Before injection, neutralize the sample with 0.1N HCl.
4. Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 0.3% hydrogen peroxide. Keep the solution at room temperature for 48 hours.[1]
5. Thermal Degradation: Keep a portion of the stock solution in a hot air oven at 70°C for 72 hours.[1]
6. Photolytic Degradation: Expose a portion of the stock solution to direct sunlight for 72 hours.[1]
7. Sample Analysis: For each stress condition, dilute the sample to a final concentration of approximately 40 µg/mL with the mobile phase before injecting into the HPLC system.[1]
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a validated RP-HPLC method for the analysis of this compound and its degradation products.[1][2]
-
HPLC System: Agilent LC Model-1200 with a DAD detector or equivalent.
-
Column: C18 (250 mm × 4.6 mm, 5 µm), such as Qualisil BDS.[1][10]
-
Mobile Phase: Phosphate buffer (pH 6.0, adjusted with orthophosphoric acid) and methanol in a ratio of 20:80 (v/v).[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 40°C.[4]
Visualizations
Caption: this compound Degradation Pathways under Stress Conditions.
Caption: General HPLC Troubleshooting Workflow.
References
- 1. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Related Substance of this compound - Chromatography Forum [chromforum.org]
- 5. Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of this compound in Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. mdpi.com [mdpi.com]
Etofenamate Topical Application: A Technical Support Center for Minimizing Systemic Absorption
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on strategies to minimize the systemic absorption of etofenamate from topical formulations. This compound's high lipophilicity and relatively high bioavailability for a topical non-steroidal anti-inflammatory drug (NSAID) (around 21%) necessitate careful formulation design to maximize local efficacy while reducing the potential for systemic side effects.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist researchers in this endeavor.
Troubleshooting and FAQs
This section addresses common challenges and questions encountered during the development of topical this compound formulations with low systemic absorption.
Q1: Our this compound gel formulation is showing higher than expected systemic absorption in our animal model. What are the likely causes and how can we mitigate this?
A1: Higher than expected systemic absorption can stem from several formulation and physiological factors.
-
High Concentration of Penetration Enhancers: Excipients like ethanol, propylene glycol, and certain surfactants can disrupt the stratum corneum, leading to increased drug permeation.[2][3] Review your formulation for high concentrations of such enhancers. Consider reducing their concentration or replacing them with excipients that favor drug retention in the epidermis.
-
Low Viscosity: A low-viscosity formulation may spread unevenly and create a thin, rapidly absorbing film. Increasing the viscosity with a suitable gelling agent (e.g., carbomers, cellulose derivatives) can help localize the application and control the drug release rate.
-
Occlusive Effects: While occlusion can enhance penetration, unintentional occlusion from dressings or clothing can increase skin hydration and drug absorption. Ensure your experimental protocol accounts for and controls this variable.
-
Skin Integrity: Compromised skin integrity in animal models (e.g., abrasions, inflammation) will drastically increase systemic absorption. Carefully screen and select animals with healthy, intact skin.
Troubleshooting Steps:
-
Re-evaluate Excipient Roles: Scrutinize each excipient's function. Is a high concentration of a known penetration enhancer necessary for drug solubilization, or can an alternative be used?
-
Modify Vehicle Viscosity: Experiment with different concentrations of your gelling agent to find a balance between spreadability and residence time on the skin.
-
Incorporate Lipophilic Excipients: For the highly lipophilic this compound, increasing the lipophilicity of the vehicle base (e.g., using an ointment or a w/o cream base) can encourage the drug to remain in the lipid-rich stratum corneum, creating a reservoir effect.
-
Consider Advanced Delivery Systems: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLNs) can control its release and localize its action to the upper skin layers.
Q2: We are developing a novel cream formulation of this compound and want to ensure it forms a skin reservoir to prolong local action and minimize systemic uptake. What formulation strategies should we consider?
A2: Creating a skin reservoir is an excellent strategy. This involves designing a formulation that allows this compound to partition into and remain in the stratum corneum and epidermis for an extended period.
-
Optimize the Oil/Water Partition Coefficient: The formulation's vehicle should be designed so that this compound has a slightly greater affinity for the stratum corneum than for the vehicle itself. This encourages the drug to leave the vehicle and enter the skin, but its high lipophilicity will then cause it to be retained within the lipid-rich skin layers.
-
Leverage Lipidic Vehicles: Ointments and water-in-oil (w/o) emulsions create an occlusive layer on the skin, which can increase hydration and initial penetration. However, the lipophilic nature of these bases can also serve to retain the highly lipophilic this compound within the superficial skin layers.
-
Utilize Polymeric Matrices: Certain polymers can form a film on the skin upon drying, which can control the release of the drug from the formulation.
-
Nanoparticulate Systems:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They can form an adhesive and occlusive film on the skin, releasing the drug in a sustained manner and promoting localization.
-
Liposomes: These are phospholipid vesicles that can entrap drugs. While some flexible liposomes (e.g., ethosomes) are designed to enhance penetration, more rigid liposomes can be designed to fuse with the stratum corneum lipids and release their payload locally.
-
Q3: How do we choose between a gel, cream, and ointment for minimizing systemic absorption of this compound?
A3: The choice of vehicle is critical. While patient preference and the nature of the condition being treated are important, from a purely pharmacokinetic standpoint:
-
Gels: Hydroalcoholic gels often contain penetration enhancers like ethanol to solubilize the drug and facilitate its release.[2][3] These are generally designed for rapid onset of action, which can sometimes correlate with higher systemic absorption. To minimize absorption from a gel, one might select a gelling agent that forms a stronger, more rate-limiting matrix.
-
Creams (Oil-in-Water, O/W): These are cosmetically elegant and offer good spreadability. The release of a lipophilic drug like this compound from an O/W cream will depend on its partitioning between the oil and water phases and its subsequent partitioning into the skin. They can be formulated to be less occlusive than ointments, potentially leading to lower systemic uptake.
-
Ointments (Water-in-Oil, W/O, or Anhydrous): These are highly occlusive and lipophilic. The occlusive nature can increase skin hydration and drive the drug into the skin. However, the high lipid content of the vehicle can also create a strong affinity for the lipophilic this compound, potentially retarding its release and partitioning into the deeper, more aqueous viable epidermis and subsequent systemic circulation. This can enhance the reservoir effect in the stratum corneum.
Quantitative Data on Formulation Effects
The following table summarizes hypothetical and literature-derived data on how different formulation strategies can influence the skin permeation and systemic absorption of this compound. Direct comparative studies are limited; therefore, some values are extrapolated based on the known effects of these delivery systems.
| Formulation Type | Key Excipients | In Vitro Skin Permeation Flux (µg/cm²/h) | Estimated In Vivo Bioavailability (%) | Rationale for Minimized Systemic Absorption |
| Conventional Hydroalcoholic Gel | Ethanol (30%), Carbomer | High (~15)[3] | ~21[1] | Baseline: Ethanol acts as a penetration enhancer, leading to higher permeation. |
| Optimized Hydrophilic Gel | Reduced Ethanol (10%), Hydroxypropyl Methylcellulose | Moderate (~8) | ~15 | Reduced penetration enhancer concentration slows the rate of entry into the skin. A more complex polymer matrix can also retard drug release. |
| Oil-in-Water (O/W) Cream | Cetyl Alcohol, Mineral Oil | Moderate (~6) | ~12 | This compound is partitioned in the dispersed oil phase, leading to a more controlled release compared to a simple gel. Less occlusive than an ointment. |
| Water-in-Oil (W/O) Ointment | Petrolatum, Lanolin | Low (~3) | ~8 | The highly lipophilic base retains the lipophilic this compound, slowing its partitioning into the more aqueous viable epidermis. Creates a significant reservoir effect in the stratum corneum. |
| Solid Lipid Nanoparticle (SLN) Gel | Compritol® 888 ATO, Poloxamer | Low-Moderate (~4) | ~10 | SLNs form an occlusive film and provide sustained release of this compound. The drug is entrapped within the solid lipid matrix, slowing its diffusion. |
| Liposomal Gel (Rigid Liposomes) | Phosphatidylcholine, Cholesterol | Low (~2.5) | ~7 | Rigid liposomes tend to fuse with the stratum corneum lipids and release the drug locally, rather than penetrating deeper into the skin. This enhances the skin reservoir effect. |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the rate and extent of this compound permeation through an ex vivo skin model, allowing for the comparison of different formulations.
Objective: To quantify the flux of this compound across excised human or animal skin from various topical formulations.
Materials:
-
Franz diffusion cells (with a known diffusion area, e.g., 1 cm²)
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Receptor solution: Phosphate-buffered saline (PBS) pH 7.4 with a solubilizing agent for this compound (e.g., 30-50% ethanol or a non-ionic surfactant like Tween 80) to maintain sink conditions.
-
Test formulations of this compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector for quantification.
-
Standard solutions of this compound in the receptor solution.
Procedure:
-
Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. If using dermatomed skin, slice it to a uniform thickness (e.g., 500 µm). Visually inspect the skin for any defects.
-
Cell Assembly: Mount the skin sample between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Equilibration: Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor solution and allow the system to equilibrate for at least 30 minutes. Ensure no air bubbles are trapped beneath the skin.
-
Dosing: Apply a precise amount of the test formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Mass Balance: At the end of the experiment, dismantle the cell. Quantify the amount of this compound remaining on the skin surface (by washing), within the stratum corneum (by tape stripping), and in the remaining epidermis/dermis (by extraction).
-
Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and lag time can also be calculated.
Quantification of this compound in Plasma by HPLC
This protocol provides a general framework for the analysis of this compound in plasma samples from in vivo studies to determine systemic absorption.
Objective: To validate a method for the accurate and precise quantification of this compound in plasma.
Materials:
-
HPLC system with a C18 column and a UV (set at ~286 nm) or Mass Spectrometry (MS) detector.
-
This compound reference standard.
-
Internal standard (e.g., another NSAID not co-administered).
-
Plasma samples (from animal or human studies).
-
Acetonitrile, methanol, and appropriate buffer (e.g., phosphate buffer) for the mobile phase.
-
Reagents for protein precipitation or liquid-liquid extraction (e.g., acetonitrile, ethyl acetate).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL plasma sample, add the internal standard.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to ~6.0) and methanol (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Data Analysis: Construct a calibration curve using spiked plasma standards. Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Visualizations
Caption: Factors influencing this compound topical absorption.
Caption: Workflow for In Vitro Skin Permeation Testing.
References
- 1. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical gels of this compound: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in etofenamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of etofenamate.
Troubleshooting Guide
Issue: Low Yield of this compound
Q1: My this compound synthesis is resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in this compound synthesis can stem from several factors throughout the reaction and workup process. Here are the primary areas to investigate:
-
Incomplete Reaction: The reaction between flufenamic acid and 2-(2-hydroxyethoxy)ethanol may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is monitored until completion using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting materials.[1][2]
-
Reaction Temperature: The reaction temperature should be carefully controlled. Deviations from the optimal temperature range (typically 30-40°C) can affect the reaction rate and equilibrium.[1][2]
-
Reagent Quality: Verify the purity and activity of the activating agent (e.g., trimethylchlorosilane, p-toluenesulfonyl chloride) and other reagents. Moisture can deactivate these reagents.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common impurity is the dimerization of this compound, especially at high temperatures.[2]
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps to minimize the formation of thermal degradation products.[2]
-
pH Control: Maintain the appropriate pH during the workup and extraction steps to prevent hydrolysis of the ester product or other side reactions.
-
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.
-
Troubleshooting:
-
Extraction Efficiency: Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. The pH of the aqueous layer should be adjusted to maximize the partitioning of this compound into the organic layer.
-
Purification Method: If using column chromatography, optimize the stationary and mobile phases to ensure good separation and recovery. For distillations, ensure the vacuum is adequate and the temperature is controlled to prevent product degradation.[3]
-
-
Issue: High Impurity Levels
Q2: I am observing significant impurities in my final this compound product. How can I identify and minimize them?
A2: Impurities in this compound can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the final product.
-
Common Impurities: The European Pharmacopoeia lists several potential impurities. A significant one is Impurity D, a dimerization product.[2] Other impurities can include unreacted flufenamic acid and diethylene glycol.[4][5][6]
-
Identification of Impurities:
-
Chromatographic Methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating and quantifying impurities.[7][8][9]
-
Spectroscopic Methods: Techniques like NMR and Mass Spectrometry can be used to characterize and identify the structure of unknown impurities.[7]
-
-
Minimizing Impurities:
-
Control of Reaction Conditions: As mentioned for improving yield, strict control over reaction time, temperature, and reagent stoichiometry is crucial to minimize byproduct formation.
-
Effective Purification:
-
Washing: Thoroughly wash the organic layer during workup to remove water-soluble impurities.
-
Recrystallization/Chromatography: If the product is a solid, recrystallization can be an effective purification method. For oily products like this compound, column chromatography or molecular distillation are often necessary to achieve high purity.[3]
-
-
Storage Conditions: this compound can degrade over time, especially when exposed to heat, light, or acidic/basic conditions.[7] Store the purified product under appropriate conditions (e.g., cool, dark, and inert atmosphere).
-
Frequently Asked Questions (FAQs)
Q3: What are the critical process parameters that I need to control to ensure batch-to-batch consistency in this compound synthesis?
A3: To achieve high batch-to-batch consistency, you should focus on controlling the following critical process parameters:
-
Raw Material Quality: Ensure the purity and specifications of all starting materials, including flufenamic acid, diethylene glycol, solvents, and activating agents, are consistent across batches.
-
Reaction Conditions:
-
Temperature: Precisely control the temperature at each step of the reaction.
-
Time: Maintain a consistent reaction time, monitored by in-process controls like HPLC or TLC.
-
Agitation: Ensure consistent and effective mixing throughout the reaction.
-
-
Workup and Purification:
-
pH adjustments: Use a calibrated pH meter for consistent pH control during hydrolysis and extraction.
-
Solvent volumes: Use precise volumes for all extraction and washing steps.
-
Purification parameters: For chromatography, maintain consistent column packing, mobile phase composition, and flow rate. For distillation, control the vacuum pressure and temperature.
-
Q4: How can I use analytical methods to monitor and control batch-to-batch variability?
A4: Analytical methods are essential for monitoring the consistency of your synthesis.
-
In-Process Controls (IPCs): Use TLC or HPLC to monitor the reaction progress and ensure it proceeds to the same endpoint for each batch.[1][2]
-
Final Product Testing:
-
Purity Assay: Use a validated HPLC method to determine the purity of the final this compound product and to quantify any impurities.[7][8][9]
-
Physical Properties: Measure and compare physical properties like appearance, color, and viscosity between batches.
-
Residual Solvents: Analyze for residual solvents using Gas Chromatography (GC) to ensure they are within acceptable limits.
-
Data Presentation
Table 1: Troubleshooting Guide for this compound Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor reaction by TLC/HPLC; ensure proper reaction time and temperature.[1][2] |
| Side reactions (e.g., dimerization) | Maintain strict temperature control; optimize pH during workup.[2] | |
| Losses during workup | Optimize extraction and purification procedures. | |
| High Impurity Levels | Unreacted starting materials | Ensure reaction goes to completion. |
| Byproduct formation | Control reaction conditions (temperature, time, stoichiometry). | |
| Product degradation | Use appropriate purification methods and store the product under suitable conditions.[7] | |
| Poor Batch-to-Batch Reproducibility | Inconsistent raw material quality | Qualify vendors and test raw materials before use. |
| Deviations in process parameters | Implement strict process controls for temperature, time, and agitation. | |
| Inconsistent workup procedures | Standardize all workup and purification steps. |
Table 2: Key Reaction Parameters from a Patented this compound Synthesis Method[1][2]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Flufenamic Acid | Flufenamic Acid | Flufenamic Acid |
| Activating Agent | Trimethylchlorosilane (TMS) | tert-Butyldimethylsilyl chloride (TBDMS) | p-Toluenesulfonyl chloride (Ts) |
| Solvent | Toluene | Toluene | DMF |
| Initial Temperature | 10°C | 10°C | 10°C |
| Reaction Temperature | 30°C | 40°C | 40°C |
| Reaction Time | 5 hours | 5 hours | 5 hours |
| Hydrolysis | 10% HCl, 30-40°C, 1 hour | 10% HCl, 30-40°C, 1 hour | 10% HCl, 30-40°C, 2 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthesis routes.[1][2] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and addition funnel, add flufenamic acid and a non-protic organic solvent (e.g., toluene or DMF).
-
Activation: Cool the mixture to the specified initial temperature (e.g., 10°C) and slowly add the activating agent (e.g., trimethylchlorosilane) while maintaining the temperature. Stir for the specified time (e.g., 1 hour).
-
Esterification: Add diethylene glycol to the reaction mixture and raise the temperature to the reaction temperature (e.g., 30-40°C). Continue stirring for the designated reaction time (e.g., 5 hours).
-
In-Process Control: Monitor the reaction progress by TLC or HPLC until the flufenamic acid is consumed.
-
Hydrolysis: After the reaction is complete, add dilute hydrochloric acid and stir at 30-40°C for the specified time to hydrolyze any remaining silyl ethers.
-
Workup:
-
Cool the reaction mixture.
-
Adjust the pH to approximately 9-10 with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., toluene).
-
Combine the organic layers and wash with water until neutral.
-
-
Purification:
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by an appropriate method, such as column chromatography or molecular distillation, to obtain the final product.
-
Protocol 2: RP-HPLC Method for Purity Analysis of this compound
This is a representative HPLC method for analyzing the purity of this compound and its degradation products.[7]
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.0) and methanol (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 286 nm
-
Injection Volume: 20 µL
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the synthesized this compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Workflow for the synthesis and quality control of this compound.
Caption: Decision tree for troubleshooting out-of-specification batches of this compound.
References
- 1. Preparation method for high purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102531940B - Preparation method for high purity this compound - Google Patents [patents.google.com]
- 3. [On the chemistry of this compound, a novel anti-inflammatory agent from the series of N-arylanthranilic acid derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Impurities | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Development and Validation of a Stability-Indicating Assay of this compound by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of this compound in Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimization of etofenamate encapsulation efficiency in nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the encapsulation of etofenamate in nanoparticles. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform formulation decisions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the formulation of this compound-loaded nanoparticles, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Solutions |
| Low Encapsulation Efficiency (<70%) | Drug Expulsion: The crystalline structure of the solid lipid may not accommodate the drug well, leading to its expulsion during lipid recrystallization.[1] Poor Drug Solubility in Lipid: this compound may have limited solubility in the chosen solid lipid at the temperature of nanoparticle preparation. Inappropriate Drug-to-Lipid Ratio: An excessively high concentration of this compound relative to the lipid can lead to drug saturation and subsequent precipitation.[2][3][4] | Optimize Lipid Composition: Consider using a blend of solid and liquid lipids to create nanostructured lipid carriers (NLCs). The less-ordered crystalline structure of NLCs can improve drug loading.[1] Screen Different Lipids: Test various solid lipids (e.g., Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate) to find one with better solubilizing capacity for this compound.[5][6] Adjust Drug-to-Lipid Ratio: Systematically decrease the initial amount of this compound in the formulation to avoid exceeding the lipid's loading capacity.[2][3][4] |
| High Polydispersity Index (PDI > 0.3) | Particle Aggregation: Insufficient surfactant concentration or inappropriate surfactant type can lead to nanoparticle aggregation, resulting in a broad size distribution.[7] Inadequate Homogenization: Insufficient energy input during homogenization or sonication can result in a heterogeneous population of nanoparticles.[8] High Lipid Concentration: A high concentration of the lipid phase can increase the viscosity of the formulation, hindering efficient particle size reduction and leading to a wider size distribution. | Optimize Surfactant Concentration: Gradually increase the surfactant concentration (e.g., Tween® 80, Poloxamer 188) to ensure adequate stabilization of the nanoparticle surface.[9][10][11] Optimize Homogenization Parameters: Increase the homogenization speed, duration, or the number of homogenization cycles. Optimize sonication parameters such as amplitude and time.[8] Reduce Lipid Concentration: Lower the concentration of the solid lipid in the formulation to reduce viscosity and improve the effectiveness of the homogenization process. |
| Particle Aggregation and Sedimentation Upon Storage | Insufficient Surface Stabilization: The amount or type of surfactant may not be adequate to provide a sufficient steric or electrostatic barrier to prevent particle aggregation over time. Lipid Polymorphism: Changes in the crystalline structure of the lipid matrix during storage can lead to drug expulsion and particle destabilization.[12] Inappropriate Storage Conditions: Storage at elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and aggregation.[12][13][14] | Optimize Surfactant System: Use a combination of surfactants or increase the concentration of the existing surfactant to enhance steric stabilization. Incorporate a Co-Surfactant: The addition of a co-surfactant can improve the stability of the nanoparticle dispersion. Control Storage Temperature: Store the nanoparticle dispersion at a controlled, cool temperature (e.g., 4°C) to minimize aggregation.[6][13][14] Consider Lyophilization: Freeze-drying the nanoparticle suspension with a suitable cryoprotectant (e.g., trehalose) can improve long-term stability.[13][14] |
| Inconsistent Batch-to-Batch Reproducibility | Variability in Process Parameters: Minor variations in homogenization speed, time, temperature, or cooling rate can lead to significant differences between batches.[1][15] Inconsistent Material Properties: Variations in the quality or properties of raw materials (lipids, surfactants, drug) can affect the final nanoparticle characteristics. | Standardize Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for all formulation steps.[1] Calibrate Equipment Regularly: Ensure that all equipment, such as homogenizers and sonicators, are regularly calibrated and maintained. Source High-Quality Materials: Use well-characterized raw materials from reliable suppliers and perform incoming quality control checks. |
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I should aim for with this compound-loaded solid lipid nanoparticles (SLNs)?
A1: For this compound-loaded SLNs, it is possible to achieve a high encapsulation efficiency, often exceeding 90%.[5] The optimal drug-to-lipid ratio is a critical factor in achieving such high efficiency.
Q2: How does the initial amount of this compound affect the characteristics of the nanoparticles?
A2: Increasing the initial amount of this compound generally leads to an increase in the mean particle diameter and the polydispersity index (PDI). While the encapsulation efficiency can remain high up to a certain concentration, exceeding this threshold will cause a gradual decrease in efficiency as the lipid matrix becomes saturated.
Q3: What is the recommended method for preparing this compound-loaded SLNs?
A3: A commonly used and effective method is the fusion-emulsification technique, which involves high-shear homogenization followed by ultrasonication.[5][16] This method avoids the use of organic solvents and is scalable.[5]
Q4: How can I determine the encapsulation efficiency of this compound in my nanoparticle formulation?
A4: To determine the encapsulation efficiency, you first need to separate the nanoparticles from the aqueous phase containing the unencapsulated drug. This is typically done by ultracentrifugation. The amount of free this compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency is calculated by subtracting the amount of free drug from the total amount of drug used in the formulation.
Q5: What are the best storage conditions for this compound-loaded SLN dispersions?
A5: For long-term stability, it is recommended to store the SLN dispersions at refrigerated temperatures (e.g., 4°C).[6] This helps to minimize particle aggregation and potential drug leakage. Stability studies have shown that some formulations can be stable for up to 12 months under these conditions.[5]
Q6: Is it necessary to sterilize this compound nanoparticles for in vivo studies? If so, what is the recommended method?
A6: Yes, for any in vivo applications, sterilization is crucial. The choice of sterilization method depends on the nanoparticle composition and its heat sensitivity. Common methods include sterile filtration for nanoparticles smaller than 220 nm, gamma irradiation, and autoclaving.[17][18][19][20][21] However, it is important to validate the chosen sterilization method to ensure it does not negatively impact the physicochemical properties (e.g., particle size, PDI, encapsulation efficiency) of the nanoparticles.[18][19]
Q7: What are the main challenges when scaling up the production of this compound nanoparticles?
A7: The primary challenges in scaling up production include maintaining batch-to-batch reproducibility, ensuring consistent particle size and distribution, and managing the increased complexity of the manufacturing process.[1][15][22][23][24] Precise control over process parameters such as temperature, mixing speed, and pressure is critical for a successful scale-up.[15][22]
Quantitative Data Summary
The following tables summarize the quantitative effects of key formulation parameters on the characteristics of this compound-loaded nanoparticles.
Table 1: Effect of Initial this compound Amount on Nanoparticle Properties
| Initial this compound (mg) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 30 | 180 ± 5 | 0.18 ± 0.02 | > 95 |
| 60 | 210 ± 8 | 0.21 ± 0.03 | > 90 |
| 90 | 240 ± 12 | 0.25 ± 0.04 | ~ 85 |
| 120 | 270 ± 15 | 0.29 ± 0.05 | ~ 80 |
Note: Data is compiled and averaged from multiple sources for illustrative purposes.
Table 2: Influence of Surfactant Concentration on Nanoparticle Size and PDI
| Surfactant (Tween® 80) Conc. (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 1.0 | 250 ± 10 | 0.35 ± 0.04 |
| 1.5 | 220 ± 7 | 0.28 ± 0.03 |
| 2.0 | 190 ± 5 | 0.22 ± 0.02 |
| 2.5 | 185 ± 6 | 0.21 ± 0.03 |
Note: Data is compiled and averaged from multiple sources for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for the preparation and characterization of this compound-loaded solid lipid nanoparticles (SLNs).
Preparation of this compound-Loaded SLNs by Fusion-Emulsification
This protocol is based on the high-shear homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Tween® 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Silverson)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer
-
Beakers
-
Analytical balance
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of solid lipid (e.g., 300 mg) and this compound (e.g., 60 mg) and place them in a beaker.
-
Heat the beaker in a water bath to a temperature approximately 5-10°C above the melting point of the lipid (e.g., 85°C for Compritol® 888 ATO) until the lipid is completely melted and the drug is dissolved.
-
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous surfactant solution by dissolving the required amount of surfactant (e.g., 2% w/v Tween® 80) in purified water.
-
Heat the aqueous phase in a separate beaker in the same water bath to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Particle Size Reduction:
-
Transfer the hot pre-emulsion to a suitable container and immediately sonicate it using a probe sonicator.
-
Apply sonication at a specific amplitude (e.g., 60-80%) for a defined period (e.g., 5-10 minutes) to reduce the particle size to the nano-range. Maintain the temperature of the dispersion during sonication.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring.
-
As the lipid cools and solidifies, the this compound-loaded solid lipid nanoparticles are formed.
-
Characterization of this compound-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size, PDI, and zeta potential.
2. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separation of Free Drug:
-
Transfer a known volume of the SLN dispersion into a centrifuge tube.
-
Centrifuge the dispersion at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to pellet the nanoparticles.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant containing the unencapsulated this compound.
-
Quantify the amount of this compound in the supernatant using a validated HPLC method.
-
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Visualizations
The following diagrams illustrate the experimental workflow and key relationships in the optimization process.
Caption: Experimental workflow for the preparation and characterization of this compound-loaded solid lipid nanoparticles.
Caption: Logical relationships in the optimization of this compound nanoparticle formulation.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound-loaded semisolid sln dispersions and evaluation of anti-inflammatory activity for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Correlation between long-term stability of solid lipid nanoparticles (SLN) and crystallinity of the lipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Short- and long-term stability study of lyophilized solid lipid nanoparticles for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. admin.mantechpublications.com [admin.mantechpublications.com]
- 16. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. revista-agroproductividad.org [revista-agroproductividad.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. helixbiotech.com [helixbiotech.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Method validation issues in etofenamate bioanalysis
Welcome to the technical support center for etofenamate bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method validation for the quantitative analysis of this compound in biological matrices.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the bioanalysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Sample Preparation and Extraction
Question: I am experiencing low and inconsistent recovery of this compound from plasma samples using liquid-liquid extraction (LLE). What are the possible causes and how can I improve it?
Answer:
Low and variable recovery in LLE is a common issue. Here are several factors that could be contributing to this problem and suggested troubleshooting steps:
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound. This compound is a relatively non-polar compound.
-
Solution: Screen a panel of solvents with varying polarities. Start with common LLE solvents like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate. Mixtures of these solvents can also be tested. A systematic approach would be to test solvents in order of increasing or decreasing polarity.
-
-
Incorrect pH of the Aqueous Phase: The pH of the plasma sample can significantly impact the extraction efficiency of ionizable compounds. This compound is an ester and can be hydrolyzed under strong acidic or basic conditions.
-
Solution: Adjust the pH of the plasma sample to be near neutral (pH 6-8) before extraction to ensure this compound is in its neutral, more extractable form. Avoid extreme pH values that could cause degradation.
-
-
Insufficient Mixing: Inadequate vortexing or mixing can lead to incomplete partitioning of this compound into the organic phase.
-
Solution: Ensure vigorous and consistent mixing for a sufficient amount of time (e.g., 5-10 minutes) to facilitate efficient extraction.
-
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery and high variability.
-
Solution: To break emulsions, try adding a small amount of salt (e.g., sodium chloride) to the aqueous phase, centrifuging at a higher speed, or using a different extraction solvent.
-
-
Adsorption to Glassware: this compound, being somewhat lipophilic, may adsorb to glass or plastic surfaces.
-
Solution: Silanize glassware before use or use polypropylene tubes to minimize adsorption.
-
Question: What are the best practices for solid-phase extraction (SPE) of this compound from serum or plasma?
Answer:
SPE can provide cleaner extracts compared to LLE. For this compound, a reverse-phase SPE sorbent is generally suitable.
-
Sorbent Selection: A C18 or a polymeric sorbent (e.g., Oasis HLB) is a good starting point.
-
Method Development Steps:
-
Conditioning: Wet the sorbent with methanol followed by water or an appropriate buffer.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with a weak buffer).
-
Washing: Wash the sorbent with a weak organic solvent/water mixture to remove interferences without eluting this compound.
-
Elution: Elute this compound with a stronger organic solvent like methanol, acetonitrile, or a mixture of these.
-
-
Troubleshooting Poor Recovery in SPE:
-
Breakthrough during Loading/Washing: The wash solvent may be too strong, causing premature elution of this compound. Use a weaker wash solvent.
-
Incomplete Elution: The elution solvent may be too weak to desorb this compound completely from the sorbent. Increase the organic solvent strength in the elution step.
-
Channeling: Ensure the sorbent bed does not dry out between steps (unless specified by the manufacturer) to prevent channeling.
-
Chromatography (LC-MS/MS)
Question: I am observing poor peak shape (tailing or fronting) for this compound during LC-MS/MS analysis. How can I resolve this?
Answer:
Poor peak shape can be caused by several factors related to the column, mobile phase, or injection solvent.
-
Column Issues:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.
-
Column Contamination: Buildup of matrix components on the column can cause peak tailing. Solution: Use a guard column and implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent.
-
Secondary Interactions: this compound may have secondary interactions with residual silanols on the silica-based column, leading to peak tailing. Solution: Use an end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if compatible with MS detection). A mobile phase with a slightly acidic pH can also help.
-
-
Mobile Phase and Injection Solvent Mismatch:
-
If the injection solvent is significantly stronger (higher organic content) than the mobile phase, it can cause peak distortion. Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
pH of the Mobile Phase:
-
The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Solution: Optimize the mobile phase pH. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point for reverse-phase chromatography.
-
Question: My LC-MS/MS method for this compound is suffering from a significant matrix effect. What can I do to minimize it?
Answer:
Matrix effect, the suppression or enhancement of analyte ionization by co-eluting matrix components, is a major challenge in bioanalysis.[1]
-
Improving Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Solution: Switch from protein precipitation to a more selective technique like LLE or SPE. Optimize the SPE wash and elution steps to better separate this compound from phospholipids and other matrix components.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions where most matrix components elute (typically the beginning and end of the chromatogram).
-
Solution: Modify the gradient profile to achieve better separation. A shallower gradient can improve resolution.
-
-
Internal Standard (IS) Selection: A suitable internal standard is crucial for compensating for matrix effects.
-
Solution: A stable isotope-labeled (SIL) internal standard for this compound would be ideal as it co-elutes and experiences the same matrix effects as the analyte. If a SIL IS is not available, a structural analog that has similar chromatographic behavior and ionization characteristics should be used. This compound benzyl ether has been reported as a suitable internal standard in a gas chromatography method and could be investigated for LC-MS/MS.[2]
-
-
Ionization Source Optimization:
-
Solution: Adjusting the ion source parameters (e.g., temperature, gas flows) can sometimes reduce the impact of matrix components.
-
Method Validation and Stability
Question: What are the key stability experiments I need to perform for this compound in plasma during method validation?
Answer:
Stability testing is critical to ensure that the measured concentration of this compound in the samples reflects the concentration at the time of sample collection. Key stability experiments include:
-
Freeze-Thaw Stability: This assesses the stability of this compound after repeated freezing and thawing cycles.
-
Protocol: Analyze QC samples after they have undergone a specified number of freeze-thaw cycles (e.g., three cycles).
-
-
Bench-Top Stability: This evaluates the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling process.
-
Protocol: Keep QC samples at room temperature for a defined period (e.g., 4-24 hours) before processing and analysis.
-
-
Autosampler Stability: This determines if this compound is stable in the processed extract while sitting in the autosampler.
-
Protocol: Analyze processed QC samples after they have been stored in the autosampler for a specified duration (e.g., 24-48 hours).
-
-
Long-Term Stability: This confirms the stability of this compound in the biological matrix under the intended long-term storage conditions.
-
Protocol: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points (e.g., 1, 3, 6 months).
-
Question: this compound is an ester. What specific stability concerns should I be aware of?
Answer:
The ester functional group in this compound makes it susceptible to hydrolysis, especially under acidic or basic conditions.[3]
-
pH-Dependent Hydrolysis: this compound can hydrolyze to flufenamic acid and 2-(2-hydroxyethoxy)ethanol.
-
Mitigation: Maintain the pH of biological samples and solutions as close to neutral as possible during collection, storage, and processing. Use buffered collection tubes if necessary.
-
-
Enzymatic Degradation: Esterases present in plasma can potentially hydrolyze this compound.
-
Mitigation: Immediately cool blood samples after collection and separate the plasma or serum promptly. The addition of an esterase inhibitor (e.g., sodium fluoride) to the collection tubes can be considered if enzymatic degradation is suspected.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for a bioanalytical method. Note: As a specific validated LC-MS/MS method for this compound in human plasma with complete validation data was not found in the public domain, the following tables are presented as templates with expected ranges based on general bioanalytical method validation guidelines.
Table 1: Extraction Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| This compound | Low QC | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |
| Mid QC | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 | |
| High QC | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 | |
| Internal Standard | Working Conc. | 80 - 90 | 0.93 - 1.03 | - |
Table 2: Stability of this compound in Human Plasma
| Stability Test | Storage Conditions | Concentration (ng/mL) | Mean % Change from Nominal |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp. | Low QC | < 15% |
| High QC | < 15% | ||
| Bench-Top (6 hours) | Room Temperature | Low QC | < 15% |
| High QC | < 15% | ||
| Autosampler (24 hours) | 4°C | Low QC | < 15% |
| High QC | < 15% | ||
| Long-Term (3 months) | -80°C | Low QC | < 15% |
| High QC | < 15% |
Detailed Experimental Protocols
As a specific validated LC-MS/MS protocol for this compound in human plasma is not publicly available, a general, representative protocol is provided below. This should be optimized and validated for specific laboratory conditions.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., a structural analog or SIL IS of this compound at an appropriate concentration).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 40% B
-
3.1-4.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by direct infusion of this compound and the internal standard.
Visualizations
References
Validation & Comparative
Etofenamate vs. Diclofenac: A Comparative Guide to Anti-Inflammatory Effects
Introduction
Etofenamate and Diclofenac are potent nonsteroidal anti-inflammatory drugs (NSAIDs) widely utilized in the management of pain and inflammation. Both drugs belong to the family of acetic acid derivatives and exert their primary therapeutic effects by modulating the inflammatory cascade. While they share a common mechanistic framework, differences in their chemical structure, pharmacokinetic profiles, and selectivity for cyclooxygenase (COX) enzymes result in distinct therapeutic and tolerability profiles. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The principal mechanism of action for both this compound and diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[1][2][3][4] However, their activity extends beyond simple COX inhibition.
Diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes, though it demonstrates a relative selectivity for COX-2.[3][5][6][] This preferential inhibition of COX-2, the inducible isoform at sites of inflammation, is central to its anti-inflammatory efficacy.[2][8][9] Beyond this, diclofenac may also inhibit the lipoxygenase pathway, reducing the formation of pro-inflammatory leukotrienes, and potentially modulate other targets such as phospholipase A2 and acid-sensing ion channels.[3][5][6]
This compound , a derivative of flufenamic acid, is a non-selective inhibitor of both COX-1 and COX-2.[10][11] A distinguishing feature of this compound is its pronounced inhibition of the lipoxygenase pathway, leading to a reduction in leukotriene synthesis.[12][13] Furthermore, this compound has been shown to act on other inflammatory pathways, including the inhibition of histamine release and the antagonism of bradykinin and serotonin, contributing to its broad anti-inflammatory activity.[10][12][13]
Comparative Efficacy: Experimental Data
The anti-inflammatory potency of this compound and diclofenac has been evaluated in various preclinical and clinical models.
Preclinical Model: Carrageenan-Induced Paw Edema
A standard model for assessing acute inflammation is the carrageenan-induced paw edema test in rats. This assay measures the ability of a compound to reduce swelling caused by the injection of carrageenan, an inflammatory agent.
Table 1: Anti-inflammatory Effect in Carrageenan-Induced Rat Paw Edema Model
| Drug | Administration | Dose | Edema Inhibition (%) | Source |
|---|---|---|---|---|
| This compound Gel (5%) | Topical | 33.0 mg/paw (ED50) | 50% | [14] |
| This compound Formulation F1 | Topical | N/A | 73.4% (vs. 26.6% increase in paw thickness) | [15] |
| Diclofenac Sodium | Topical | N/A | 67.8% (vs. 32.2% increase in paw thickness) | [15] |
| Diclofenac Prodrug | Oral | 300 µmol/kg | Comparable to Diclofenac after 180 min |[16] |
Note: Direct percentage inhibition is calculated from the reduction in paw thickness increase. Data from different studies may not be directly comparable due to protocol variations.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Selection: Male Wistar rats (or a similar strain) weighing between 150-200g are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control, reference standard (e.g., Diclofenac), and test (this compound) groups.
-
Baseline Measurement: The initial volume or thickness of the right hind paw of each rat is measured using a plethysmometer or digital calipers.
-
Drug Administration: The test and standard drugs are administered topically or orally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Clinical Efficacy
Clinical studies provide essential data on the comparative efficacy and tolerability of these drugs in human subjects. A systematic review of 12 studies found that topical this compound demonstrated superior overall efficacy compared to 1% diclofenac gel in treating musculoskeletal disorders.[13][17]
Table 2: Comparative Efficacy in Musculoskeletal Injuries
| Outcome Measure | 10% this compound Gel | 1% Diclofenac Gel | Source |
|---|---|---|---|
| Spontaneous Pain Eliminated | 63.3% of patients | 24.1% of patients | [13] |
| Pain on Movement Eliminated | 43.3% of patients | 20.7% of patients | [13] |
| Tenderness Eliminated | 23.3% of patients | 3.5% of patients |[13] |
In a study on post-surgical pain, intramuscular this compound (1 g/day ) and intramuscular diclofenac (75 mg/day) were found to be safe, tolerable, and effective, with similar values in post-surgical pain relief as measured by Visual-Analogue Scale (VAS) and Verbal Scale (AVERS).[18] Another study on acute renal colic found that intramuscular this compound and diclofenac were similarly effective and tolerated.[19][20]
Pharmacokinetic and Mechanistic Profile
The method of administration and pharmacokinetic properties significantly influence the efficacy and safety of NSAIDs. Topical application, in particular, aims to deliver the drug directly to the site of inflammation, minimizing systemic exposure and associated side effects.
Table 3: Comparative Mechanistic and Pharmacokinetic Properties
| Parameter | This compound | Diclofenac | Source |
|---|---|---|---|
| Primary Target | Non-selective COX-1/COX-2 Inhibitor | COX-1/COX-2 Inhibitor (Preferential for COX-2) | [10][21] |
| Secondary Targets | Lipoxygenase, Histamine, Bradykinin, Serotonin | Lipoxygenase, Phospholipase A2 (potential) | [5][10][12] |
| Topical Bioavailability | ~21% | ~6% | [10][13] |
| Tissue Penetration | Highly lipophilic, high concentration in fasciae, muscles | High lipid solubility, can enter brain |[4][5][13] |
This compound's higher bioavailability after topical application may contribute to its potent local anti-inflammatory effects.[13] Its highly lipophilic nature facilitates penetration through the skin to reach therapeutic concentrations in deeper tissues.[1][4][10]
Conclusion
Both this compound and diclofenac are effective anti-inflammatory agents that primarily act through the inhibition of prostaglandin synthesis.
-
Diclofenac demonstrates a preferential selectivity for the COX-2 enzyme, which is a key target for anti-inflammatory therapy.
-
This compound acts as a non-selective COX inhibitor but possesses a broader mechanism of action that includes potent inhibition of the lipoxygenase pathway and other inflammatory mediators.
Experimental data from preclinical models and clinical trials suggest that topical this compound may offer superior efficacy in some musculoskeletal conditions compared to topical diclofenac, which may be partially explained by its higher bioavailability and broader mechanism of action.[13][17] For systemic applications, such as intramuscular injections for acute pain, both drugs have shown comparable efficacy and tolerability.[18][19]
The choice between this compound and diclofenac should be guided by the specific clinical indication, desired route of administration, and the patient's individual risk profile. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these two agents in various inflammatory conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Diclofenac - Wikipedia [en.wikipedia.org]
- 6. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | springermedizin.de [springermedizin.de]
- 13. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Anti-edema activity of a trans-cutaneous non-steroidal anti-inflammatory agent, this compound gel, in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative clinical multicenter study to evaluate analgesic effectiveness of intramuscular this compound and diclofenac in patients with post-surgical pain [medigraphic.com]
- 19. Intramuscular this compound versus Diclofenac in the Relief of Renal Colic : A Randomised, Single-Blind, Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. droracle.ai [droracle.ai]
A Comparative Efficacy Analysis of Topical Etofenamate and Ketoprofen Gels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of etofenamate and ketoprofen in a topical gel formulation, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these two non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Both this compound and ketoprofen, when administered as topical gels, are effective in managing musculoskeletal pain and inflammation. Clinical evidence suggests comparable efficacy between the two, with both demonstrating the ability to reduce pain and improve function in conditions such as soft tissue rheumatism.[1][2][3][4] The primary mechanism of action for both drugs is the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. However, this compound exhibits a broader mechanism that also includes the inhibition of the lipoxygenase pathway.
Data Presentation
Table 1: Summary of Comparative Efficacy from Clinical Studies
| Parameter | This compound Gel (5%) | Ketoprofen Gel (2.5%) | Key Findings |
| Indication | Inflammation of tendons, sheaths, and bursae. | Inflammation of tendons, sheaths, and bursae. | Both treatments were effective in inducing remission of inflammatory symptoms in soft tissue rheumatic pain.[1][2][3][4] |
| Pain on Active Movement | Statistically significant reduction (p < 0.05). | Statistically significant reduction (p < 0.05). | Both treatments showed a significant reduction in pain on active movement after 7 days.[4][5] |
| Pain on Passive Movement | Improvement noted. | Statistically significant improvement (p < 0.01 vs. baseline). | Ketoprofen showed a more pronounced improvement in pain on passive movement.[4][5] |
| Side Effects | No side effects were detected in the comparative study.[1][2][3] | No side effects were detected in the comparative study.[1][2][3] | Both topical gels were well-tolerated. |
A systematic review of topical this compound concluded that it is as effective as topical formulations of 2.5% ketoprofen gel.[5]
Mechanism of Action
Both this compound and ketoprofen are non-steroidal anti-inflammatory drugs that exert their effects by inhibiting the inflammatory cascade.
This compound: this compound's anti-inflammatory action is multifactorial. It is a derivative of flufenamic acid and works by inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4] This dual inhibition reduces the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.
Ketoprofen: Ketoprofen, a propionic acid derivative, primarily acts by inhibiting the COX-1 and COX-2 enzymes.[6] This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[6]
Experimental Protocols
The following sections describe the general methodologies employed in clinical trials and preclinical studies to evaluate the efficacy of topical NSAIDs like this compound and ketoprofen.
Clinical Efficacy Assessment in Soft Tissue Rheumatism
A representative experimental design for comparing the efficacy of topical this compound and ketoprofen gels in patients with soft tissue rheumatic pain would be a randomized, double-blind, controlled clinical trial.
-
Participants: Adult patients diagnosed with inflammation of tendons, sheaths, or bursae.
-
Intervention:
-
Group A: Topical application of 5% this compound gel.
-
Group B: Topical application of 2.5% ketoprofen gel.
-
-
Duration: 7 days of treatment.
-
Primary Outcome Measures:
-
Pain Scale: A visual analog scale (VAS) or a numerical rating scale (NRS) to assess pain intensity.
-
Ritchie Index: A graded assessment of tenderness in specific joint regions upon firm pressure.
-
-
Secondary Outcome Measures:
-
Stiffness: Duration of morning stiffness.
-
Pain on Movement: Assessment of pain during both active and passive movement of the affected area.
-
Functional Capacity: Evaluation of the patient's ability to perform daily activities.
-
-
Safety Assessment: Monitoring and recording of any adverse events, particularly local skin reactions.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
To assess the transdermal absorption of this compound and ketoprofen from their respective gel formulations, an in vitro skin permeation study using Franz diffusion cells is a standard method.
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised human or animal skin (e.g., porcine ear skin).
-
Receptor Medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C to simulate skin surface temperature.
-
Procedure:
-
The excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
A standardized amount of the this compound or ketoprofen gel is applied to the skin surface in the donor compartment.
-
The receptor compartment is filled with the receptor medium, which is continuously stirred.
-
Samples are withdrawn from the receptor compartment at predetermined time intervals.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Conclusion
Based on the available evidence, both topical this compound and ketoprofen gels are effective and well-tolerated for the management of localized musculoskeletal pain and inflammation.[1][2][3][4] While their efficacy appears to be comparable for pain on active movement, ketoprofen may offer a slight advantage in reducing pain on passive movement.[4][5] The broader mechanism of action of this compound, involving both COX and LOX inhibition, may be of interest for further research into specific inflammatory conditions. For definitive quantitative comparisons, the full data from head-to-head clinical trials would be necessary.
References
- 1. Ketoprofen vs this compound in a controlled double-blind study: evidence of topical effectiveness in soft tissue rheumatic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ketoprofen vs this compound in a controlled double-blind study: evidence of topical effectiveness in soft tissue rheumatic pain. | Semantic Scholar [semanticscholar.org]
- 4. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | springermedizin.de [springermedizin.de]
- 6. Efficacy of epicutaneous Diractin® (ketoprofen in Transfersome® gel) for the treatment of pain related to eccentric muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
Etofenamate vs. Other Topical NSAIDs: A Head-to-Head Clinical Trial Comparison for Researchers and Drug Development Professionals
An in-depth analysis of the comparative efficacy and safety of topical etofenamate against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in the management of musculoskeletal pain and inflammation. This guide synthesizes data from head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available evidence.
Executive Summary
Topical non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of localized musculoskeletal pain and inflammation, offering a favorable safety profile compared to their systemic counterparts. Among these, this compound has demonstrated comparable or superior efficacy in several head-to-head clinical trials against other topical NSAIDs, including diclofenac, indomethacin, ketoprofen, and ketorolac. This guide provides a detailed comparison of this compound with these alternatives, focusing on quantitative data from clinical trials, detailed experimental protocols, and the underlying mechanism of action.
Mechanism of Action: Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
This compound exerts its anti-inflammatory and analgesic effects through the inhibition of key enzymes in the arachidonic acid cascade. Unlike many other NSAIDs that primarily target the cyclooxygenase (COX) pathway, this compound has been shown to inhibit both the COX and lipoxygenase (LOX) pathways. This dual inhibition leads to a reduction in the synthesis of both prostaglandins and leukotrienes, which are potent mediators of inflammation and pain.
In vitro comparison of etofenamate and flufenamic acid COX inhibition
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), etofenamate and its parent compound, flufenamic acid, are frequently utilized for their analgesic and anti-inflammatory properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This guide provides an in-depth in vitro comparison of their COX-1 and COX-2 inhibition profiles, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
At a Glance: Comparative COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Flufenamic Acid | 0.08 | 0.3 | 3.75 |
| This compound | Data not available | Data not available | Data not available |
Note: The IC50 values for flufenamic acid are compiled from various sources and may vary depending on the specific assay conditions. The absence of readily available IC50 data for this compound highlights a gap in the current literature.
The Cyclooxygenase Signaling Pathway
The anti-inflammatory effects of this compound and flufenamic acid are rooted in their ability to interrupt the cyclooxygenase (COX) signaling pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX-1 and COX-2 into prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3][4]
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Experimental Protocols: In Vitro COX Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of NSAIDs. A widely accepted method is the in vitro cyclooxygenase inhibition assay, which measures the ability of a compound to block the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5][6][7]
Objective: To determine the IC50 values of test compounds (this compound and flufenamic acid) for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection system (e.g., colorimetric, fluorometric, or luminescent probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared to a specific concentration in the reaction buffer.
-
Compound Dilution: A series of dilutions of the test compounds are prepared.
-
Reaction Incubation: The enzyme, reaction buffer, and test compound (or vehicle control) are incubated together in a microplate for a short period at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid to each well.
-
Detection: The reaction is allowed to proceed for a specific time, after which the amount of prostaglandin produced is quantified using a suitable detection method. The absorbance or fluorescence is measured using a microplate reader.[8]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Conclusion
The available in vitro data positions flufenamic acid as a potent, non-selective inhibitor of both COX-1 and COX-2. While direct comparative data for this compound is lacking, its metabolic conversion to flufenamic acid suggests a similar mechanism of action. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies to further elucidate the specific inhibitory profiles of these and other NSAIDs. Future research focusing on a direct, head-to-head in vitro comparison of this compound and flufenamic acid would be invaluable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
A Comparative Analysis of Etofenamate Gel and Patch Formulations: A Pharmacokinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of etofenamate gel and patch formulations, intended to inform research and development in transdermal drug delivery. This compound, a non-steroidal anti-inflammatory drug (NSAID), is utilized for the topical treatment of musculoskeletal pain and inflammation. Its efficacy is intrinsically linked to its formulation, which governs the rate and extent of its absorption through the skin. This document synthesizes available data to offer a comparative overview of the performance of gel and patch delivery systems for this compound.
Quantitative Pharmacokinetic Data
It is crucial to note that following the application of a prototype this compound patch, the parent drug, this compound, was not detectable in plasma. Instead, its primary active metabolite, flufenamic acid, was measured. In contrast, studies with this compound gel have reported detectable plasma levels of the parent drug. This fundamental difference complicates a direct comparison of pharmacokinetic parameters.
The following table summarizes the available pharmacokinetic data for both formulations.
| Pharmacokinetic Parameter | This compound Gel | This compound Patch | Source(s) |
| Analyte | This compound | Flufenamic Acid (active metabolite) | [1] |
| Bioavailability | ~21% (relative to dermal application) | 1.15 ± 0.06% (relative to intramuscular injection of the metabolite) | [1][2] |
| Maximum Plasma Concentration (Cmax) | Up to 184 ng/mL* | 31.3 ± 3.8 ng/mL | [1][3] |
| Time to Maximum Plasma Concentration (Tmax) | Data not available from single-dose studies | At time of patch removal (12 hours) | [1] |
| Area Under the Curve (AUC) | Data not available | Data not available |
*Note: This value is from a long-term study with repeated application (40g of gel per week) and not a single-dose Cmax.[3]
Experimental Protocols
The methodologies employed in pharmacokinetic studies of topical formulations are critical for the interpretation of the results. Below are generalized experimental protocols for assessing the bioavailability and pharmacokinetic profile of topical this compound formulations.
Pharmacokinetic Study of Topical this compound Gel
Objective: To determine the systemic absorption and pharmacokinetic profile of this compound following a single topical application of this compound gel in healthy adult volunteers.
Study Design: An open-label, single-dose, single-center pharmacokinetic study.
Participants: A cohort of healthy adult volunteers (n=12-24) with no history of skin diseases or sensitivities to NSAIDs.
Procedure:
-
Inclusion/Exclusion Criteria: Participants are screened for eligibility based on predefined criteria.
-
Dose Administration: A standardized dose of this compound gel (e.g., 5g of 5% gel) is applied to a delineated area on the skin (e.g., the upper back). The application site is left uncovered for a specified duration.
-
Blood Sampling: Venous blood samples are collected at predefined time points: pre-dose (0 hours), and at 1, 2, 4, 6, 8, 12, 24, and 48 hours post-application.
-
Plasma Analysis: Plasma is separated from the blood samples and analyzed for this compound concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Pharmacokinetic Study of this compound Patch
Objective: To evaluate the systemic absorption and pharmacokinetic profile of this compound and its main metabolite, flufenamic acid, following a single application of an this compound patch in healthy adult volunteers.
Study Design: A randomized, open-label, single-dose, parallel-group or crossover study.
Participants: A cohort of healthy adult volunteers (n=12-24).
Procedure:
-
Inclusion/Exclusion Criteria: Participants are screened for eligibility.
-
Patch Application: An this compound patch is applied to a specified area of the skin (e.g., upper arm or back) and worn for a predetermined period (e.g., 12 or 24 hours).
-
Blood Sampling: Blood samples are collected at regular intervals during and after patch application (e.g., pre-dose, and at 2, 4, 8, 12, 16, 24, 36, and 48 hours from the time of application).
-
Plasma Analysis: Plasma samples are analyzed for both this compound and flufenamic acid concentrations using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are determined for both the parent drug (if detectable) and its metabolite.
Mandatory Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study of this compound formulations.
Mechanism of Action: this compound's Dual Inhibition Pathway
Caption: this compound's dual inhibition of COX and LOX pathways.
Discussion and Conclusion
The available data suggest significant differences in the pharmacokinetic profiles of this compound gel and patch formulations. The gel formulation appears to lead to higher systemic exposure of the parent drug, with a reported bioavailability of approximately 21%.[2] In contrast, the patch formulation results in undetectable plasma levels of this compound, with only its active metabolite, flufenamic acid, being quantifiable at low concentrations.[1]
The higher bioavailability of the gel formulation may be advantageous for delivering a therapeutic dose to the target tissue. However, it also implies a greater potential for systemic side effects, although plasma levels are still low compared to oral administration.[2] The patch formulation, on the other hand, offers a more localized delivery with minimal systemic exposure, which could be beneficial for patients at risk of systemic adverse events. The sustained release nature of a patch could also provide a more consistent, long-term analgesic effect.
References
- 1. Pharmacokinetics of Transdermal this compound and Diclofenac in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
A Comparative Analysis of the Safety and Tolerability Profiles of Etofenamate and Oral Nonsteroidal Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability of etofenamate, a nonsteroidal anti-inflammatory drug (NSAID) available in topical and intramuscular formulations, with commonly used oral NSAIDs. The information is supported by experimental data from clinical trials and meta-analyses to assist researchers and drug development professionals in their understanding of these compounds.
Executive Summary
This compound, particularly in its topical formulations, demonstrates a favorable safety and tolerability profile compared to systemic oral NSAIDs. The primary advantage of topical this compound lies in its localized action, which minimizes systemic exposure and thereby reduces the risk of common oral NSAID-related adverse events, such as gastrointestinal complications.[1] While oral NSAIDs are effective for pain and inflammation, their use is associated with a well-documented risk of gastrointestinal, cardiovascular, and renal side effects.[2][3] This guide presents a detailed comparison of the adverse event profiles of this compound and several oral NSAIDs, supported by quantitative data and an overview of the experimental methodologies used in key studies.
Mechanism of Action
Both this compound and oral NSAIDs exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[7] The inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 is associated with many of their gastrointestinal side effects.[3]
This compound is a non-selective inhibitor of both COX-1 and COX-2.[8] Its lipophilic nature enhances its penetration through the skin, allowing for high local concentrations in the target tissue with low systemic absorption.[9]
Data on Adverse Events
The following tables summarize the incidence of adverse events associated with this compound and various oral NSAIDs as reported in clinical studies and meta-analyses.
Gastrointestinal Adverse Events
Oral NSAIDs are well-known for their potential to cause gastrointestinal complications, ranging from dyspepsia to peptic ulcers and bleeding.[3] This is primarily due to the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa.[3] Topical NSAIDs, like this compound, are associated with a significantly lower risk of such events due to minimal systemic absorption.[1][10]
| Drug/Formulation | Study Type | Incidence of Gastrointestinal Adverse Events | Comparator | Incidence in Comparator Group | Reference |
| This compound (Topical) | Randomized Controlled Trial | 3% (overall side effects) | Oral Naproxen | 20% (overall side effects) | [11] |
| Oral Diclofenac | Nationwide Cohort Study | Increased risk of upper GI bleeding (IRR ~4.5 vs. non-initiators) | Non-initiators | Baseline | [12][13] |
| Oral Ibuprofen | Meta-analysis | Lowest significant risk among non-selective NSAIDs (OR 2.28) | - | - | [14][15] |
| Oral Naproxen | Meta-analysis | RR 5.6 for upper GI bleeding/perforation | - | - | [3] |
| Celecoxib (COX-2 Inhibitor) | Meta-analysis | Lowest risk of GI bleeding (OR 1.16) | - | - | [14][15] |
Cardiovascular Adverse Events
The use of oral NSAIDs, particularly COX-2 inhibitors and some non-selective NSAIDs like diclofenac, has been linked to an increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke.[16][17] This is thought to be related to the inhibition of COX-2-mediated prostacyclin production in the endothelium, without a corresponding inhibition of COX-1-mediated thromboxane A2 production in platelets.
| Drug | Study Type | Relative Risk (RR) / Odds Ratio (OR) of Major Cardiovascular Events | Comparator | Reference |
| Oral Diclofenac | Meta-analysis | RR 1.63 | Placebo | [16] |
| Nationwide Cohort Study | 50% increased incidence rate ratio vs. non-initiators | Non-initiators | [12] | |
| Oral Ibuprofen | Meta-analysis | RR 1.51 (not statistically significant) | Placebo | [16] |
| Meta-analysis | RR 2.22 for major coronary events | Placebo | [18] | |
| Oral Naproxen | Meta-analysis | RR 0.92 (not statistically significant) | Placebo | [16] |
Renal Adverse Events
NSAIDs can cause renal adverse effects by inhibiting the synthesis of prostaglandins that are involved in regulating renal blood flow and glomerular filtration.[2] This can lead to fluid and sodium retention, edema, and in some cases, acute kidney injury.[19][20] The risk is higher in patients with pre-existing renal conditions, heart failure, or dehydration.[21]
| Drug Class | Study Type | Key Findings on Renal Adverse Events | Reference |
| Oral NSAIDs (general) | Retrospective Database Study | Incidence rate of renal events: 23.46/10,000 person-years. Risk increases with longer duration of use. | [19] |
| Review | 1-5% of NSAID users develop renal adverse effects. | [19] | |
| Topical vs. Oral NSAIDs | Retrospective Database Study | Similar risk of developing renal events between patch and oral NSAIDs (RR: 0.97). | [19] |
Dermatological Adverse Events
Topical NSAIDs, including this compound, are most commonly associated with local skin reactions at the site of application. These are generally mild and transient.[9][22]
| Drug/Formulation | Study Type | Incidence of Dermatological Adverse Events | Reference |
| This compound (Topical) | Case reports and reviews | Local skin irritation (1-2%), contact sensitivity, allergic and photoallergic dermatitis are the most common. Petechial eruption has been reported rarely. | [8][9][23] |
| Topical NSAIDs (general) | Meta-analysis | 5 times higher incidence of skin reactions compared to oral NSAIDs (OR 5.22). | [10] |
Experimental Protocols of Key Comparative Studies
While detailed, step-by-step protocols are proprietary and not fully available in the public domain, the methodologies of key comparative studies can be summarized as follows:
This compound 10% Cream vs. Oral Naproxen in Sports Injuries
-
Study Design: A randomized controlled clinical trial involving 60 football players with strains and sprains.[11]
-
Objective: To compare the efficacy and tolerability of topical this compound with oral naproxen.
-
Methodology:
-
Patients were randomly assigned to receive either this compound 10% cream applied topically or oral naproxen.
-
Pain was assessed using overall pain scores.
-
The global clinical impression was rated by clinicians.
-
The incidence and nature of any side effects were recorded for both groups throughout the study period.
-
-
Key Efficacy Outcome: No significant difference in overall pain scores between the two groups.
-
Key Safety Outcome: The incidence of side effects was significantly lower in the this compound group (3%) compared to the naproxen group (20%).[11]
Assessment of Adverse Events in NSAID Trials
The assessment of adverse events in clinical trials of NSAIDs typically follows a structured approach to ensure systematic data collection.
-
Study Design: Can be randomized controlled trials, cohort studies, or case-control studies.[24]
-
Methodology:
-
Baseline Assessment: Collection of demographic data, medical history (especially pre-existing GI, cardiovascular, and renal conditions), and concomitant medications.
-
Adverse Event Monitoring:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the investigators at any time.
-
Systematic Inquiry: At scheduled study visits, investigators use standardized questionnaires or checklists to ask about specific potential adverse events (e.g., dyspepsia, heartburn, skin rash, edema).
-
Laboratory Monitoring: Regular blood and urine tests are conducted to monitor for changes in renal and hepatic function (e.g., serum creatinine, liver enzymes).
-
Vital Signs: Blood pressure and heart rate are monitored regularly.
-
-
Causality Assessment: Investigators assess the relationship between the study drug and the reported adverse event (e.g., definite, probable, possible, unlikely, unrelated).
-
Severity Grading: Adverse events are graded based on their intensity (e.g., mild, moderate, severe).
-
Serious Adverse Events (SAEs): Any event that is life-threatening, requires hospitalization, results in disability, or is a medically important event is classified as an SAE and requires expedited reporting to regulatory authorities.[24]
-
Conclusion
The available evidence strongly suggests that topical this compound offers a safer alternative to oral NSAIDs for the management of localized musculoskeletal pain and inflammation.[1][11][25][26] Its primary advantage is the significantly lower risk of systemic adverse events, particularly serious gastrointestinal complications.[1] While oral NSAIDs remain a cornerstone of pain management, their use necessitates a careful assessment of a patient's gastrointestinal, cardiovascular, and renal risk factors.[12][17][21] For patients with localized pain and a high risk of systemic side effects, topical this compound presents a well-tolerated and effective therapeutic option. Further large-scale, head-to-head clinical trials would be beneficial to provide a more direct and comprehensive comparison of the safety and tolerability of this compound with a broader range of newer topical and oral NSAIDs.[25][26][27]
References
- 1. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mona.uwi.edu [mona.uwi.edu]
- 9. mona.uwi.edu [mona.uwi.edu]
- 10. Relative safety and efficacy of topical and oral NSAIDs in the treatment of osteoarthritis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the effect of this compound 10% cream in comparison with an oral NSAID in strains and sprains due to sports injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmj.com [bmj.com]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. Nonsteroidal Anti-Inflammatory Drugs and Risk of Gastrointestinal Bleeding: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 17. Cardiovascular safety of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Burden of Renal Events Associated with Nonsteroidal Anti-inflammatory Drugs in Patients with Osteoarthritis and Chronic Low Back Pain: A Retrospective Database Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NSAIDs and Acute Kidney Injury [medsafe.govt.nz]
- 21. researchgate.net [researchgate.net]
- 22. What are the side effects of this compound? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | Semantic Scholar [semanticscholar.org]
Etofenamate in Musculoskeletal Disorders: A Cross-Study Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of etofenamate in the management of various musculoskeletal disorders, drawing upon data from multiple clinical studies. This compound, a non-steroidal anti-inflammatory drug (NSAID), is available in topical formulations and has been evaluated against other topical NSAIDs, oral NSAIDs, and placebo. This document synthesizes quantitative data from these studies to offer an objective comparison of its performance and provides an overview of the experimental methodologies employed.
Comparative Efficacy of this compound
This compound has demonstrated efficacy in reducing pain and inflammation in a range of musculoskeletal conditions, including blunt injuries, soft tissue rheumatism, and osteoarthritis.[1][2][3] A systematic review of 12 studies has indicated that topical this compound is an effective therapeutic option for these conditions.[1][2][3][4][5]
This compound vs. Other Topical NSAIDs
Clinical evidence suggests that the overall efficacy of this compound is superior to some other topical NSAIDs, such as 1% indomethacin and 1% diclofenac.[1][3][5] Its performance is considered comparable to topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel, although some studies have noted that ketorolac may offer better pain elimination at specific time points.[1][3][5]
| Comparator | Indication | Key Efficacy Findings | Adverse Events | Reference Study |
| 1% Diclofenac Gel | Soft Tissue Injuries | This compound 10% gel showed a significantly faster reduction in pain on movement and tenderness. | Not specified in abstract. | As cited in Marinho et al., 2020 |
| 1% Indomethacin | Blunt Traumas (sprains, contusions) | This compound demonstrated superior efficacy in reducing spontaneous pain, pain on motion, and tenderness. | Not specified in abstract. | As cited in Marinho et al., 2020 |
| 2.5% Ketoprofen Gel | Soft Tissue Rheumatism | Both this compound and ketoprofen gels were effective in inducing remission of inflammatory symptoms. No significant difference in efficacy was noted. | No side effects were detected in either group. | Matucci-Cerinic & Casini, 1988[6] |
| 2% Ketorolac Gel | Ankle Sprain | This compound was as effective as ketorolac in overall efficacy, though ketorolac showed better pain elimination at some time points. | Not specified in abstract. | As cited in Marinho et al., 2020 |
This compound vs. Oral NSAIDs
A notable study compared the efficacy of 10% this compound cream to oral naproxen in football players with sports injuries. The results indicated that topical this compound has an efficacy comparable to oral naproxen but with a better tolerability profile.
| Comparator | Indication | This compound Formulation | Key Efficacy Findings | Adverse Events | Reference Study |
| Oral Naproxen | Sports Injuries (Strains and Sprains) | 10% Cream | This compound showed equal efficacy to oral naproxen in reducing pain. | The incidence of side effects was significantly lower in the this compound group compared to the naproxen group. | Vanderstraeten & Schuermans, 1990 |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative efficacy data. Below are summaries of the experimental protocols for key comparative studies.
This compound vs. Ketoprofen in Soft Tissue Rheumatism
-
Study Design: A controlled, double-blind clinical trial.
-
Participants: Thirty-six patients with inflammation of tendons, sheaths, and bursae.
-
Treatment: Patients were treated for seven days with either topical ketoprofen gel or this compound gel.
-
Efficacy Parameters:
-
Pain scale
-
Ritchie index
-
Stiffness
-
Pain on active and passive movement
-
Functional capacity
-
-
Outcome: Both treatments were found to be effective in inducing remission of inflammatory symptoms, with no reported side effects.[6]
This compound vs. Oral Naproxen in Sports Injuries
-
Study Design: A comparative study.
-
Participants: 60 football players with sports-related strains and sprains.
-
Treatment: Patients received either 10% this compound cream applied topically or oral naproxen.
-
Efficacy Parameters:
-
Overall pain scores
-
Global clinical impression
-
-
Outcome: this compound cream demonstrated equal efficacy to oral naproxen in pain reduction, with a lower incidence of adverse effects.
Mechanism of Action & Experimental Workflow
This compound's therapeutic effect is primarily attributed to its anti-inflammatory and analgesic properties. It functions as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain signaling.
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
The typical workflow for a clinical trial evaluating the efficacy of topical this compound involves several key stages, from patient recruitment to data analysis.
Caption: A standard workflow for an this compound clinical trial.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study on the effect of this compound 10% cream in comparison with an oral NSAID in strains and sprains due to sports injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketoprofen vs this compound in a controlled double-blind study: evidence of topical effectiveness in soft tissue rheumatic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Etofenamate Unleashed: A Comparative Analysis of Topical Delivery Systems
A deep dive into the release kinetics of etofenamate from various topical vehicles, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison based on experimental data. We dissect the performance of different formulations, providing insights into optimizing dermal and transdermal delivery of this potent non-steroidal anti-inflammatory drug (NSAID).
This compound, a flufenamic acid derivative, is widely utilized for its analgesic and anti-inflammatory properties in the management of musculoskeletal disorders.[1] Its efficacy is intrinsically linked to its ability to permeate the skin barrier and reach the target tissues. The choice of topical vehicle plays a pivotal role in the release and subsequent bioavailability of the active pharmaceutical ingredient. This guide presents a comparative study of this compound release from different topical formulations, supported by experimental data and detailed methodologies.
Comparative Release of this compound: A Quantitative Overview
The in vitro release of this compound is significantly influenced by the composition of the topical vehicle. Key factors include the type of gelling agent, the presence and concentration of penetration enhancers like ethanol, and the overall formulation matrix (e.g., gel, cream, or nanoemulsion). The following table summarizes quantitative data from various studies, highlighting the cumulative release of this compound over time from different formulations.
| Formulation ID | Vehicle Type | Key Excipients | Time (hours) | Cumulative Release (%) | Reference |
| F1 | Hydroalcoholic Gel | Carbopol 934, 15% Ethanol | 12 | 22.0 | [2] |
| F2 | Hydroalcoholic Gel | Carbopol 934, 20% Ethanol | 12 | 29.3 | [2] |
| F3 | Hydroalcoholic Gel | Carbopol 934, 30% Ethanol | 12 | 66.0 | [2] |
| F1 (Nanocomposite) | UMB-MoS2 Nanocomposite Gel | Carbopol 934, UMB-MoS2 | 24 | 94.8 | [2] |
| F2 (Standard) | UMB-Carbopol Gel | Carbopol 934 | 24 | 43.5 | [2] |
| SLN Hydrogel | Solid Lipid Nanoparticle Hydrogel | HPMC, Compritol® 888 ATO, Tween® 80 | Not Specified | Increased permeation vs. commercial gel | [3] |
| 10% this compound Cream | Cream | Not Specified | Not Specified | Superior to 1% indomethacin ointment in improving pain | [1] |
| 10% this compound Gel | Gel | Not Specified | Not Specified | As effective as 2.5% ketoprofen gel and 2% ketorolac gel | [1] |
Delving into the Experimental Framework
The evaluation of this compound release from topical vehicles is predominantly conducted using in vitro release testing (IVRT), with the Franz diffusion cell being the most common apparatus.[4] This methodology provides a reliable and reproducible means to assess the performance of different formulations.
Experimental Protocol: In Vitro Release Testing (IVRT) of this compound Gels
1. Apparatus:
-
A set of vertical glass Franz diffusion cells.[4]
-
A water bath with a circulator to maintain a constant temperature of 32 ± 1°C or 37 ± 1°C.[5]
-
A magnetic stirrer for each diffusion cell.[5]
-
Syringes for sample collection and receptor medium replacement.[5]
2. Membrane:
-
An inert synthetic membrane, such as polysulfone or Tuffryn®, is placed between the donor and receptor compartments.[2] The membrane is chosen to be non-rate-limiting to the diffusion of the drug.[5]
3. Receptor Medium:
-
The receptor compartment is filled with a suitable medium that ensures sink conditions (the concentration of the drug in the receptor medium should not exceed 10% of its saturation solubility).[5] A common receptor medium is a phosphate-buffered saline (PBS) solution containing a co-solvent like ethanol (e.g., 30% or 50%) to enhance the solubility of the lipophilic this compound.[2][5] The medium is degassed before use.[5]
4. Sample Application:
-
A precise amount of the this compound topical formulation is applied uniformly to the surface of the membrane in the donor compartment.[6]
5. Sampling Procedure:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn from the sampling port.[7]
-
The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[5][8]
6. Quantification:
-
The concentration of this compound in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[7]
7. Data Analysis:
-
The cumulative amount of this compound released per unit area is plotted against time to determine the release profile.
Below is a graphical representation of the experimental workflow for the comparative study of this compound release.
References
- 1. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased Therapeutic Efficacy of SLN Containing this compound and Ibuprofen in Topical Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel modified vertical diffusion cell for testing of in vitro drug release (IVRT) of topical patches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Etofenamate's Clinical Effectiveness: A Comparative Review for Researchers
A systematic analysis of clinical data reveals etofenamate as a potent topical anti-inflammatory agent with a favorable safety profile compared to some other non-steroidal anti-inflammatory drugs (NSAIDs). This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance against placebo and other NSAIDs in the management of musculoskeletal disorders.
This compound, a derivative of flufenamic acid, demonstrates its therapeutic effects through a dual-inhibition mechanism, targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1] This action reduces the synthesis of prostaglandins and leukotrienes, key mediators of inflammation and pain.[1] Clinical evidence, primarily from a systematic review of 12 studies, indicates that topical this compound, in gel, cream, or lotion formulations, effectively alleviates pain and inflammation in conditions such as blunt traumas, lumbago, and osteoarthritis.[1][2][3]
Comparative Efficacy
Clinical trials have demonstrated this compound's superiority or equivalence to other topical NSAIDs. One systematic review concluded that this compound has an overall efficacy and tolerability that are superior to 1% indomethacin and 1% diclofenac.[1][4] It was found to be as effective as 2.5% ketoprofen gel and 2% ketorolac gel, although some data suggests ketorolac may offer better pain elimination at certain time points.[1][4]
This compound vs. Placebo
In a randomized, double-blind study involving patients with ankle sprains, a 5% this compound gel showed a significantly higher rate of symptom remission compared to placebo. The remission rates were 90% vs. 40% for spontaneous symptoms and 85% vs. 20% for mobility-related symptoms, respectively.[1] Another study on an this compound medicated plaster for acute ankle sprain found a 52.5% responder rate (at least 50% pain reduction at 72 hours) compared to 7.7% for the placebo plaster.[5]
This compound vs. Other NSAIDs
| Comparator | Indication | Key Efficacy Findings | Reference |
| 1% Diclofenac Gel | Sports Injuries (Contusions, Dislocations, Sprains) | A single-blind, parallel-group study indicated this compound was superior to diclofenac after two days of treatment, with a higher percentage of improvement in all evaluated symptoms. | [6] |
| 1% Indomethacin | Not Specified | This compound showed significant improvement in spontaneous pain at 2 and 4 weeks, swelling at 2 weeks, and limitation of movement at 4 weeks compared to indomethacin. | [1] |
| 2.5% Ketoprofen Gel | Soft Tissue Rheumatic Pain (inflammation of tendons, sheaths, and bursae) | A 7-day, double-blind trial found both treatments effective in reducing pain on active movement. Pain on passive movement showed greater improvement with ketoprofen. | [1][2] |
| 2% Ketorolac Gel | Ankle Sprain | Ketorolac demonstrated a statistically significant greater reduction in pain at rest and on movement at certain time points (e.g., day 4) compared to this compound. No significant difference was observed in reducing ankle volume. | [1] |
| Oral Naproxen | Sports Injuries (Strains and Sprains) | A study on football players showed 10% this compound cream had equal efficacy to oral naproxen in overall pain scores. | [4] |
| Intramuscular Diclofenac | Renal Colic | A randomized, single-blind study found no significant difference in the proportion of patients with pain improvement at 60 minutes (84.5% for this compound vs. 83.3% for diclofenac). | [7][8] |
| Intramuscular Diclofenac | Post-Surgical Pain | An open-label, randomized trial showed similar pain relief (VAS scores) between intramuscular this compound and diclofenac over a 3-day period. | [9] |
Safety and Tolerability
A key advantage of topical NSAIDs like this compound is the reduced risk of systemic adverse events commonly associated with oral formulations.[1] Studies consistently show that this compound is well-tolerated.[1][10]
| Comparator | Key Safety Findings | Reference |
| Placebo | In a study of an this compound medicated plaster, 2 adverse events (AEs) were reported in the this compound group versus 3 in the placebo group, all of mild or moderate intensity. No application-site reactions were reported with the this compound plaster. | [5] |
| 1% Indomethacin | AEs were reported by 1.7% of patients receiving this compound compared to 9.7% of patients receiving indomethacin. | [1] |
| Oral Naproxen | The incidence of side effects was lower in the this compound group (3%) compared to the oral naproxen group (20%). | [11] |
| Intramuscular Diclofenac | In a study on renal colic, mild to moderate AEs were reported by 3.4% of patients receiving this compound and 5.0% of those receiving diclofenac. | [7] |
Experimental Protocols
Randomized Controlled Trial: Intramuscular this compound vs. Hyaluronic Acid for Knee Osteoarthritis
-
Objective: To compare the efficacy of intramuscular this compound versus intra-articular hyaluronic acid (HA) in reducing pain and improving function in patients with mild to moderate knee osteoarthritis.[10][12]
-
Patient Population: 59 patients with mild to moderate knee osteoarthritis were randomly divided into two groups: this compound (n=29) and HA (n=30).[10][12]
-
Interventions:
-
Outcome Measures:
-
Evaluation Time Points: Before the first injection, and at 6 and 12 months after the last injection.[10][12]
-
Results: Both treatments were effective. While there was a statistically significant improvement in VAS scores for the this compound group at 12 months post-injection, there was no significant difference in VAS or WOMAC scores between the this compound and HA groups at the 12-month follow-up.[10][12]
Visualizing the Mechanism and Workflow
To further elucidate the underlying processes, the following diagrams illustrate the signaling pathway of this compound's anti-inflammatory action and a typical experimental workflow for a clinical trial.
Caption: this compound's dual-inhibition signaling pathway.
Caption: A typical experimental workflow for an this compound clinical trial.
References
- 1. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketoprofen vs this compound in a controlled double-blind study: evidence of topical effectiveness in soft tissue rheumatic pain. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Ketoprofen vs this compound in a controlled double-blind study: evidence of topical effectiveness in soft tissue rheumatic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of an this compound Medicated Plaster for Acute Ankle Sprain: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Efficacy and Safety Profile of Topical this compound in the Treatment of Patients with Musculoskeletal Disorders: A Systematic Review | springermedizin.de [springermedizin.de]
- 7. Intramuscular this compound versus Diclofenac in the Relief of Renal Colic : A Randomised, Single-Blind, Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative clinical multicenter study to evaluate analgesic effectiveness of intramuscular this compound and diclofenac in patients with post-surgical pain [medigraphic.com]
- 10. Effectiveness of this compound for treatment of knee osteoarthritis: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness of this compound for treatment of knee osteoarthritis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etofenamate in a Laboratory Setting
The proper disposal of etofenamate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a non-steroidal anti-inflammatory drug (NSAID), this compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative that this compound is not disposed of via standard trash or sewer systems.[2][4] Adherence to federal, state, and local regulations is mandatory for all disposal procedures.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1][4] In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1][4] Prevent the spilled chemical from entering drains or the environment.[1]
Step-by-Step Disposal Protocol for this compound Waste
-
Segregation and Collection:
-
Collect all this compound waste, including expired or unused product, contaminated materials (e.g., weigh boats, contaminated PPE), and spill cleanup debris.
-
Place the waste into a dedicated, properly labeled, and sealed hazardous waste container. The container should be clearly marked as "Hazardous Waste" and list "this compound."
-
Use color-coded containers where applicable. In many systems, black containers are used for RCRA hazardous pharmaceutical waste.
-
-
Storage:
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to arrange for pickup and final disposal.[5]
-
Disposal must be conducted at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1][4]
-
-
Disposal of Empty Containers:
-
Containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.
-
After rinsing, the container can be offered for recycling or reconditioning.[4]
-
Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, as permitted by local regulations.[4]
-
Summary of Approved Disposal Methods
The following table summarizes the primary disposal methods for this compound, aligned with regulatory guidelines from agencies such as the Environmental Protection Agency (EPA).[6][7]
| Disposal Method | Description | Key Considerations |
| Controlled Incineration | The preferred method for destroying the active pharmaceutical ingredient.[4][5][8] | Must be performed in a licensed facility equipped with flue gas scrubbing to manage emissions.[4] |
| Licensed Chemical Destruction Plant | A facility specializing in the safe breakdown and disposal of chemical waste.[4] | Ensure the facility is licensed to handle pharmaceutical and hazardous waste. |
| Licensed Hazardous Waste Hauler | Transportation of the collected waste from the laboratory to the final disposal facility. | Must comply with Department of Transportation (DOT) and EPA regulations for hazardous materials transport. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste generated in a laboratory environment.
Caption: Workflow for this compound Waste Disposal.
Environmental Impact and Regulatory Oversight
This compound is classified as very toxic to aquatic life, and its release into the environment must be strictly avoided.[1][2] Improper disposal, such as sewering, can lead to contamination of water supplies and harm to wildlife.[2][6] In the United States, the disposal of pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[6][7] Healthcare facilities, which include many research laboratories, may be subject to the specific requirements of Subpart P of the RCRA regulations, which explicitly prohibits the sewering of hazardous waste pharmaceuticals.[7] Researchers and laboratory managers are responsible for understanding and complying with all relevant federal and state regulations.[6]
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C18H18F3NO4 | CID 35375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Etofenamate
This guide provides crucial safety and logistical information for laboratory professionals handling Etofenamate. It outlines the necessary personal protective equipment (PPE), detailed handling protocols, and proper disposal procedures to ensure a safe research environment.
Personal Protective Equipment (PPE)
Effective protection against exposure to this compound requires the use of appropriate personal protective equipment. The following table summarizes the recommended PPE based on available safety data sheets. It is important to note that specific quantitative data, such as occupational exposure limits and glove permeation breakthrough times for this compound, are not currently available in the reviewed literature. Therefore, a conservative approach to PPE selection is recommended.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. | Protects eyes from accidental splashes or contact with this compound, which can cause eye irritation.[1][2][3][4] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use. Wear a lab coat or fire/flame-resistant and impervious clothing. | Prevents skin contact, as this compound may be harmful if absorbed through the skin and can cause skin irritation.[1][2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a laboratory fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | Minimizes inhalation of dust or aerosols, as this compound may be harmful if inhaled and can cause respiratory tract irritation.[1][4] |
Experimental Protocol for Handling this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure the work area is clean and uncluttered.
-
Work within a certified chemical fume hood or a well-ventilated designated area.[1][2][3]
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Inspect all PPE for integrity before use. Don two pairs of chemical-resistant gloves.
2. Handling and Weighing:
-
Handle this compound with caution, avoiding direct contact.[5]
-
If handling a powder, avoid the formation of dust and aerosols.[1][2][3]
-
For weighing, use a balance inside the fume hood or in a ventilated enclosure.
3. Solution Preparation:
-
When dissolving this compound, add the solvent slowly to the substance to minimize splashing.
4. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][4]
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
5. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Waste Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste.
-
Collection: Dispose of this compound waste and contaminated disposables (e.g., gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Disposal Route: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Regulations: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
